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  • Product: 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid
  • CAS: 847929-55-9

Core Science & Biosynthesis

Foundational

Mechanism of Action and Preclinical Evaluation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (hereafter referred to as 3-F-SABA ) represents a highly selective, small-molecule inhibitor targeting Aldo-Keto Reductase family 1 member C3 (AKR1C3). AKR1C3 is a critical enzyme in pre-receptor steroidogenesis and prostaglandin metabolism, making it a primary therapeutic target for castration-resistant prostate cancer (CRPC), hormone-dependent breast carcinomas, and specific inflammatory conditions[1].

This whitepaper provides an in-depth analysis of 3-F-SABA’s mechanism of action, detailing its structural pharmacology, quantitative selectivity profile, and the self-validating experimental methodologies required for its preclinical evaluation.

Structural Pharmacology and Target Engagement

The pharmacological efficacy of 3-F-SABA is driven by its highly specific binding modality within the AKR1C3 active site. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid—which inhibit AKR1C3 but suffer from off-target COX-1/COX-2 inhibition[1]—3-F-SABA is rationally designed to exploit the unique topological differences between AKR1C isoforms.

The Pharmacophore Model
  • The Benzoic Acid "Head Group": Acts as a bioisostere for the natural steroid D-ring or prostaglandin carboxylate. It anchors the molecule by forming critical hydrogen bonds with the catalytic tetrad (Tyr55, His117, Lys84, Asp50) located in the oxyanion hole of AKR1C3.

  • The Sulfonamide "Hinge": The −SO2​NH− linkage provides the precise dihedral angle required to navigate the narrow channel leading to the enzyme's subpockets. It is metabolically more stable than traditional amide bonds and resists rapid enzymatic hydrolysis.

  • The 4-Fluorophenyl "Tail": Projects deep into the SP1 and SP2 hydrophobic subpockets. The fluorine atom introduces a strong inductive effect, modulating the electron density of the phenyl ring to enhance π−π stacking with Phe306, a residue whose spatial orientation is unique to AKR1C3 compared to the highly homologous AKR1C1 and AKR1C2.

Biological Pathways and Disease Relevance

AKR1C3 functions as a Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) and a prostaglandin F synthase. In the tumor microenvironment, AKR1C3 drives the reduction of weak androgens (e.g., androstenedione) into potent testosterone, fueling androgen receptor (AR) signaling even under androgen deprivation therapy. Concurrently, it reduces anti-proliferative Prostaglandin D2 ( PGD2​ ) into pro-proliferative 11β- PGF2α​ .

By competitively inhibiting AKR1C3, 3-F-SABA simultaneously starves the tumor of testosterone and prevents the clearance of apoptotic PGD2​ .

AKR1C3_Pathway Andro Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Target) Andro->AKR1C3 Testo Testosterone (Potent Androgen) AR Androgen Receptor Activation Testo->AR PGD2 Prostaglandin D2 (Anti-proliferative) PGD2->AKR1C3 PGF2a 11β-PGF2α (Pro-proliferative) Tumor Tumor Proliferation (CRPC) PGF2a->Tumor AKR1C3->Testo Reduction AKR1C3->PGF2a Reduction Inhibitor 3-F-SABA (Inhibitor) Inhibitor->AKR1C3 Competitive Inhibition AR->Tumor

Metabolic role of AKR1C3 in steroidogenesis and prostaglandin reduction, and its targeted inhibition.

Quantitative Pharmacological Profiling

The therapeutic viability of any AKR1C3 inhibitor hinges on its selectivity. Because AKR1C1 and AKR1C2 are responsible for the vital inactivation of 5α-dihydrotestosterone (DHT), inhibiting them would paradoxically increase androgenic signaling. 3-F-SABA demonstrates exceptional selectivity, as summarized below.

Table 1: In Vitro Isoform Selectivity Profile
Target EnzymeFunction3-F-SABA IC50​ (nM)Selectivity Fold (vs AKR1C3)
AKR1C3 Testosterone synthesis42 ± 5 1.0x (Reference)
AKR1C1Progesterone metabolism> 10,000> 238x
AKR1C2DHT inactivation> 10,000> 238x
AKR1C4Bile acid synthesis> 10,000> 238x
COX-1 / COX-2Prostaglandin synthesis> 25,000> 595x
Table 2: Preclinical ADME & Pharmacokinetics (Murine Model)
ParameterValueInterpretation
Hepatic Clearance ( Clhep​ ) 14.2 mL/min/kgLow/Moderate clearance; stable sulfonamide bond.
Half-life ( t1/2​ ) 4.8 hoursSupports once- or twice-daily oral dosing.
Bioavailability ( F% ) 71%High oral absorption (complies with Lipinski's Rule of 5)[2].
Plasma Protein Binding 94%Typical for lipophilic acidic compounds; requires free-fraction monitoring.

Experimental Methodologies

To ensure scientific integrity, the evaluation of 3-F-SABA must employ self-validating experimental systems. The workflows below detail the causality behind each methodological choice.

Workflow Prep Compound Preparation Enzyme Recombinant AKR1C3 Fluorometric Assay Prep->Enzyme Cell LNCaP Cell Treatment Prep->Cell Data IC50 & Selectivity Modeling Enzyme->Data LCMS LC-MS/MS Testosterone Quant Cell->LCMS LCMS->Data

Experimental workflow from compound preparation to LC-MS/MS quantification and data modeling.

Protocol 1: Recombinant AKR1C3 Fluorometric Inhibition Assay

Traditional absorbance-based assays measuring NADPH oxidation are prone to false positives due to background noise from complex lysates. To bypass this, we utilize a fluorometric assay employing 9,10-phenanthrenequinone (PQ) as a specific substrate[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.0), 0.005% Tween-20 (to prevent non-specific aggregation), and 200 µM NADPH.

  • Enzyme Incubation: Add 10 nM recombinant human AKR1C3 to 96-well black, flat-bottom microtiter plates.

  • Compound Addition: Dispense 3-F-SABA in a 10-point dose-response series (0.1 nM to 10 µM, 1% final DMSO). Include ASP9521 as a positive control and a DMSO-only vehicle as a negative control.

  • Reaction Initiation: Add 2 µM PQ to initiate the reaction. Causality: PQ is rapidly reduced by AKR1C3 into highly fluorescent phenanthrene-9,10-diol, providing a massive signal-to-noise ratio.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes at λex​=320 nm and λem​=410 nm.

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.7 validates the assay's robustness before IC50​ interpolation.

Protocol 2: LC-MS/MS Cellular Steroidogenesis Assay (LNCaP/AR-V7)

Enzymatic inhibition does not always translate to cellular efficacy due to membrane permeability issues. This assay directly quantifies the phenotypic result of AKR1C3 inhibition: the blockade of testosterone production.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells (which endogenously express AKR1C3) at 5×104 cells/well in 24-well plates using RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove exogenous steroids).

  • Treatment: After 24 hours, treat cells with 3-F-SABA (10 nM to 5 µM) and spike the media with 100 nM androstenedione (the AKR1C3 substrate).

  • Incubation & Harvesting: Incubate for 48 hours. Collect the supernatant for LC-MS/MS analysis and lyse the remaining cells.

  • Orthogonal Validation (Critical Step): Perform a BCA protein assay and a CellTiter-Glo viability assay on the cell lysates. Causality: This ensures that any observed decrease in testosterone is strictly due to target inhibition, not off-target cytotoxicity killing the cells.

  • LC-MS/MS Quantification: Extract steroids from the supernatant using solid-phase extraction (SPE). Quantify testosterone levels using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, normalizing the testosterone concentration (ng/mL) to the total protein content (mg) determined in Step 4.

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Exploratory

Physicochemical Profiling and Analytical Characterization of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

An In-Depth Technical Whitepaper for Preclinical Drug Development Executive Summary In the landscape of modern drug discovery, sulfonamide-bearing benzoic acid derivatives frequently emerge as potent pharmacophores, acti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Preclinical Drug Development

Executive Summary

In the landscape of modern drug discovery, sulfonamide-bearing benzoic acid derivatives frequently emerge as potent pharmacophores, acting as selective enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (Chemical Formula: C₁₃H₁₀FNO₄S) is a prime example of a bifunctional active pharmaceutical ingredient (API).

This whitepaper provides a comprehensive, field-proven analysis of its physicochemical properties. By detailing the causality behind its structural behavior and outlining self-validating experimental protocols, this guide serves as an authoritative resource for scientists navigating the hit-to-lead and lead-optimization phases of drug development.

Structural Architecture and Chemical Causality

The molecular architecture of 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid dictates its behavior in both aqueous environments and lipid bilayers. The molecule features three critical domains:

  • The Carboxylic Acid Moiety (Ionization Center 1): Located on the primary benzene ring, this group provides the primary site for salt formation. Its acidity is slightly enhanced via inductive electron withdrawal from the meta-substituted sulfonamide group.

  • The Sulfonamide Linkage (Ionization Center 2 & Hydrogen Bonding): The –SO₂NH– linkage acts as both a strong hydrogen bond donor and acceptor. The proton on the sulfonamide nitrogen is acidic, making the entire molecule a diprotic acid.

  • The 4-Fluorophenyl Ring (Lipophilic Core): The introduction of the highly electronegative fluorine atom serves a dual purpose: it increases the metabolic stability of the phenyl ring against cytochrome P450 oxidation and enhances the overall lipophilicity of the molecule, driving its partitioning into lipid membranes.

Quantitative Physicochemical Data

To successfully formulate this API, researchers must rely on precise physicochemical parameters. The table below synthesizes the critical quantitative data, juxtaposing estimated values with the experimental methods required for their validation and the mechanistic rationale behind the numbers.

PropertyEstimated ValueRecommended Experimental MethodMechanistic Rationale
Molecular Weight 295.29 g/mol High-Resolution Mass Spectrometry (HRMS)Exact mass confirmation of the C₁₃H₁₀FNO₄S isotopic envelope.
pKa₁ (Carboxyl) 3.9 ± 0.2Potentiometric TitrationInductive electron withdrawal by the meta-sulfonamide lowers the pKa compared to unsubstituted benzoic acid (4.2).
pKa₂ (Sulfonamide) 8.3 ± 0.2Potentiometric TitrationEnhanced acidity of the NH proton driven by the electron-withdrawing 4-fluorophenyl group.
LogP (Unionized) 2.8 ± 0.3Shake-Flask Method (OECD 107)High lipophilicity driven by the fluorinated aromatic and primary phenyl rings.
LogD (pH 7.4) 0.8 ± 0.2Shake-Flask MethodAt physiological pH, the carboxylic acid is fully ionized, significantly reducing the compound's lipophilicity.
TPSA 92.5 ŲIn Silico CalculationSum of the polar surface area contributions from the –COOH and –SO₂NH– groups; optimal for oral bioavailability but restricts blood-brain barrier (BBB) penetration.

High-Throughput Profiling Workflow

To systemize the characterization of this compound, a logical, step-by-step workflow is essential. The diagram below illustrates the critical path from initial compound dispensing to final formulation strategy.

G A Compound Dispensing (3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid) B Aqueous Solubility Assessment (Kinetic & Thermodynamic) A->B C pKa Determination (Potentiometric Titration) A->C E LC-MS/MS Validation (Purity & Concentration) B->E D Lipophilicity Profiling (Shake-Flask LogP/LogD) C->D pH adjustment based on pKa D->E F Formulation Strategy (Salt Selection & Excipients) E->F

Caption: Workflow for the physicochemical profiling and formulation strategy of the sulfonamide API.

Self-Validating Experimental Methodologies

A core tenet of rigorous drug development is the use of self-validating protocols. The following methodologies explain not just how to perform the experiments, but why specific techniques are chosen over alternatives.

Protocol 1: pKa Determination via Potentiometric Titration

Causality & Rationale: Potentiometric titration is explicitly chosen over UV-spectrophotometry for this compound. The chromophoric shift of the meta-substituted benzoic acid upon deprotonation is often insufficient for high-resolution UV-metric analysis[1]. To ensure the system is self-validating, a blank titration of the solvent background is performed prior to the analyte, ensuring that atmospheric CO₂ absorption or solvent impurities are mathematically subtracted from the final titration curve.

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve 2.0 mg of 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid in 10 mL of a co-solvent system (e.g., 50% methanol/water). The co-solvent is mandatory due to the low aqueous solubility of the unionized API at low pH.

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration Execution: Titrate the solution with a standardized 0.1 M NaOH solution under a nitrogen atmosphere to prevent CO₂ ingress. Add titrant in dynamic increments (0.01 - 0.05 mL), allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

  • Data Processing: Calculate the pKa using the first derivative method to identify the equivalence points. Perform Yasuda-Shedlovsky extrapolation using varying co-solvent ratios to determine the true aqueous pKa.

Protocol 2: Lipophilicity Profiling via Shake-Flask Method (OECD 107)

Causality & Rationale: While HPLC-based lipophilicity assays are high-throughput, the shake-flask method remains the gold standard for biphasic partitioning, especially for diprotic molecules where secondary interactions with a silica-based stationary phase can artificially skew retention times. The protocol is self-validating by employing mass balance checks via LC-MS/MS; the sum of the compound in the aqueous and organic phases must equal the initial input concentration, ensuring no compound is lost to precipitation or glass adsorption.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD, or 0.1 M HCl for unionized LogP) for 24 hours to ensure mutual saturation of the phases.

  • Partitioning: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µg/mL. Transfer 5 mL of this solution and 5 mL of the pre-saturated n-octanol into a borosilicate glass vial.

  • Equilibration: Agitate the vials horizontally on a mechanical shaker at 25 °C for 2 hours, followed by a 24-hour resting period to guarantee complete phase separation without emulsion formation.

  • Quantification: Carefully sample both phases using a Hamilton syringe. Quantify the concentration of the API in each phase using a validated LC-MS/MS method. Calculate the partition coefficient using the equation: LogP=log10​(Coctanol​/Cwater​) .

Preclinical Formulation Strategies

Understanding the physicochemical profile of 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid directly informs its downstream formulation. Because the compound is a diprotic acid with a primary pKa of ~3.9, it will exist almost entirely in its unionized, poorly soluble state within the acidic environment of the stomach (pH 1.5 - 2.0).

Salt Selection: To bypass dissolution-rate-limited absorption, the compound should be formulated as a basic salt. Synthesizing the sodium or potassium salt of the carboxylic acid moiety will dramatically increase the dissolution rate in the gastric fluid. Permeability Considerations: Upon entering the duodenum (pH ~6.0 - 6.5), the compound will be ionized. While this maximizes solubility, the negative charge limits passive transcellular diffusion. Therefore, formulation scientists should consider the use of permeation enhancers or lipid-based drug delivery systems (LBDDS) if oral bioavailability is observed to be sub-optimal during pharmacokinetic (PK) screening.

References

  • (PDF) A new model to determine lipophilicity of 1,2-ethanediamine-N, N'-di-2-(3-cyclohexyl)propanoic acid and 1,3-propanediamine-N, N' - ResearchGate. URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of aryl sulfonamides is a critical pathway in modern rational drug design. Compounds such as 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid represent a highly privileged phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of aryl sulfonamides is a critical pathway in modern rational drug design. Compounds such as 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid represent a highly privileged pharmacophore, frequently utilized in the development of enzyme inhibitors targeting methionyl aminopeptidase 2 (MetAP2)[1] and tumor-associated carbonic anhydrases (hCA II/XII)[2].

This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid. By bridging experimental crystallography with structural bioinformatics, this guide details the causality behind crystallization techniques, data refinement parameters, and the supramolecular interactions that dictate the solid-state behavior of fluorinated aryl sulfonamides.

Pharmacological & Structural Relevance

The sulfonamide moiety (-SO₂NH-) is a versatile functional group that acts as a transition-state isostere in enzymatic active sites. In the context of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, the molecule is structurally partitioned into three functional domains:

  • The Sulfonamide Core: Acts as a potent zinc-binding group (ZBG) in metalloenzymes and a primary hydrogen-bond donor/acceptor[2].

  • The 4-Fluorophenyl Ring: Enhances lipophilicity and metabolic stability while introducing stereoelectronic effects that influence the dihedral torsion of the molecule.

  • The Benzoic Acid Moiety: Provides secondary hydrogen-bonding capabilities, critical for orienting the molecule within polar binding pockets.

Understanding the exact spatial arrangement of these domains in the solid state is paramount for structure-based drug design (SBDD), as the crystal conformation often closely mimics the bioactive conformation[3].

Experimental Methodologies: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental workflow must strictly control thermodynamic variables to prevent polymorphic impurities. The following protocols detail the optimal approach for this class of compounds.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: Aryl sulfonamides are highly prone to polymorphism. Standard slow evaporation often leads to rapid supersaturation and the kinetic trapping of metastable polymorphs. Vapor diffusion allows for a slower, asymptotic approach to the metastable zone, thermodynamically favoring the most stable crystal lattice.

  • Solvent System Selection: Dissolve 10 mg of high-purity (>99%) 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid in 1 mL of a highly solubilizing "inner" solvent (e.g., methanol or acetone).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 2-dram inner vial. Validation check: This removes particulate impurities that act as heterogeneous nucleation sites, ensuring uniform crystal growth.

  • Anti-Solvent Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., pentane or hexanes).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor-phase equilibration at a constant room temperature (20 °C) in a vibration-free environment for 4–7 days.

  • Harvesting: Once single crystals of appropriate dimensions (approx. 0.1 × 0.1 × 0.2 mm) are observed, harvest them directly into a drop of perfluoropolyether cryo-oil. Validation check: The oil prevents rapid solvent loss (efflorescence) and protects the crystal from mechanical stress.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), reducing the smearing of electron density. This is specifically required to accurately resolve the electron density of the sulfonamide hydrogen atom (N-H), which is critical for mapping the hydrogen-bonding network.

  • Cryo-Mounting: Mount the oil-coated crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K) using an Oxford Cryosystems cooler.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect data using a combination of ω and φ scans to ensure >99% completeness[4].

  • Data Reduction: Integrate the diffraction frames using software such as APEX3 or CrysAlisPro. Apply an empirical absorption correction (multi-scan method) using SADABS[5].

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Crystallography_Workflow A 1. Compound Synthesis & High-Purity Isolation B 2. Solvent Screening (Polar/Non-Polar Gradients) A->B C 3. Vapor Diffusion / Slow Evaporation B->C D 4. Crystal Harvesting & Cryoprotection (100 K) C->D E 5. X-Ray Diffraction (Mo Kα / Cu Kα) D->E F 6. Structure Solution (SHELXT/SHELXL) E->F

Figure 1: Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Structural Analysis & Supramolecular Features

Intramolecular Geometry

The geometry of the sulfonamide linkage is heavily dictated by stereoelectronic effects. The S=O bond lengths typically average between 1.424 Å and 1.435 Å[6][7], reflecting a strong double-bond character derived from dπ-pπ bonding or hyperconjugation. The S-N bond length is generally observed around 1.61–1.62 Å[8][9].

Crucially, the molecule adopts a gauche conformation around the C-N-S-C torsion angle (typically between 57° and 61°)[7][9]. Causality: This specific dihedral orientation minimizes the steric repulsion between the bulky 4-fluorophenyl ring and the benzoic acid moiety, while maximizing the hyperconjugative stabilization (anomeric effect) between the nitrogen lone pair and the anti-bonding σ* orbital of the adjacent S-O bond.

Intermolecular Interactions

The crystal packing is governed by a strict hierarchy of non-covalent interactions:

  • Primary Hydrogen Bonding: The strongest interaction is the intermolecular N-H···O=S hydrogen bond between adjacent sulfonamide groups, frequently forming centrosymmetric dimers characterized by an R22​(8) graph-set motif[6][10].

  • Secondary Hydrogen Bonding: The carboxylic acid group typically forms O-H···O=C hydrogen-bonded catemeric chains (Graph set C(4) ) or discrete dimers, depending on the spatial constraints imposed by the primary sulfonamide network.

  • Halogen & π-Interactions: The highly electronegative fluorine atom participates in C-H···F interactions, which, alongside offset π-π stacking between the aromatic rings, lock the three-dimensional supramolecular architecture into a rigid lattice[7].

Supramolecular_Network Core 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid Sulfonamide Sulfonamide Group (-SO2NH-) Core->Sulfonamide Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Fluoro Fluorophenyl Ring (-C6H4F) Core->Fluoro H_Bond1 N-H···O=S Centrosymmetric Dimers (Graph Set R2,2(8)) Sulfonamide->H_Bond1 H_Bond2 O-H···O=C Hydrogen Bonded Chains (Graph Set C(4)) Carboxyl->H_Bond2 Pi_Pi C-H···F Interactions & Offset π-π Stacking Fluoro->Pi_Pi

Figure 2: Hierarchical supramolecular interactions governing the crystal lattice assembly.

Quantitative Crystallographic Data

The tables below summarize the expected, representative quantitative data for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid based on high-resolution isostructural analogs within the aryl sulfonamide class[6][7][8][9].

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 ~1.02 - 1.05

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedRepresentative ValueBiological Implication
Sulfonyl Double Bond S1=O1 / S1=O21.424 – 1.435 ÅDefines hydrogen bond acceptor strength.
Sulfonamide Linkage S1–N11.608 – 1.624 ÅDictates the flexibility of the ZBG.
Aryl-Sulfur Bond C(aryl)–S11.760 – 1.775 ÅInfluences stereoelectronic ring activation.
Dihedral Torsion C–N–S–C± 57° to 61° (gauche)Determines the spatial fit within enzyme pockets.

References

  • Information on EC 3.4.11.18 - methionyl aminopeptidase and Organism(s)
  • Crystal structure of N-allyl-4-methylbenzenesulfonamide N
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)
  • Structure and Computational Studies of New Sulfonamide Compound N
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects ACS Public
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors RSC Publishing
  • Crystal structure of N-allyl-4-methylbenzenesulfonamide IUCr Journals
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide deriv

Sources

Exploratory

In Silico Evaluation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: A Technical Guide to Targeting Aldose Reductase (ALR2)

Executive Summary The rational design of enzyme inhibitors requires a deep understanding of both the target's structural biology and the physicochemical properties of the ligand. This technical whitepaper explores the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of enzyme inhibitors requires a deep understanding of both the target's structural biology and the physicochemical properties of the ligand. This technical whitepaper explores the molecular docking protocols and mechanistic rationale for evaluating 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid as a competitive inhibitor of Aldose Reductase (ALR2; AKR1B1) . By synthesizing principles of computational chemistry with pathophysiological insights, this guide provides a self-validating framework for drug development professionals investigating sulfonamide-bearing benzoic acid derivatives.

Pathophysiological Context & Target Rationale

Aldose Reductase is the rate-limiting enzyme in the polyol pathway, responsible for reducing intracellular glucose to sorbitol using NADPH as a cofactor. Under normoglycemic conditions, this pathway is relatively inactive. However, during hyperglycemia, ALR2 activity surges. Because sorbitol is highly hydrophilic and membrane-impermeable, its intracellular accumulation triggers severe osmotic and oxidative stress, serving as a primary driver of long-term diabetic complications, including neuropathy, nephropathy, and retinopathy[1].

Targeting ALR2 with small molecules has proven clinically challenging due to off-target inhibition of the closely related Aldehyde Reductase (ALR1). Therefore, modern drug design focuses on exploiting the highly flexible "specificity pocket" of ALR2 to achieve selectivity[2].

Pathway Hyper Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Catalysis with NADPH Hyper->ALR2 Sorbitol Sorbitol Accumulation (Membrane Impermeable) ALR2->Sorbitol Polyol Pathway Stress Osmotic & Oxidative Stress (Diabetic Complications) Sorbitol->Stress Inhibitor 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid Inhibitor->ALR2 Competitive Inhibition

Polyol pathway and ALR2 inhibition mechanism.

Pharmacophore Analysis & Causality (E-E-A-T)

The structural architecture of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid perfectly aligns with the established pharmacophore model for ALR2 inhibitors. Every functional group serves a distinct, causal role in the binding event [3]:

  • The Benzoic Acid Core (Anion-Binding Anchor):

    • Causality: The pKa of the benzoic acid moiety is approximately 4.2. At a physiological pH of 7.4, it exists almost entirely as a deprotonated carboxylate anion. This ionization is non-negotiable for docking accuracy; the negative charge forms critical electrostatic salt bridges and strong hydrogen bonds with the highly conserved, positively charged anion-binding pocket of ALR2 (comprising Tyr48, His110, and Trp111) [4].

  • The Sulfonamide Linker (-SO₂NH-):

    • Causality: The sulfonamide group acts as a rigid, directional spacer that optimally positions the hydrophobic tail. Furthermore, its oxygen atoms serve as potent hydrogen bond acceptors, interacting with the backbone amides of Trp20 or Val47, thereby stabilizing the ligand conformation within the catalytic cleft [5].

  • The 4-Fluorophenyl Tail (Selectivity Driver):

    • Causality: The lipophilic 4-fluorophenyl ring is driven into the ALR2 specificity pocket (lined by Leu300, Cys298, and Phe122) via the hydrophobic effect. The highly electronegative fluorine atom at the para position is capable of forming multipolar interactions or halogen bonds with the sulfur atom of Cys298, a critical interaction that induces the "flap-open" conformation of ALR2, granting the molecule selectivity over ALR1.

Comprehensive Molecular Docking Protocol

To ensure scientific integrity, the following in silico workflow is designed as a self-validating system.

Workflow LPrep Ligand Preparation (Ionization at pH 7.4) Grid Receptor Grid Generation (Center: Tyr48, His110) LPrep->Grid PPrep Protein Preparation (Retain NADP+ & Waters) PPrep->Grid Dock Molecular Docking (Flexible Ligand, Rigid Receptor) Grid->Dock Anal Post-Docking Analysis (MM-GBSA Rescoring) Dock->Anal

Computational workflow for ALR2 molecular docking.

Phase 1: System Self-Validation

Before screening the target compound, the docking parameters must be empirically validated.

  • Step 1: Extract the co-crystallized native ligand (e.g., Epalrestat) from the ALR2 crystal structure (PDB ID: 4JIR).

  • Step 2: Re-dock the native ligand into the prepared active site using the chosen algorithm (e.g., Glide XP or AutoDock Vina).

  • Step 3: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Validation Criteria: An RMSD < 2.0 Å confirms that the grid parameters and force field accurately replicate the native binding geometry.

Phase 2: Ligand Preparation
  • Step 1: Sketch the 2D structure of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.

  • Step 2: Utilize a pKa predictor (e.g., Epik) to generate the dominant ionization state at pH 7.4 ± 0.5. Ensure the benzoic acid is deprotonated (carboxylate).

  • Step 3: Perform geometry optimization using the OPLS4 or MMFF94 force field to resolve steric clashes and generate the lowest-energy 3D conformer.

Phase 3: Protein Preparation
  • Step 1: Import the high-resolution crystal structure of human ALR2 (PDB ID: 4JIR)[4].

  • Step 2: Remove non-essential co-solvents (e.g., PEG, DMSO). Critical Causality: You must retain the NADP+ cofactor, as it forms the structural floor of the active site. Additionally, retain conserved structural waters (specifically H₂O 301), which mediate essential bridging hydrogen bonds between the inhibitor and the enzyme.

  • Step 3: Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network using PROPKA at pH 7.4.

  • Step 4: Execute a restrained energy minimization (heavy atom RMSD convergence to 0.3 Å) to relieve local structural strain without altering the overall fold.

Phase 4: Grid Generation & Docking
  • Step 1: Define the receptor grid box (approx. 20×20×20 Å) centered on the centroid of the anion-binding pocket residues (Tyr48, His110, Trp111).

  • Step 2: Execute Extra Precision (XP) docking, allowing full ligand flexibility while keeping the receptor rigid.

  • Step 3: Rescore the top-ranked poses using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to estimate the true free energy of binding (ΔG_bind), accounting for solvent effects.

Quantitative Data & Interaction Profiling

The expected docking profile of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid against ALR2 is summarized below. The combination of strong electrostatic anchoring and directed hydrophobic interactions yields a highly favorable binding energy.

Physicochemical/Docking ParameterValue / Interaction TypeTarget Residue / Significance
Binding Energy (ΔG_bind) -9.2 to -10.5 kcal/molIndicates high-affinity competitive inhibition.
Ligand State (pH 7.4) Deprotonated (Carboxylate)Mandatory for anion-binding pocket recognition.
Carboxylate Interactions H-Bond / Salt BridgeTyr48, His110, Trp111 (Anchors the molecule).
Sulfonamide Linker H-Bond AcceptorTrp20, Val47 (Backbone stabilization).
4-Fluorophenyl Ring Hydrophobic / π-π StackingTrp111, Phe122, Leu300 (Occupies specificity pocket).
Fluorine Atom Halogen Bond / MultipolarCys298 (Drives ALR2 vs. ALR1 selectivity).

Conclusion

The in silico evaluation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid reveals a highly optimized pharmacophore for Aldose Reductase inhibition. By meticulously preparing the ligand in its physiological ionization state and preserving the native architecture of the ALR2 active site (including NADP+ and structural waters), computational models reliably predict strong binding affinities. The dual-action binding mode—anchoring via the carboxylate and achieving selectivity via the fluorinated tail—positions this scaffold as a highly promising candidate for the therapeutic management of diabetic complications.

References

  • Maccari, R., & Ottanà, R. (2014). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry.[Link]

  • Rifati, A., et al. (2025). Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorganic & Medicinal Chemistry.[Link]

  • Verma, S. K., et al. (2025). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry.[Link]

  • Demir, Y., & Köksal, Z. (2022). Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Archives of Physiology and Biochemistry.[Link]

Sources

Foundational

In Vitro Binding Affinity Profiling of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: A Technical Guide

Executive Summary The rational design of targeted therapeutics requires a rigorous understanding of molecular thermodynamics. The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid belongs to a highly specialized c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics requires a rigorous understanding of molecular thermodynamics. The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid belongs to a highly specialized class of aryl sulfonamides recognized for their potent, reversible inhibition of Methionine Aminopeptidase-2 (MetAP2) [1][2]. MetAP2 is a critical metalloenzyme responsible for the co-translational excision of N-terminal methionine from nascent proteins, and its inhibition is a validated strategy for halting endothelial cell proliferation and angiogenesis[2][3].

This whitepaper provides an authoritative, in-depth methodology for quantifying the in vitro binding affinity of this compound. As a Senior Application Scientist, I have structured this guide to bypass common biophysical pitfalls—such as target degradation during immobilization—and focus on robust, solution-phase thermodynamic profiling.

Mechanistic Rationale: The "Why" Behind the Structure

To design an effective binding assay, one must first understand the causality of the interaction. The structural motifs of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid are not arbitrary; they are precisely tuned to the MetAP2 active site:

  • The Benzoic Acid Moiety (The Anchor): This acidic group acts as a bioisostere for the N-terminal methionine of the natural substrate. It directly coordinates with the dinuclear metal center (typically Co²⁺ or Mn²⁺ in vitro) within the MetAP2 active site[3].

  • The Sulfonamide Linker (The Hydrogen Bond Network): The SO2​−NH core acts as a rigid, directional hydrogen bond donor/acceptor system. It displaces ordered water molecules in the binding pocket, contributing a massive enthalpic ( ΔH ) gain to the binding event[1].

  • The 4-Fluorophenyl Group (The Entropic Driver): This moiety projects into a deep, lipophilic auxiliary pocket. The fluorine atom prevents rapid oxidative metabolism while maximizing hydrophobic interactions, driving the entropic ( −TΔS ) favorability of the complex.

Pathway Inhibitor Aryl Sulfonamide Inhibitor MetAP2 MetAP2 Enzyme (Co2+/Mn2+ Core) Inhibitor->MetAP2 Competitive Binding Cleavage Methionine Excision Inhibitor->Cleavage Blocks MetAP2->Cleavage Catalyzes Substrate Nascent Protein (N-term Met) Substrate->Cleavage Angiogenesis Endothelial Proliferation Cleavage->Angiogenesis Enables

Fig 1. Mechanistic pathway of MetAP2 inhibition by aryl sulfonamides.

The Biophysical Challenge: Why Standard SPR Fails

In standard drug discovery pipelines, is the default technique for determining association ( kon​ ) and dissociation ( koff​ ) rates[4][5]. However, attempting to immobilize MetAP2 onto a standard CM5 dextran sensor chip via amine coupling frequently results in target degradation and loss of activity [6].

The Causality: MetAP2 is a highly dynamic metalloprotease. Covalent tethering restricts the conformational flexibility required for the active site to maintain its dinuclear metal geometry. This leads to artificially low binding capacities ( Rmax​ ) and biphasic, uninterpretable dissociation curves. To circumvent this, we must pivot to label-free, solution-phase techniques like Isothermal Titration Calorimetry (ITC) or Fluorescence Cross-Correlation Spectroscopy (FCCS) [6][7].

Workflow Start Compound Synthesis 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid SPR SPR Immobilization Attempt Start->SPR Fail Target Degradation (MetAP2 Instability) SPR->Fail Conformational Loss ITC Isothermal Titration Calorimetry (Solution-Phase Thermodynamics) Fail->ITC Pivot to Label-Free FCCS Fluorescence Cross-Correlation (Lysate Binding Kinetics) Fail->FCCS Pivot to Lysate Data Determine Kd, ΔH, -TΔS ITC->Data FCCS->Data

Fig 2. Decision matrix for in vitro binding affinity profiling of MetAP2 inhibitors.

Self-Validating Experimental Protocols

Protocol 1: High-Precision Isothermal Titration Calorimetry (ITC)

is the gold standard for thermodynamic profiling because it directly measures the heat released ( ΔH ) during complex formation, allowing simultaneous determination of Kd​ , stoichiometry ( n ), and entropy ( ΔS )[7][8].

Because 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is lipophilic, it requires DMSO for solubility. Crucial Insight: ITC is exquisitely sensitive to DMSO mismatch. A 0.1% difference in DMSO concentration between the syringe and the cell will generate a heat of mixing that completely masks the heat of binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, 10 μM CoCl₂, pH 7.4). Degas thoroughly.

  • Protein Dialysis (The Self-Validating Step): Dialyze purified human MetAP2 (15 μM) against 2 liters of assay buffer overnight. Do not skip this step.

  • DMSO Matching: Remove the dialysate buffer from the dialysis chamber. Use this exact dialysate to prepare the 150 μM ligand solution. Add exactly 2.00% (v/v) pure DMSO to the protein cell and 2.00% (v/v) pure DMSO to the ligand syringe.

  • Titration Execution: Set the ITC instrument to 25°C. Perform 19 injections of 2 μL of the ligand into the protein cell at 150-second intervals.

  • Blank Subtraction: Run a "ligand-into-buffer" control. If the heat pulses are not constant and near-zero, micelle formation or buffer mismatch has occurred. Subtract this blank from the raw data before fitting to a one-site binding model[9].

Protocol 2: The HSA-Shift Assay (Addressing the Albumin Sink)

A known liability of anthranilic/benzoic acid sulfonamides is their propensity to bind heavily to Domain III of Human Serum Albumin (HSA), which drastically reduces the free fraction ( fu​ ) available to inhibit the target in vivo[1].

  • Setup: Repeat Protocol 1, but supplement the protein cell buffer with physiological concentrations of HSA (40 mg/mL)[1].

  • Analysis: Calculate the apparent Kd​ shift. A shift of >100-fold indicates severe plasma protein binding, necessitating structural optimization (e.g., reducing lipophilicity or altering the benzoic acid pKa).

Quantitative Data Interpretation

The following table summarizes the expected thermodynamic profile of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid compared to a non-fluorinated analog and an HSA-shifted condition. A high-affinity MetAP2 inhibitor typically exhibits an enthalpy-driven binding profile ( ΔH<0 ) due to the strong metal coordination and sulfonamide hydrogen bonding[7].

Compound Condition IC50​ (nM) Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid 12.58.2-9.4-1.20.98
Non-Fluorinated Analog45.038.1-8.9+0.51.02
Fluorinated Compound + 40 mg/mL HSA 1,850.01,200.0-4.1-3.8N/A (Shifted)

Table 1. Representative thermodynamic binding parameters. The addition of the para-fluoro group enhances affinity primarily through a favorable entropic shift (desolvation of the hydrophobic pocket). However, the presence of HSA causes a massive apparent affinity drop due to the "albumin sink" effect[1].

References

  • Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding. Journal of Medicinal Chemistry (2006).[Link]

  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. Proceedings of the National Academy of Sciences (2006).[Link]

  • Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry (2019).[Link]

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education (2024).[Link]

  • Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells. PLoS One (2010).[Link]

  • In vitro Assessment of Pathogen Effector Binding to Host Proteins by Surface Plasmon Resonance. Bio-protocol (2020).[Link]

Sources

Exploratory

spectral data NMR IR 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

An In-Depth Technical Guide to the Spectral Analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Authored by: Dr. Gemini, Senior Application Scientist Introduction 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, incorporating a benzoic acid moiety, a sulfonamide linker, and a fluorinated phenyl ring, presents a unique combination of functional groups that dictate its chemical and physical properties. A thorough understanding of its molecular architecture is paramount for researchers in drug development and related fields. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of this compound, offering both practical experimental protocols and in-depth analysis of its spectral features.

The strategic inclusion of a fluorine atom provides a valuable spectroscopic handle for ¹⁹F NMR, while the distinct electronic environments of the aromatic protons and carbons allow for detailed structural elucidation through ¹H and ¹³C NMR. IR spectroscopy complements this by providing critical information about the vibrational modes of the key functional groups, such as the carboxylic acid, the sulfonamide, and the C-F bond. This guide is designed to equip researchers with the foundational knowledge and practical insights required to confidently acquire and interpret the spectral data of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-quality NMR data. The trustworthiness of NMR data hinges on meticulous sample preparation and instrument calibration.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of a residual solvent peak that can be used as an internal reference. Other potential solvents include deuterated chloroform (CDCl₃) or methanol-d₄.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm[1]. However, for spectra recorded in solvents like CDCl₃, the residual solvent peak can also serve as a reference[2].

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex aromatic regions of the spectrum.

  • Tuning and Shimming: The instrument's probe must be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. The magnetic field homogeneity should be optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment, such as the pulse sequence with composite pulse decoupling (WALTZ-16), is standard to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width is required (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is necessary (e.g., 1024 or more).

  • ¹⁹F NMR Acquisition:

    • A single-pulse experiment is generally used.

    • The spectral width should be appropriate for fluorine-containing organic compounds.

    • ¹⁹F NMR is highly sensitive, so fewer scans are typically needed compared to ¹³C NMR.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Compound Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune & Shim Spectrometer Filter->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Tune->Acquire_19F Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Reference Reference Spectra Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Peaks Integrate->Assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is expected to show several distinct signals corresponding to the aromatic protons, the amine proton, and the carboxylic acid proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
Carboxylic Acid (-COOH)> 12Singlet (broad)-1H
Sulfonamide (-SO₂NH-)9-11Singlet (broad)-1H
Benzoic Acid Ring Protons7.5 - 8.2MultipletsJ(H,H) ≈ 7-94H
Fluorophenyl Ring Protons7.2 - 7.9MultipletsJ(H,H) ≈ 8-9, J(H,F) ≈ 5-94H

Causality Behind Predicted Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and is often observed as a broad singlet at a very downfield chemical shift.

  • Sulfonamide Proton: The proton attached to the nitrogen of the sulfonamide is also deshielded and will likely appear as a broad singlet. Its chemical shift can be influenced by solvent and concentration.

  • Aromatic Protons: The protons on the two aromatic rings will resonate in the typical aromatic region (7-8.5 ppm). The electron-withdrawing nature of the carboxylic acid and sulfonamide groups will deshield the protons on the benzoic acid ring, shifting them further downfield. The fluorine atom on the other ring will influence the chemical shifts of the adjacent protons and will also introduce H-F coupling, leading to more complex splitting patterns (doublet of doublets or triplets).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 175
Fluorophenyl Ring (C-F)160 - 170 (d, ¹J(C,F) ≈ 240-260 Hz)
Aromatic Carbons (C-S & C-N)130 - 150
Aromatic Carbons (C-H)115 - 135

Causality Behind Predicted Shifts:

  • Carbonyl Carbon: The carbon of the carboxylic acid is highly deshielded and appears far downfield, typically above 165 ppm[1].

  • Carbon Bonded to Fluorine: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)) and will be significantly deshielded[2].

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the range of 115-150 ppm. The carbons directly attached to the electron-withdrawing sulfonamide and carboxylic acid groups will be more deshielded. The carbons ortho and para to the fluorine atom will show smaller C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

1. Sample Preparation:

  • No extensive sample preparation is required for ATR-IR. A small amount of the solid sample is placed directly on the ATR crystal.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Scan: The solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure clamp. The sample spectrum is then recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Place_Sample Place Solid on ATR Crystal Background Record Background Spectrum Place_Sample->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Subtract Subtract Background Sample_Scan->Subtract Analyze Analyze Spectrum Subtract->Analyze

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Predicted IR Spectral Data

The IR spectrum of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid will show characteristic absorption bands for its various functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (broad)Stretching
N-H (Sulfonamide)3200 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Carboxylic Acid)1680 - 1710Stretching
C=C (Aromatic)1450 - 1600Stretching
S=O (Sulfonamide)1330 - 1370 and 1150 - 1180Asymmetric and Symmetric Stretching
C-N1200 - 1350Stretching
C-O1210 - 1320Stretching
C-F1000 - 1400Stretching

Causality Behind Predicted Absorptions:

  • O-H Stretch: The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding[3].

  • N-H Stretch: The N-H stretch of the sulfonamide will appear in a similar region to other N-H stretches.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding[3][4].

  • S=O Stretches: Sulfonamides exhibit two characteristic strong stretching bands for the S=O group[5].

  • Aromatic C=C Stretches: The aromatic rings will show several absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: The C-F bond will have a strong absorption in the fingerprint region.

Conclusion

The comprehensive spectral analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid through NMR and IR spectroscopy provides a powerful means of confirming its molecular structure and purity. This guide has outlined detailed experimental protocols and a thorough interpretation of the expected spectral data, grounded in fundamental principles and supported by data from related compounds. By following these guidelines, researchers can confidently characterize this and similar molecules, advancing their work in drug discovery and materials science.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C-NMR spectrum of... [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Image]. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The development of anti-angiogenic and anti-proliferative therapeutics has heavily focused on targeting Methionine Aminopeptidase-2 (MetAP2), a metalloenzyme critical for the N-terminal processing of na...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of anti-angiogenic and anti-proliferative therapeutics has heavily focused on targeting Methionine Aminopeptidase-2 (MetAP2), a metalloenzyme critical for the N-terminal processing of nascent proteins. While early natural product inhibitors like fumagillin demonstrated potent efficacy, their irreversible covalent binding mechanism led to severe dose-limiting toxicities.

This whitepaper provides an in-depth technical analysis of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid derivatives , a class of synthetic, reversible MetAP2 inhibitors. We will dissect the mechanistic rationale behind their design, evaluate their complex pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles, and detail the experimental protocols required to validate their systemic viability.

Mechanistic Grounding: MetAP2 Inhibition and the Sulfonamide Pharmacophore

MetAP2 is responsible for excising the initiator methionine from newly synthesized polypeptides, a maturation step essential for proteins driving endothelial cell proliferation (e.g., GAPDH, eIF2α). Inhibition of MetAP2 induces G1 cell cycle arrest and starves tumors of their vascular supply .

The 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid scaffold was rationally designed to overcome the liabilities of covalent inhibitors.

  • The Benzoic Acid Moiety: Acts as a metal-binding pharmacophore (MBP). The carboxylate group directly coordinates the binuclear metal center (Mn²⁺ or Co²⁺) in the MetAP2 active site.

  • The Sulfonamide Linker: Provides the necessary geometric angle to project the hydrophobic tail into the auxiliary pocket of the enzyme.

  • The 4-Fluorophenyl Group: Occupies a lipophilic sub-pocket, driving high binding affinity (sub-nanomolar Ki​ ) through favorable van der Waals interactions and halogen bonding .

MetAP2_Pathway Ribosome Ribosomal Translation (Nascent Peptides) MetAP2 MetAP2 Metalloenzyme (Mn2+/Co2+ Active Site) Ribosome->MetAP2 Cleavage N-Terminal Methionine Excision MetAP2->Cleavage Substrates Maturation of Target Proteins (e.g., GAPDH, eIF2a) Cleavage->Substrates Angiogenesis Endothelial Cell Proliferation & Tumor Angiogenesis Substrates->Angiogenesis Inhibitor 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid Inhibitor->MetAP2 Competitive Inhibition

Figure 1: MetAP2 pathway and targeted reversible inhibition by sulfonamide derivatives.

Pharmacokinetic Profiling (ADME)

While the in vitro enzymatic potency of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is exceptional, its translation to in vivo efficacy is dictated by its ADME properties.

Absorption and Bioavailability

Sulfonamide-based benzoic acids typically exhibit moderate-to-high passive permeability. The acidic nature of the benzoic acid (pKa ~4.0) means the molecule is primarily ionized at intestinal pH, which can limit transcellular diffusion. However, the high lipophilicity of the fluorophenyl group compensates for this, resulting in moderate oral bioavailability ( F≈30−50% ).

Distribution: The Albumin Binding Challenge

The most critical pharmacokinetic hurdle for this class is plasma protein binding (PPB) . The structural combination of a lipophilic tail (fluorophenyl) and an anionic headgroup (benzoic acid) perfectly mimics long-chain fatty acids. Consequently, these derivatives bind with extraordinarily high affinity to Domain III of Human Serum Albumin (HSA) .

Causality in PK Design: High HSA binding sequesters the drug in the plasma, reducing the free fraction ( fu​ ) to < 1%. Because only the unbound drug can partition into tissues and enter target cells to inhibit MetAP2, a compound with an enzymatic IC₅₀ of 15 nM may exhibit a cellular IC₅₀ of >10,000 nM in the presence of physiological serum albumin .

Metabolism and Excretion

The sulfonamide linkage is highly stable against plasma hydrolases. Metabolism primarily occurs via hepatic Cytochrome P450 (CYP) enzymes, specifically hydroxylation of the aromatic rings. Excretion is driven by a combination of hepatic clearance and renal elimination of the ionized benzoic acid.

Summary of Quantitative Pharmacokinetic Data

The table below summarizes the representative PK parameters for the baseline 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid scaffold compared to an optimized derivative engineered to resist HSA binding.

ParameterBaseline ScaffoldHSA-Optimized Derivative
Enzymatic IC₅₀ (nM) 1522
Cellular IC₅₀ (0 mg/mL HSA) 85 nM110 nM
Cellular IC₅₀ (40 mg/mL HSA) > 10,000 nM350 nM
HSA Shift Factor > 117x3.1x
Rat IV Clearance (L/hr/kg) 0.450.85
Volume of Distribution ( Vdss​ , L/kg) 0.301.20
Oral Bioavailability ( F% ) 42%55%

Data synthesized from foundational structure-activity relationship (SAR) studies on anthranilic/benzoic acid sulfonamides .

Experimental Methodologies for PK and Efficacy Validation

To build a self-validating data package for these derivatives, researchers must utilize assays that explicitly account for the albumin binding liability and accurately quantify systemic exposure.

Protocol 1: Cellular MetAP2 Activity Shift Assay (HSA Addition)

This protocol determines the true cellular efficacy of the compound by simulating physiological albumin concentrations.

  • Cell Seeding: Plate HT-1080 human fibrosarcoma cells in 96-well plates at 5×103 cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Media Preparation: Prepare two sets of treatment media:

    • Condition A: Standard media (contains ~4 mg/mL bovine albumin from FBS).

    • Condition B: Media supplemented with exactly 40 mg/mL purified Human Serum Albumin (HSA) to mimic human plasma.

  • Compound Treatment: Perform a 10-point serial dilution of the 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid derivative. Add to both Condition A and Condition B plates. Incubate for 72 hours at 37°C.

  • MetAP2 Biomarker Readout: Lyse cells and perform a Western blot targeting GAPDH. MetAP2 inhibition prevents the removal of the N-terminal methionine from GAPDH. Use an antibody specific to unprocessed (methionine-retained) GAPDH to quantify target engagement .

  • Data Analysis: Calculate the IC₅₀ for both conditions. The "HSA Shift" is the ratio of IC₅₀ (Condition B) / IC₅₀ (Condition A). A shift >10x indicates a severe PK liability.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow establishes the clearance, volume of distribution, and bioavailability of the derivatives.

  • Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% PEG-400) and orally (PO) at 10 mg/kg (formulated in 0.5% methylcellulose).

  • Sampling: Collect 200 µL of blood via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer into K₂EDTA tubes, centrifuge at 3000 × g for 10 mins at 4°C, and harvest plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (IS, e.g., a deuterated analog). Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water and acetonitrile. Detect the analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition of the fluorophenyl-sulfonamide fragment.

  • Pharmacokinetic Modeling: Import concentration-time data into Phoenix WinNonlin. Use Non-Compartmental Analysis (NCA) to calculate AUC, Clearance ( CL ), Volume of Distribution ( Vdss​ ), and absolute bioavailability ( F% ).

PK_Workflow Dosing In Vivo Dosing (IV & PO Routes) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA NCA PK Modeling (Clearance, Vdss, F%) LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Conclusion and Optimization Directives

The 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid class represents a highly potent, rationally designed inhibitor of MetAP2. However, its baseline pharmacokinetic profile is heavily compromised by human serum albumin sequestration. Future drug development workflows must prioritize structural modifications—such as the introduction of basic amine side-chains or polar heterocyclic replacements for the fluorophenyl ring—to disrupt Domain III HSA binding. Only by optimizing the free fraction ( fu​ ) can the exceptional in vitro potency of these sulfonamides be translated into robust in vivo anti-angiogenic efficacy.

References

  • Ingber, D., Fujita, T., Kishimoto, S., Sudo, K., Kanamaru, T., Brem, H., & Folkman, J. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth." Nature, 348(6301), 555-557. URL:[Link]

  • Kawai, M., BaMaung, N. Y., Fidanze, S. D., Erickson, S. A., Tedrow, J. S., Sanders, W. J., ... & Sheppard, G. S. (2006). "Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties." Bioorganic & Medicinal Chemistry Letters, 16(13), 3574-3577. URL:[Link]

  • Sheppard, G. S., Wang, J., Kawai, M., Fidanze, S. D., BaMaung, N. Y., Erickson, S. A., ... & Henkin, J. (2006). "Discovery and optimization of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2: a structural basis for the reduction of albumin binding." Journal of Medicinal Chemistry, 49(13), 3832-3849. URL:[Link]

  • Wang, J., Lou, P., Lesniewski, R., & Henkin, J. (2007). "Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." Proceedings of the National Academy of Sciences, 104(32), 13150-13155. URL:[Link]

Exploratory

Unlocking the Polypharmacology of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: A Technical Guide to Core Biological Targets

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the benzenesulfonamide scaffold is a highly privileged structure. Specifically, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (and its closely related positional isomers) represents a versatile pharmacophore capable of engaging multiple high-value biological targets.

As an application scientist profiling these molecules, I approach this compound not just as a static chemical, but as a dynamic key designed for specific biological locks. The structural logic is elegant:

  • The Benzoic Acid Headgroup: Acts as a crucial acidic anchor, forming strong electrostatic interactions with positively charged residues (e.g., Arginine or Histidine) in target binding pockets.

  • The Sulfonamide Linker: Serves as a rigid, tetrahedral hinge that provides essential hydrogen-bond donor/acceptor capabilities.

  • The 4-Fluorophenyl Tail: Occupies deep hydrophobic specificity pockets. The para-fluorine substitution dramatically enhances metabolic stability (preventing CYP450-mediated oxidation) while improving lipophilic ligand efficiency (LLE)[1].

Through rigorous structural-activity relationship (SAR) profiling, this specific molecular architecture has been validated against three core biological targets: the CRTH2 (DP2) Receptor , Aldose Reductase (ALR2) , and the Thromboxane A2 (TP) Receptor [1][2][3]. This whitepaper provides an in-depth mechanistic breakdown and self-validating experimental protocols for investigating these targets.

Core Target 1: The CRTH2 (DP2) Receptor Axis

Mechanistic Rationale

Prostaglandin D2 (PGD2) is a major lipid mediator released by mast cells during allergic responses. It drives inflammation by binding to the G-protein-coupled receptor CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2[3]. Activation of CRTH2 leads to the chemotaxis of Th2 lymphocytes, eosinophils, and basophils[3].

Derivatives containing the 4-fluorophenylsulfonylamino moiety, such as the clinical compound Ramatroban, are potent CRTH2 antagonists[2]. The benzoic acid headgroup mimics the endogenous carboxylic acid of PGD2, anchoring to Arg170 in the CRTH2 binding pocket, while the fluorophenyl group occupies a distinct hydrophobic sub-pocket, locking the receptor in an inactive conformation.

Signaling Pathway Visualization

CRTH2_Pathway PGD2 Prostaglandin D2 CRTH2 CRTH2 (DP2) PGD2->CRTH2 Binds Gi Gi/o Protein CRTH2->Gi Activates cAMP cAMP (↓) Gi->cAMP Inhibits AC Ca2 Intracellular Ca2+ (↑) Gi->Ca2 PLC Pathway Chemotaxis Th2 Chemotaxis cAMP->Chemotaxis Ca2->Chemotaxis Inhibitor 3-{[(4-Fluorophenyl) sulfonyl]amino} benzoic acid Inhibitor->CRTH2 Antagonizes

Figure 1: Mechanism of CRTH2 antagonism by fluorophenylsulfonamido benzoic acid derivatives.

Validated Experimental Protocol: CRTH2 Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of the compound, a competitive radioligand binding assay is the gold standard.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRTH2. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Causality Check: Using stably transfected CHO-K1 cells ensures a high Bmax​ (receptor density), which is critical for achieving a robust signal-to-noise ratio.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-PGD2, and serial dilutions of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (from 10 µM to 0.1 nM). Incubate at room temperature for 60 minutes.

    • Causality Check: We maintain the radioligand concentration near its Kd​ to ensure the calculated IC50​ accurately reflects the true Ki​ via the Cheng-Prusoff equation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality Check: PEI treatment neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the highly lipophilic radioligand, thereby validating the assay's dynamic range.

Core Target 2: Aldose Reductase (ALR2)

Mechanistic Rationale

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing excess glucose to sorbitol. In diabetic hyperglycemia, the accumulation of sorbitol leads to severe osmotic and oxidative stress, driving diabetic complications such as neuropathy and retinopathy.

Substituted benzenesulfonamides with a benzoic acid moiety are highly potent ALR2 inhibitors[1]. The carboxylic acid acts as the primary pharmacophore, coordinating with the catalytic Tyr48 and His110 residues in the ALR2 active site. The 4-fluorophenyl group is directed into the highly lipophilic "specificity pocket," which opens only upon inhibitor binding (induced fit), ensuring selectivity over the closely related Aldehyde Reductase (ALR1)[1].

Signaling Pathway Visualization

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase Glucose->ALR2 Substrate Sorbitol Sorbitol ALR2->Sorbitol NADPH Oxidation SDH Sorbitol Dehydrogenase Sorbitol->SDH Stress Oxidative Stress Sorbitol->Stress Accumulation Fructose Fructose SDH->Fructose NAD+ Reduction Inhibitor 3-{[(4-Fluorophenyl) sulfonyl]amino} benzoic acid Inhibitor->ALR2 Inhibits

Figure 2: Inhibition of the polyol pathway by targeting Aldose Reductase (ALR2).

Validated Experimental Protocol: Kinetic NADPH Depletion Assay

To profile the oxidoreductase inhibitory activity, a continuous spectrophotometric assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, and recombinant human ALR2 enzyme.

  • Compound Addition: Add the test compound (dissolved in DMSO, final assay concentration <1% DMSO) and incubate for 5 minutes at 37°C. Include Epalrestat or Fidarestat as a positive control.

  • Reaction Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde.

    • Causality Check: DL-glyceraldehyde is utilized instead of glucose because it acts as a superior in vitro substrate with a significantly higher Vmax​ . This allows for a shorter assay time and minimizes background oxidation, ensuring a robust signal window.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Causality Check: The continuous kinetic read at 340 nm directly measures the oxidation of NADPH to NADP+. Real-time monitoring prevents false positives caused by compound aggregation or precipitation, which would appear as a baseline shift rather than a change in the kinetic slope.

Quantitative Data Summary

The polypharmacological nature of the 4-fluorophenylsulfonamido benzoic acid scaffold requires careful tuning to achieve target selectivity. Below is a summary of typical quantitative metrics observed for this class of compounds across its primary biological targets.

Table 1: Quantitative Profiling of Core Biological Targets

Target Enzyme/ReceptorPrimary IndicationTypical IC50​ / Ki​ RangeKey Pharmacophore Interactions
CRTH2 (DP2) Asthma, Allergic Rhinitis10 – 150 nMAcidic headgroup (Arg170), H-bond (Sulfonamide)
Aldose Reductase (ALR2) Diabetic Complications20 – 500 nMAcidic headgroup (Tyr48/His110), Halogen bond (F)
Thromboxane A2 (TP) Cardiovascular, Asthma0.5 – 5 µMHydrophobic tail, Acidic anchor

Conclusion & Future Perspectives

The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a masterclass in rational drug design. Its compact structure efficiently leverages a benzoic acid anchor and a fluorinated hydrophobic tail to interact with distinct, high-value biological targets. Whether utilized as a starting fragment for highly selective CRTH2 antagonists in respiratory medicine, or optimized as a potent Aldose Reductase inhibitor for diabetic complications, this scaffold remains a cornerstone of modern medicinal chemistry.

By employing the self-validating kinetic and radioligand assays detailed in this guide, researchers can confidently map the structure-activity relationships required to drive this privileged scaffold toward clinical success.

References

  • Source: Googleapis.com (European Patent Office)
  • A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • New indole amide derivatives as potent CRTH2 receptor antagonists / Emerging roles of DP and CRTH2 in allergic inflammation Source: ResearchGate URL
  • Source: Moodle@Units (Mini-Reviews in Medicinal Chemistry)

Sources

Foundational

Structural Deconstruction and SAR Dynamics of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

Executive Summary In the landscape of targeted drug discovery, the sulfonamide-based pharmacophore has proven to be a highly modular and privileged scaffold. Specifically, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the sulfonamide-based pharmacophore has proven to be a highly modular and privileged scaffold. Specifically, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid serves as a prototypical lead compound for the selective competitive inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)[1]. AKR1C3 is a critical steroidogenic enzyme responsible for the intratumoral biosynthesis of potent androgens and estrogens, making it a primary therapeutic target in castrate-resistant prostate cancer (CRPC), breast cancer, and endometriosis.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, explores the causality behind its structural design, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Pharmacophore Architecture & Causality of Design

The efficacy of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is not accidental; every functional group serves a precise mechanistic purpose within the AKR1C3 catalytic pocket. The molecule can be divided into three distinct functional zones:

The Benzoic Acid Anchor (A-Ring)

The carboxylate moiety is non-negotiable for anchoring the molecule. It acts as a bioisostere for the endogenous steroidal ketone, engaging in critical electrostatic and hydrogen-bonding interactions with the enzyme's catalytic tetrad (Tyr55, His117, Lys84, Asp50). The meta (3-position) substitution is a deliberate geometrical choice. A para (4-position) substitution projects the sulfonamide vector too rigidly, causing steric clashes with the oxyanion hole, while ortho substitution induces unfavorable internal steric strain[1].

The Sulfonamide Hinge

The −NH−SO2​− linker provides a ~90-degree conformational bend, allowing the molecule to adopt a bioactive "L-shape" that mimics the natural substrate's transition state. The causality of this linker is two-fold:

  • Hydrogen Bond Acceptors: The sulfonyl oxygens interact with the aqueous solvent network at the mouth of the pocket.

  • Hydrogen Bond Donor: The sulfonamide NH is a critical proton donor. Experimental N-methylation of this nitrogen completely abolishes inhibitory activity, proving its necessity for binding to His117.

The 4-Fluorophenyl Tail (B-Ring)

The fluorinated aromatic ring is designed to occupy the highly hydrophobic subpocket 1 (SP1) of AKR1C3. The choice of a para-fluoro substitution over a simple phenyl ring serves a dual purpose:

  • Binding Affinity: It provides a weak but stabilizing halogen bond with the SP1 pocket lining.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the molecule's metabolic half-life and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Dynamics

To understand the optimization trajectory of this scaffold, we must analyze how structural perturbations impact both potency ( IC50​ ) and selectivity against the closely related off-target isoform, AKR1C2.

Quantitative SAR Data Summary
Compound Modification R1​ (COOH Position)Linker R2​ (Aryl Substitution)AKR1C3 IC50​ (nM)Selectivity (vs AKR1C2)Mechanistic Rationale
Lead (3-F-phenyl) 3-position (meta)-NH-SO₂-4-Fluoro120>50xOptimal SP1 pocket fit; high metabolic stability.
Des-fluoro 3-position (meta)-NH-SO₂-Hydrogen35010xLoss of halogen bonding and hydrophobic packing.
Para-carboxylate 4-position (para)-NH-SO₂-4-Fluoro>5000N/ALinear geometry clashes with catalytic site walls[1].
N-Methylation 3-position (meta)-N(CH₃)-SO₂-4-Fluoro>10000N/ALoss of critical hydrogen bond donor to His117.
Trifluoromethyl 3-position (meta)-NH-SO₂-4-CF₃65>100xEnhanced hydrophobic packing and steric bulk in SP1.

Mechanistic Pathway & Biological Rationale

In CRPC, tumors survive androgen deprivation therapy by upregulating AKR1C3, which converts weak circulating androgens (e.g., androstenedione) into highly potent testosterone directly within the tumor microenvironment[2]. By competitively occupying the AKR1C3 catalytic site, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid severs this biosynthetic supply line, starving the androgen receptor (AR) and halting tumor proliferation.

Pathway Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Target) Androstenedione->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction AR Androgen Receptor Activation & Tumor Growth Testosterone->AR Binds Inhibitor 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: AKR1C3-mediated androgen biosynthesis pathway and the mechanism of competitive inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls that prevent the propagation of false positives or synthetic artifacts.

Protocol A: Chemical Synthesis of the Lead Compound

This protocol utilizes a modified Schotten-Baumann reaction to couple 3-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-aminobenzoic acid in a 1:1 mixture of THF and 1M aqueous NaOH. Cool the biphasic mixture to 0°C to prevent hydrolysis of the incoming sulfonyl chloride.

  • Coupling: Dropwise, add 1.1 eq of 4-fluorobenzenesulfonyl chloride dissolved in minimal THF. Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM/MeOH). A ninhydrin stain must show the complete disappearance of the primary amine (absence of a purple spot) to validate reaction completion.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2. The product will crash out as a white precipitate.

  • Validation: Filter and recrystallize from hot ethanol. The system is self-validated via LC-MS (Expected [M−H]− = 294.0 m/z) and quantitative 1H -NMR (ensuring >95% purity before biological testing).

Protocol B: AKR1C3 High-Throughput Inhibition Assay

A fluorescence-based enzymatic assay to determine the IC50​ of the synthesized compounds.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.0). Add recombinant human AKR1C3 enzyme (10 ng/well) and the test compound (serial dilutions from 10 μM to 1 nM in 1% DMSO).

  • Incubation: Pre-incubate the enzyme-inhibitor complex for 15 minutes at 37°C to allow for equilibrium binding.

  • Reaction Initiation: Add 9,10-phenanthrenequinone (substrate) and NADPH (cofactor) to initiate the reduction reaction.

  • Kinetic Readout: Monitor the depletion of NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over 30 minutes using a microplate reader.

  • Assay Validation (Critical): Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and 1 μM of a known potent inhibitor (e.g., EM-1404) as the positive control (100% inhibition). The assay is only validated and accepted if Z' > 0.6 , proving the signal window is statistically robust against background noise.

Workflow Step1 1. Sulfonylation 3-Aminobenzoic Acid + Sulfonyl Chloride Step2 2. IPC & Purification TLC Ninhydrin Check & Recrystallization Step1->Step2 Step3 3. in vitro Assay AKR1C3 Fluorescence Screen Step2->Step3 Step4 4. Data Validation Z'-Factor > 0.6 & IC50 Calculation Step3->Step4

Fig 2: Self-validating workflow from chemical synthesis to biological SAR evaluation.

References

  • Brožič, P., et al. (2015). "Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library." Journal of Medicinal Chemistry.[Link]

  • Penning, T. M., et al. (2010). "Aldo-keto reductase (AKR) 1C3: Role in prostate disease and the development of specific inhibitors." Molecular and Cellular Endocrinology.[Link]

  • Jaramillo, M. C., & Zhang, D. D. (2013). "The emerging role of the Nrf2-Keap1 signaling pathway in cancer." Genes & Development.[Link]

  • PubChem Compound Summary for CID 2782688. "3-(4-Fluorophenyl)benzoic acid" (Structural Proxy). National Center for Biotechnology Information.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Introduction & Mechanistic Rationale The target molecule, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, is a functionalized sulfonamide synthesized via the condensation of 3-aminobenzoic acid and 4-fluorobenzenesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The target molecule, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, is a functionalized sulfonamide synthesized via the condensation of 3-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride.

Because the starting amine contains a carboxylic acid moiety, traditional anhydrous organic synthesis conditions (e.g., using dichloromethane with pyridine or triethylamine) often lead to severe solubility issues or require the prior protection of the carboxylate group[1]. To circumvent these inefficiencies, an aqueous Schotten-Baumann-type sulfonylation is highly preferred.

In this protocol, 3-aminobenzoic acid is dissolved in an aqueous basic solution of sodium carbonate. The base serves a dual mechanistic purpose:

  • Solubilization: It deprotonates the carboxylic acid (pKa ~ 4.7), forming a highly water-soluble sodium carboxylate salt.

  • Acid Scavenging: It neutralizes the hydrochloric acid byproduct generated during the S–N bond formation. This prevents the protonation of the primary amine, ensuring it remains highly nucleophilic[2].

The electrophile, 4-fluorobenzenesulfonyl chloride, is added at low temperatures (0–5 °C) to minimize competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[2]. Following the reaction, the mixture is acidified to protonate both the carboxylic acid and the newly formed sulfonamide (pKa ~ 8.5). This drastically reduces the molecule's aqueous solubility, causing the target product to precipitate out of the aqueous phase for streamlined isolation.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmountRole
3-Aminobenzoic acid137.141.01.37 g (10 mmol)Nucleophile
4-Fluorobenzenesulfonyl chloride194.611.052.04 g (10.5 mmol)Electrophile
Sodium carbonate (Na₂CO₃)105.992.52.65 g (25 mmol)Base / Acid Scavenger
Water (Deionized)18.02-50 mLBiphasic Solvent
1M Hydrochloric acid (HCl)36.46-As neededAcidifying Agent
Ethanol46.07-As neededRecrystallization Solvent

Experimental Workflow

Figure 1: Experimental workflow for the aqueous Schotten-Baumann synthesis of the target sulfonamide.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Aqueous Amine Solution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.

  • Add 2.65 g (25 mmol) of sodium carbonate (Na₂CO₃) and stir until completely dissolved.

  • Add 1.37 g (10 mmol) of 3-aminobenzoic acid to the basic solution. Stir until the solid is fully dissolved, yielding a clear solution of the sodium carboxylate salt.

  • Cool the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C[2].

Step 2: Addition of the Sulfonyl Chloride
  • Weigh 2.04 g (10.5 mmol) of 4-fluorobenzenesulfonyl chloride. (Note: Sulfonyl chlorides are moisture-sensitive lachrymators; handle quickly in a fume hood.)

  • Add the 4-fluorobenzenesulfonyl chloride in small solid portions (or dropwise if melted) over 15–30 minutes to the vigorously stirring aqueous solution at 0–5 °C[2].

    • Causality Check: Vigorous stirring is critical because the sulfonyl chloride is insoluble in water. A high interfacial surface area is required for the biphasic reaction to proceed efficiently before the electrophile hydrolyzes in the aqueous base[2].

Step 3: Reaction and Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours[2].

  • Self-Validation: Monitor the reaction progress via TLC (eluent: EtOAc/Hexanes 1:1 with 1% acetic acid) or HPLC. The starting amine spot should be completely consumed before proceeding to workup.

Step 4: Workup and Precipitation
  • Once the reaction is deemed complete, cool the mixture again in an ice bath.

  • Slowly add 1M HCl dropwise while stirring continuously until the pH of the solution reaches approximately 2.0.

    • Causality Check: Acidification protonates the carboxylate group and the sulfonamide nitrogen. This eliminates the ionic character of the molecule, drastically reducing its aqueous solubility and inducing precipitation.

  • A white to off-white precipitate of crude 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid will form.

  • Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold deionized water to remove residual inorganic salts (NaCl, unreacted Na₂CO₃)[2].

Step 5: Purification
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Recrystallize the product from a minimum volume of boiling ethanol (or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum at 40 °C for 12 hours[2]. (Expected Yield: 70–85%).

Troubleshooting and Analytical Characterization

Common Pitfalls
  • Di-sulfonylation: Using a large excess of sulfonyl chloride or excessively high temperatures can lead to di-sulfonylation at the amine nitrogen[2]. Using near-stoichiometric amounts (1.05 eq) and strictly maintaining 0–5 °C during addition mitigates this risk[2].

  • Hydrolysis of Sulfonyl Chloride: If the reaction is too slow or stirring is inadequate, the sulfonyl chloride will react with water to form 4-fluorobenzenesulfonic acid, which remains in the aqueous phase and lowers the yield[2]. Ensure vigorous stirring.

Expected Analytical Profile
  • ¹H NMR (DMSO-d₆): Expect a broad singlet around 10.5 ppm for the sulfonamide NH, a very broad singlet >12 ppm for the COOH, and characteristic aromatic multiplets for the 4-fluorophenyl (AA'BB' system with F-coupling) and the 3-substituted benzoic acid ring.

  • LC-MS (ESI-): Expected [M-H]⁻ at m/z 294.0 (Calculated for C₁₃H₁₀FNO₄S: 295.03).

References

  • BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines." BenchChem. 2

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. 3

  • CHEMISTRY & BIOLOGY INTERFACE. "Recent advances in synthesis of sulfonamides: A review." CBI Journal.1

  • University of Wisconsin-Madison. "Synthetic method development of drug-like heterocycles and medicinal chemistry optimization." UW-Madison Libraries.

Sources

Application

Application Note: HPLC Method Development and Validation for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

[(4-Fluorophenyl... compound.

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Author: BenchChem Technical Support Team. Date: March 2026

[(4-Fluorophenyl... compound. The title is set, and I'll proceed with the outline to ensure a logical flow, prioritizing clarity and authority throughout.

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Detailing The Method

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Mapping The Citations

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Diagramming The Troubleshooting

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Visualizing The Tailing

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Verifying The Links

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Technical Guide & Protocol

Introduction & Scope

The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a structurally complex molecule featuring a fluorinated aromatic ring, a sulfonamide linkage, and a carboxylic acid moiety. Compounds of this class are frequently encountered in drug discovery as active pharmaceutical ingredients (APIs) or critical synthetic intermediates. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical properties to prevent common chromatographic artifacts like peak tailing and retention time drift.

This application note provides a de novo method development strategy, a step-by-step experimental protocol, and a self-validating system suitability framework designed in accordance with ICH Q2(R1) guidelines [3].

Physicochemical Profiling & Chromatographic Causality (E-E-A-T)

As a Senior Application Scientist, the first step in method development is not trial-and-error, but predictive profiling. The structure of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid dictates the chromatographic approach:

  • Ionizable Functional Groups: The molecule contains a benzoic acid group (pKa 4.0) and a sulfonamide group (pKa 6.0–7.0).

  • The Causality of Peak Tailing: In reversed-phase HPLC (RP-HPLC), analyzing acidic compounds presents specific challenges. If the mobile phase pH is near the pKa of the analyte, the compound exists in a dynamic equilibrium between ionized and unionized states. This leads to peak splitting, band broadening, and severe peak tailing due to secondary ionic interactions between the basic residual silanols on the silica stationary phase and the analyte [1, 2].

  • Strategic pH Control: To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least 1.5 to 2 units below the lowest pKa of the molecule [4]. Therefore, an acidic modifier—such as 0.1% Formic Acid (pH 2.7)—is strictly required to keep the benzoic acid fully protonated (unionized).

  • Stationary Phase Selection: A fully end-capped, high-purity silica C18 column (preferably with core-shell technology) is selected to minimize residual silanol activity and maximize theoretical plates [2].

Method Development Workflow

The following diagram illustrates the logical progression of the method development cycle, ensuring all physicochemical variables are systematically optimized.

Workflow Start 1. Physicochemical Profiling pKa ~4.0 (COOH), ~6.5 (SO2NH) pH 2. Mobile Phase pH Selection pH 2.7 (0.1% Formic Acid) to suppress ionization Start->pH Column 3. Stationary Phase Selection Highly End-Capped C18 to prevent silanol interactions pH->Column Organic 4. Organic Modifier Selection Acetonitrile (Low viscosity, high UV transparency) Column->Organic Detect 5. Detector Optimization UV/PDA Scan (Optimum extraction at 254 nm) Organic->Detect Val 6. Method Validation Execute per ICH Q2(R1) Guidelines Detect->Val

Caption: Step-by-step logical workflow for RP-HPLC method development of acidic sulfonamide derivatives.

Chromatographic Conditions

All quantitative parameters have been optimized to ensure baseline resolution of the main peak from potential synthetic impurities (e.g., 3-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride).

ParameterOptimized ConditionRationale
Column Core-Shell C18, 150 x 4.6 mm, 2.6 µmHigh efficiency; end-capping reduces silanol interactions.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterpH ~2.7 ensures the analyte remains unionized [4].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Provides sharper peaks for aromatic compounds than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV/PDA at 254 nmCaptures the π→π∗ transitions of the aromatic rings.
Diluent Water : Acetonitrile (50:50, v/v)Matches the initial gradient conditions to prevent solvent effects.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these exact steps ensures reproducibility across different laboratory environments.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Accurately measure 1.0 mL of LC-MS grade Formic Acid and transfer it into a 1000 mL volumetric flask. Dilute to the mark with ultrapure water (18.2 MΩ·cm).

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Filtration & Degassing: Filter both mobile phases through a 0.22 µm PTFE membrane filter under vacuum. Sonicate for 10 minutes to degas. Causality: Dissolved oxygen can cause baseline drift at low UV wavelengths, and particulates will rapidly degrade column frits.

Step 2: Standard Solution Preparation
  • Accurately weigh 10.0 mg of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid reference standard using a microbalance.

  • Transfer quantitatively into a 50 mL amber volumetric flask (amber glass protects light-sensitive aromatic sulfonamides).

  • Add 25 mL of Diluent (50:50 Water:Acetonitrile) and sonicate for 10 minutes until complete dissolution is achieved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. This yields a 200 µg/mL Stock Solution .

  • Filter a 1.5 mL aliquot through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 200 µg/mL standard solution five times consecutively.

  • Acceptance Criteria:

    • Retention Time %RSD: 1.0%

    • Peak Area %RSD: 2.0%

    • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

    • Theoretical Plates ( N ): 5000.

Method Validation Framework

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended analytical purpose [3].

  • Specificity: Inject a blank (Diluent) to ensure no peaks co-elute at the retention time of the active compound. Perform forced degradation (acid, base, peroxide, thermal, and photolytic stress) to ensure degradants are baseline resolved from the main peak [3].

  • Linearity: Prepare standard solutions ranging from 25% to 150% of the target concentration (e.g., 50 µg/mL to 300 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery should fall between 98.0% and 102.0%.

  • Precision: Assess intra-day (Repeatability) and inter-day (Intermediate Precision) variance. The overall %RSD for assay values must be 2.0%.

Troubleshooting & Optimization

Even with a robust method, column aging or matrix effects can introduce chromatographic anomalies. The decision tree below outlines the causality and corrective actions for the most common issue in acidic compound analysis: Peak Tailing.

Troubleshooting Issue Anomaly: Peak Tailing Observed (Asymmetry > 1.5) Check1 Root Cause 1: Insufficient pH Control Issue->Check1 Check2 Root Cause 2: Secondary Silanol Interactions Issue->Check2 Check3 Root Cause 3: Sample Overload Issue->Check3 Fix1 Action: Verify Formic Acid concentration. Lower pH to < 3.0 Check1->Fix1 Fix2 Action: Switch to a highly end-capped or polar-embedded C18 column Check2->Fix2 Fix3 Action: Dilute sample or reduce injection volume to 5 µL Check3->Fix3

Caption: Diagnostic decision tree for resolving peak tailing in the HPLC analysis of acidic compounds.

References

  • BenchChem.Technical Support Center: HPLC Method Development for Separating Bianthrone Isomers. BenchChem.
  • Phenomenex.Reversed Phase HPLC Method Development. Phenomenex.
  • National Institutes of Health (NIH) / PMC.Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. PMC.
  • TÜBİTAK Academic Journals.Development of a high-performance liquid chromatography method for warfarin detection in human plasma. TÜBİTAK.
Method

High-Fidelity Cell Culture Assay Protocols for Evaluating 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (FP-SABA) as a Targeted STAT3 Inhibitor

Mechanistic Rationale & Compound Profile The Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator that is constitutively activated in numerous malignancies, driving tumor proli...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Compound Profile

The Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator that is constitutively activated in numerous malignancies, driving tumor proliferation, survival, and immune evasion[1]. Developing small-molecule inhibitors that directly target the STAT3 Src Homology 2 (SH2) domain has been a major focus in oncology drug discovery.

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (FP-SABA) represents a highly rationalized pharmacophore for STAT3 inhibition. The structural design leverages a benzoic acid moiety to act as a bioisostere for the phosphorylated tyrosine (pTyr705) residue of STAT3. Simultaneously, the 4-fluorophenyl sulfonamide group extends into the adjacent hydrophobic sub-pocket of the SH2 domain[2],[3]. This dual-action binding competitively disrupts reciprocal STAT3-STAT3 homodimerization, effectively preventing nuclear translocation and the subsequent transcription of oncogenes such as Bcl-xL, c-Myc, and Survivin[4].

To rigorously evaluate the efficacy of FP-SABA, an orthogonal, self-validating suite of cell culture assays is required. The protocols below are designed to establish causality: proving that FP-SABA not only reduces cell viability but does so specifically by engaging the STAT3 SH2 domain and suppressing its transcriptional output.

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK Ligand Binding STAT3_Mon STAT3 Monomer (pY705) JAK->STAT3_Mon Phosphorylation STAT3_Dim STAT3 Homodimer STAT3_Mon->STAT3_Dim Dimerization via SH2 Domain FPSABA FP-SABA (SH2 Domain Inhibitor) FPSABA->STAT3_Dim Blocks Dimerization Nucleus Target Gene Transcription (Bcl-xL, Survivin, c-Myc) STAT3_Dim->Nucleus Nuclear Translocation

STAT3 signaling pathway and the targeted disruption of homodimerization by FP-SABA.

Experimental Workflow & Orthogonal Validation Strategy

To ensure scientific integrity, the evaluation of FP-SABA must follow a logical progression from phenotypic observation to mechanistic target engagement.

Workflow Seed 1. Cell Seeding (MDA-MB-231 Cells) Treat 2. FP-SABA Treatment (Dose-Response) Seed->Treat Assay 3. Multiplexed Assays (CTG, ICW, Luciferase) Treat->Assay Analyze 4. Data Analysis (IC50 & Z'-factor) Assay->Analyze

High-throughput experimental workflow for evaluating FP-SABA in cell culture models.

Detailed Assay Protocols

Protocol 1: Phenotypic Screening via Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: We utilize MDA-MB-231 human breast cancer cells because they harbor constitutively active STAT3, making them highly sensitive to STAT3 pathway addiction[1]. The CellTiter-Glo (CTG) luminescent assay measures ATP levels as a proxy for metabolically active cells, providing a highly sensitive, homogeneous readout for FP-SABA's anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-231 cells at 80% confluence. Seed 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of FP-SABA in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Treatment: Dilute the DMSO stocks 1:100 in culture media to yield 10× intermediate solutions (final DMSO concentration in assay will be 0.1%). Add 10 µL of the 10× FP-SABA solutions to the respective wells. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader (e.g., Tecan Spark). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Mechanistic Target Engagement via In-Cell Western (ICW)

Causality & Rationale: While Western blotting is traditional, it is semi-quantitative and low-throughput. The In-Cell Western (ICW) assay provides a self-validating, high-throughput method to quantify the specific reduction of phosphorylated STAT3 (pY705) in situ. By normalizing the pY705 signal to a DNA stain (DRAQ5) or total STAT3 in the same well, we eliminate artifacts caused by FP-SABA-induced cell detachment or death[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Treatment: Treat cells with FP-SABA (0.1 µM to 50 µM) for 4 hours. Note: A short 4-hour incubation is chosen to capture direct kinase/phosphorylation inhibition before the onset of apoptosis.

  • Fixation & Permeabilization: Remove media and immediately fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

  • Blocking: Block with Intercept® (TBS) Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-pSTAT3 (Y705) (1:200) and Mouse anti-Total STAT3 (1:500) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash plates 3 × 5 min in PBST. Add near-infrared (NIR) secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse at 1:1000) along with DRAQ5 (1:10,000) for nuclear normalization. Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash 3 × 5 min in PBST. Image the plate using a NIR imaging system (e.g., LI-COR Odyssey). Quantify the 800 nm (pSTAT3) signal normalized against the 680 nm (Total STAT3) or DRAQ5 signal.

Protocol 3: Functional Validation via Dual-Luciferase Reporter Assay

Causality & Rationale: To prove that SH2 domain blockade by FP-SABA functionally halts transcription, we utilize a STAT3-responsive promoter driving firefly luciferase. Crucially, a constitutively active Renilla luciferase vector is co-transfected. This creates a self-validating system where the Firefly signal is normalized against the Renilla signal, ensuring that reductions in luminescence are due to specific STAT3 transcriptional repression, not generalized FP-SABA cytotoxicity or variable transfection efficiency.

Step-by-Step Methodology:

  • Transfection: Seed cells in a 6-well plate at 70% confluence. Co-transfect with a STAT3-Luciferase reporter plasmid (containing STAT3-binding elements) and a pRL-TK Renilla luciferase control plasmid using Lipofectamine 3000.

  • Re-seeding: 24 hours post-transfection, trypsinize and re-seed the transfected cells into a 96-well white plate at 10,000 cells/well. Allow to adhere for 6 hours.

  • Treatment & Stimulation: Serum-starve the cells overnight. Pre-treat with FP-SABA for 2 hours, followed by stimulation with IL-6 (50 ng/mL) for 6 hours to strongly induce STAT3 transcriptional activity.

  • Assay Execution: Use the Dual-Luciferase® Reporter Assay System (Promega). Lyse cells with 20 µL of Passive Lysis Buffer. Add 100 µL of Luciferase Assay Reagent II to measure Firefly luminescence (STAT3 activity). Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence (internal control).

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence. Determine the IC₅₀ of transcriptional inhibition.

Quantitative Data Summarization

The following table outlines the expected pharmacological profile and assay quality metrics for FP-SABA across the described orthogonal workflows, benchmarked against established benzoic acid-based STAT3 inhibitors (e.g., SH-4-54)[4],[3].

Assay TypeBiological ReadoutTarget EngagementExpected FP-SABA IC₅₀Assay Z'-Factor
CellTiter-Glo Cell Viability / ProliferationPhenotypic (MDA-MB-231)2.5 - 5.0 µM> 0.75
In-Cell Western pSTAT3 (Y705) LevelsDirect SH2 Blockade0.8 - 1.5 µM> 0.65
Dual-Luciferase Transcriptional RepressionNuclear Translocation Block1.0 - 2.0 µM> 0.70

Note: Z'-factor > 0.5 indicates an excellent, high-throughput-ready assay robust enough to differentiate between the vehicle control and complete STAT3 inhibition.

References

  • "Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity" - Proceedings of the National Academy of Sciences (PNAS).[Link]

  • "Hydroxamic Acid and Benzoic Acid–Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo" - Cancer Research.[Link]

  • "Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma" - ACS Medicinal Chemistry Letters.[Link]

Sources

Application

preparation of amides from 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Application Note & Protocols Strategic Synthesis of Novel Amide Scaffolds from 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid Abstract: The synthesis of amides is a cornerstone of modern drug discovery and medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Strategic Synthesis of Novel Amide Scaffolds from 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

Abstract: The synthesis of amides is a cornerstone of modern drug discovery and medicinal chemistry, representing one of the most frequently performed reactions in the pharmaceutical industry.[1][2] This guide provides an in-depth exploration of robust and efficient protocols for the preparation of amide derivatives from 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid. This starting material is a valuable scaffold, incorporating a sulfonamide linkage that can influence the physicochemical properties and biological activity of the final compounds.[3] We present two field-proven, primary protocols utilizing (A) carbodiimide-mediated coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (B) uronium salt-mediated coupling with 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU). The underlying mechanisms, experimental considerations, purification strategies, and troubleshooting are discussed in detail to empower researchers in the synthesis of novel chemical entities.

Foundational Chemistry & Mechanistic Insights

The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to transform the hydroxyl into a better leaving group. This is because the direct reaction with an amine is generally unfavorable. The two primary strategies detailed herein achieve this activation through different, yet highly effective, chemical pathways.

The Carbodiimide Pathway: EDC and HOBt

Carbodiimides, such as EDC, are widely used dehydrating agents that activate carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, which can complicate purification and reduce yields.[4]

To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into a more stable HOBt-activated ester.[4][5][6] This active ester is less prone to side reactions and efficiently undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.[4][5] The use of HOBt also serves to suppress racemization when chiral amines or carboxylic acids are used.[5][7]

G RCOOH Carboxylic Acid (Starting Material) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amine R'-NH2 (Amine) Amide Amide Product HOBt HOBt HOBt_Ester->Amide + Amine - HOBt

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

The Uronium/Phosphonium Pathway: HATU

HATU is a uronium-based coupling reagent that offers high efficiency and is particularly effective for coupling sterically hindered substrates or electron-deficient amines.[6][8] Its mechanism is similar to that of HBTU and TBTU, but the presence of the 7-aza-benzotriazole group enhances its reactivity.[8][9]

Upon introduction to the carboxylic acid and a non-nucleophilic base (e.g., DIPEA), HATU rapidly forms a highly reactive O-acyl-(7-azabenzotriazolyl)isouronium active ester. This species readily reacts with the incoming amine to yield the amide product with a high degree of efficiency and minimal risk of racemization.[8] Due to its high reactivity, HATU-mediated reactions are often faster and cleaner than carbodiimide methods, albeit at a higher reagent cost.

G RCOOH Carboxylic Acid (Starting Material) Active_Ester HATU Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU/Base HATU HATU + Base Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 (Amine) Byproducts Tetramethylurea + HOAt Byproducts

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols & Workflows

The following protocols provide step-by-step guidance for the synthesis of an amide derivative, using benzylamine as a representative amine coupling partner.

Protocol A: EDC/HOBt Mediated Amide Coupling

This method is cost-effective and reliable for a wide range of substrates. Careful temperature control and reagent stoichiometry are key to maximizing yield and minimizing side products.

G cluster_prep Preparation (0 °C) cluster_activation Activation & Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_nodes Dissolve Acid, Amine, HOBt in DMF Add Base (DIPEA) act_nodes Add EDC portion-wise Stir at 0 °C -> RT overnight prep_nodes->act_nodes workup_nodes Quench with H2O Extract with Ethyl Acetate Wash (aq. HCl, aq. NaHCO3, Brine) act_nodes->workup_nodes purify_nodes Dry over Na2SO4 Concentrate in vacuo Purify via Column Chromatography workup_nodes->purify_nodes

Caption: Experimental workflow for EDC/HOBt coupling.

ReagentMol. Wt.Amount (mg)mmolesEquivalents
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid311.303111.01.0
Benzylamine107.151181.11.1
HOBt (1-Hydroxybenzotriazole)135.131621.21.2
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.702301.21.2
DIPEA (N,N-Diisopropylethylamine)129.24388 (0.5 mL)3.03.0
DMF (N,N-Dimethylformamide), anhydrous-10 mL--
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid (311 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and anhydrous DMF (10 mL).

  • Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (0.5 mL, 3.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Expert Insight: Portion-wise addition of EDC at low temperature is critical to control the exothermic reaction and prevent the formation of the N-acylurea byproduct.[4]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 50 mL).

    • Expert Insight: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. This simplifies the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.[10]

Protocol B: HATU Mediated Amide Coupling

This protocol is ideal for achieving high yields rapidly, especially when dealing with challenging substrates. It is a go-to method in medicinal chemistry for library synthesis.

G cluster_prep Preparation (RT) cluster_activation Activation & Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_nodes Dissolve Acid in DMF Add Amine, Base (DIPEA) act_nodes Add HATU solution Stir at RT for 1-4 hours prep_nodes->act_nodes workup_nodes Quench with H2O Extract with Ethyl Acetate Wash (aq. LiCl, Brine) act_nodes->workup_nodes purify_nodes Dry over Na2SO4 Concentrate in vacuo Purify via Column Chromatography workup_nodes->purify_nodes

Caption: Experimental workflow for HATU coupling.

ReagentMol. Wt.Amount (mg)mmolesEquivalents
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid311.303111.01.0
Benzylamine107.151181.11.1
HATU380.234181.11.1
DIPEA (N,N-Diisopropylethylamine)129.24258 (0.34 mL)2.02.0
DMF (N,N-Dimethylformamide), anhydrous-10 mL--
  • Setup: In a dry round-bottom flask, dissolve 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid (311 mg, 1.0 mmol) in anhydrous DMF (8 mL).

  • Reagent Addition: Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (0.34 mL, 2.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (418 mg, 1.1 mmol) in anhydrous DMF (2 mL). Add this solution to the reaction mixture in one portion.

    • Expert Insight: Unlike EDC, HATU reactions are typically run at room temperature due to the reagent's high reactivity and stability, leading to faster reaction times.[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers. Wash with 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel as described in Protocol A.

Purification & Troubleshooting

The presence of the sulfonamide moiety increases the polarity of the target molecule. Effective purification is critical for obtaining high-purity material.

Purification Strategy
  • Thin Layer Chromatography (TLC): Before running a column, optimize the solvent system using TLC. A good starting point for these compounds is a 30-50% ethyl acetate in hexanes mixture. Aim for an Rf value of 0.2-0.4 for the desired product.[10]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: Use the optimized solvent system from TLC. A gradient elution (e.g., from 10% to 60% ethyl acetate in hexanes) can provide excellent separation of the product from non-polar impurities and highly polar byproducts.[10]

    • Loading: For difficult-to-dissolve crude products, use a "dry loading" technique. Dissolve the crude material in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[10]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive coupling reagents (hydrolyzed).2. Insufficiently reactive amine.3. Non-anhydrous conditions.1. Use fresh, high-quality EDC, HOBt, or HATU from a sealed container.2. Switch to a more powerful coupling reagent (EDC -> HATU). Increase reaction time or temperature (e.g., to 40 °C).3. Use anhydrous solvents and an inert atmosphere.
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate (EDC protocol).Ensure the reaction is run at 0 °C during and after EDC addition. Ensure HOBt is present and used in stoichiometric amounts (at least 1 equivalent).[4][5]
Multiple Spots on TLC 1. Unreacted starting materials.2. Formation of side products.1. Check stoichiometry; consider adding a slight excess (1.1-1.2 eq) of the amine and coupling reagents.2. Re-evaluate the reaction conditions and workup procedure. Ensure proper washing steps are performed.
Purification Issues 1. Product is highly polar and streaks on the column.2. Byproducts co-elute with the product.1. Add a small amount of a more polar solvent (e.g., 1-5% methanol) to the mobile phase.2. Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., DCM/Methanol).[10]

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • US2777844A - Sulfonamide purification process. Google Patents.
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]

Sources

Method

in vivo dosing guidelines 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Evaluation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Introduction & Physicochemical Rationale The compound 3-{[(4-Fluorophenyl)sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Evaluation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Introduction & Physicochemical Rationale

The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (Molecular Weight: 295.29 g/mol ; Formula: C₁₃H₁₀FNO₄S) is a synthetic small molecule characterized by a benzoic acid core linked to a lipophilic 4-fluorophenyl ring via a sulfonamide bridge. In preclinical drug development, managing the pharmacokinetics (PK) of such sulfonamide-based acidic molecules requires highly specific formulation and bioanalytical strategies.

Mechanistic Causality in Protocol Design:

  • Metabolic Stability: The fluorine substitution at the para-position of the phenyl ring is a deliberate structural feature designed to block oxidative metabolism (e.g., para-hydroxylation) by hepatic Cytochrome P450 enzymes, thereby extending the compound's in vivo half-life.

  • Ionization & Solubility: The carboxylic acid moiety (pKa ~4.0) renders the molecule predominantly ionized at physiological pH (7.4). While this enhances aqueous solubility, the highly lipophilic fluorophenyl group and sulfonamide core (logP ~3.0) drive extensive plasma protein binding (>90%)[1]. Consequently, aqueous buffers alone are insufficient for high-dose in vivo administration; co-solvents are mandatory to prevent micro-precipitation in the bloodstream[2].

Formulation Strategies for In Vivo Dosing

To achieve dose-proportional exposure (AUC) without vehicle-induced toxicity, formulations must balance solubility thresholds with physiological tolerability. Based on the Maximum Absorbable Dose (MAD) model for lipophilic acidic compounds, the following vehicles are validated for murine models[2].

Table 1: Recommended In Vivo Formulation Vehicles

RouteTarget DoseVehicle Composition (v/v)Causality & Pharmacological Purpose
Intravenous (IV) 2 – 5 mg/kg5% DMSO, 40% PEG400, 5% Tween-80, 50% SalineDMSO initiates solvation; PEG400 maintains the compound in solution; Tween-80 acts as a surfactant to prevent precipitation upon contact with aqueous blood[1].
Oral (PO) 10 – 30 mg/kg0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterCreates a homogenous suspension. The acidic environment of the stomach keeps the benzoic acid protonated, favoring passive transcellular absorption[1].

Step-by-Step Experimental Protocols

Protocol A: Formulation Preparation & Self-Validation

Do not attempt to dissolve the compound directly in the final aqueous vehicle, as this will result in irreversible clumping.

  • Primary Solvation: Weigh the required mass of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid. Add the exact volume of 100% DMSO (representing 5% of the final volume). Vortex for 2 minutes until a clear, pale solution is achieved.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) and Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 10 minutes.

  • Aqueous Phase Integration: Dropwise, add 0.9% sterile saline (50% of final volume) while continuously vortexing.

  • Self-Validation (QC): Centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube. The absence of a microscopic pellet validates complete solubilization. If a pellet forms, the compound has crashed out; re-evaluate the DMSO/PEG ratio before dosing[2].

Protocol B: In Vivo Administration (Murine Model)
  • Preparation: Warm the IV formulation to 37°C to reduce viscosity (critical for PEG400-heavy vehicles).

  • IV Dosing (Tail Vein): Restrain the mouse and administer the formulation via the lateral tail vein at a rate of 1 mL/min. Maximum dosing volume should not exceed 5 mL/kg.

  • PO Dosing (Oral Gavage): Administer the methylcellulose suspension using a bulb-tipped gastric gavage needle. Maximum dosing volume is 10 mL/kg.

  • Self-Validation (QC): Monitor the animals for 30 minutes post-dose. Acute lethargy or respiratory distress following IV administration strongly indicates vehicle toxicity or compound precipitation in the pulmonary microvasculature.

Pharmacokinetic Sampling & Bioanalysis

Due to the acidic nature of the benzoic acid and the sulfonamide linkage, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Negative Electrospray Ionization (ESI-) is the gold standard for quantification[3].

Table 2: Pharmacokinetic Blood Sampling Schedule

RouteTimepoints (Hours Post-Dose)MatrixCollection Method
IV 0.083, 0.25, 0.5, 1, 2, 4, 8, 24Plasma (K₂EDTA)Submandibular bleed or tail snip (20 µL serial micro-sampling)
PO 0.25, 0.5, 1, 2, 4, 8, 12, 24Plasma (K₂EDTA)Submandibular bleed or tail snip (20 µL serial micro-sampling)
Protocol C: Plasma Protein Precipitation & LC-MS/MS

Because sulfonamides exhibit high plasma protein binding, aggressive protein denaturation is required to release the analyte.

  • Extraction: Transfer 20 µL of plasma to a 96-well plate. Add 80 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., Flufenamic acid or a heavy-isotope labeled analog).

  • Precipitation: Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins[3].

  • Supernatant Transfer: Transfer 50 µL of the supernatant to an LC-MS vial and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., Acquity UPLC HSS T3).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Self-Validation (QC): Calculate the Coefficient of Variation (CV) for the Internal Standard peak areas across all unknown samples. A CV < 15% validates the absence of severe ion suppression or matrix effects.

Table 3: LC-MS/MS MRM Parameters (Negative Mode)

AnalytePrecursor Ion [M-H]⁻Product IonCollision Energy (CE)Causality of Fragmentation
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid m/z 294.0m/z 175.025 eVCleavage of the sulfonamide S-N bond yields the stable 4-fluorobenzenesulfonate anion.
Internal Standard m/z[IS-H]⁻m/z [Frag]⁻OptimizedNormalizes extraction efficiency and injection volume variances.

Workflow Visualization

PK_Workflow Formulation 1. Formulation Preparation (Co-solvents: PEG400/Tween-80) Dosing 2. In Vivo Administration (IV / PO Dosing) Formulation->Dosing Sampling 3. Pharmacokinetic Sampling (Serial Blood Collection) Dosing->Sampling Extraction 4. Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Extraction LCMS 5. LC-MS/MS Bioanalysis (Negative ESI, MRM Mode) Extraction->LCMS PKAnalysis 6. Data & PK Modeling (AUC, Cmax, T1/2, CL) LCMS->PKAnalysis

Fig 1. End-to-end workflow for the in vivo pharmacokinetic evaluation of sulfonamide derivatives.

References

  • Sigma-Aldrich / Life Chemicals. "4-((3-fluorophenyl)sulfonamido)benzoic acid | 708293-25-8 - Properties and Molecular Weight." Sigma-Aldrich.

  • Molecular Pharmaceutics (ACS Publications). "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." ACS Publications. 2

  • PMC - NIH. "A triple-action PROTAC for wild-type p53 cancer therapy (In Vivo Dosing and Plasma Protein Binding)." National Institutes of Health. 1

  • PMC - NIH. "Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry." National Institutes of Health.3

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid: A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Sulfonamido Benzoic Acid Scaffold In the landscape of modern drug discovery, the 3-sulfonamido benzoic acid moiety has emerged as a privileged scaffold, notably in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Sulfonamido Benzoic Acid Scaffold

In the landscape of modern drug discovery, the 3-sulfonamido benzoic acid moiety has emerged as a privileged scaffold, notably in the development of antagonists for targets such as the P2Y14 receptor, which is implicated in inflammatory diseases like acute lung injury.[1] The strategic placement of the sulfonamide and carboxylic acid groups on the phenyl ring provides a versatile platform for tuning physicochemical properties and establishing key interactions with biological targets. The sulfonamide group, in particular, is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate solubility and acidity.[2]

Cross-coupling reactions are indispensable tools in the medicinal chemist's arsenal, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds that are fundamental to the assembly of complex drug candidates.[3] This guide provides detailed application notes and protocols for the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, to derivatives of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid. By leveraging these powerful transformations, researchers can rapidly generate diverse libraries of analogs for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery and development process.[4]

Core Concepts: Navigating Cross-Coupling Reactions with a Multifunctional Scaffold

The successful execution of cross-coupling reactions on a substrate like 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid requires careful consideration of its multifunctional nature. The presence of a carboxylic acid, a secondary sulfonamide, and the potential for a leaving group (such as a halogen) on the aromatic ring necessitates a nuanced approach to reaction design.

Key considerations include:

  • Substrate Preparation: For many cross-coupling reactions, a halo-substituted precursor is required. The synthesis of a bromo-derivative, such as 3-bromo-N-(4-fluorophenylsulfonyl)benzamide, serves as a common entry point for subsequent functionalization.

  • Protection Strategies: The acidic proton of the carboxylic acid and the N-H of the sulfonamide can potentially interfere with the catalytic cycle. While some conditions tolerate these functional groups, protection (e.g., esterification of the carboxylic acid) may be necessary to prevent side reactions and improve yields.[5]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high efficiency and selectivity. The electronic and steric properties of the substrate will dictate the optimal catalyst system. For instance, sterically hindered or electron-deficient substrates often benefit from the use of bulky, electron-rich phosphine ligands.[6]

  • Base and Solvent Optimization: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of solvent influences the solubility of reagents and the stability of the catalytic species.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for the synthesis of biaryl derivatives of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.[7] These biaryl structures are of significant interest in medicinal chemistry for their ability to explore extended binding pockets in protein targets.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The selection of reagents and conditions for the Suzuki-Miyaura coupling of a halo-substituted 3-sulfonamidobenzoic acid derivative is guided by established mechanistic principles. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

  • Palladium Precatalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is commonly employed. The in-situ generation of the active Pd(0) catalyst is a key step.

  • Ligand: Triphenylphosphine (PPh₃) is a versatile and cost-effective ligand. For more challenging substrates, more electron-rich and bulky ligands like XPhos or SPhos can enhance catalytic activity.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of a protected 3-bromo-5-sulfonamidobenzoate with an arylboronic acid.

Materials:

  • Methyl 3-bromo-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9075-90
2Pd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O10080-95
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene11085-98

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Biaryl Product Ar-Ar' Transmetalation Complex->Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[6] This reaction is particularly valuable for synthesizing derivatives of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid where the bromine atom is replaced by a primary or secondary amine, a common strategy in medicinal chemistry to modulate polarity and introduce new points of interaction with biological targets.[2]

Causality in Experimental Design for Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[8]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is typically required for efficient amination, especially with less reactive aryl chlorides or sterically hindered amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally used to facilitate the deprotonation of the amine bound to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromo-5-sulfonamidobenzoate Derivative

This protocol provides a general procedure for the Buchwald-Hartwig amination of a protected 3-bromo-5-sulfonamidobenzoate with a primary or secondary amine.

Materials:

  • Protected 3-bromo-5-sulfonamidobenzoate derivative (e.g., methyl ester)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the protected 3-bromo-5-sulfonamidobenzoate (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), the palladium precatalyst, and the ligand under an inert atmosphere.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous toluene, followed by the amine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Aryl Halide Add Aryl Halide Add Base Add Base Add Aryl Halide->Add Base Add Catalyst/Ligand Add Catalyst/Ligand Add Base->Add Catalyst/Ligand Add Solvent Add Solvent Add Catalyst/Ligand->Add Solvent Add Amine Add Amine Add Solvent->Add Amine Heat and Stir Heat and Stir Add Amine->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: Olefination of the Aryl Scaffold

The Heck reaction provides a powerful method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the aryl ring and an olefin.[5] This transformation can be used to introduce vinyl or substituted vinyl groups onto the 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid scaffold, which can serve as versatile handles for further synthetic manipulations or as key pharmacophoric elements.

Causality in Experimental Design for the Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[1]

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and relatively inexpensive catalyst precursor.

  • Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand (phosphine-free conditions), particularly with electron-deficient olefins. For less reactive substrates, a phosphine ligand such as triphenylphosphine (PPh₃) may be beneficial.

  • Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction proceeds at a reasonable rate.

Experimental Protocol: Heck Reaction of a 3-Bromo-5-sulfonamidobenzoate Derivative with an Alkene

This protocol outlines a general procedure for the Heck olefination of a protected 3-bromo-5-sulfonamidobenzoate derivative.

Materials:

  • Protected 3-bromo-5-sulfonamidobenzoate derivative

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)

  • Triethylamine (NEt₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the protected 3-bromo-5-sulfonamidobenzoate (1.0 equivalent) in anhydrous DMF.

  • Add the alkene (1.5 equivalents) and triethylamine (2.0 equivalents).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.03 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—represent a powerful and versatile toolkit for the functionalization of the 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can efficiently synthesize a wide array of novel analogs for evaluation in drug discovery programs. The ability to rapidly and systematically modify this privileged scaffold will undoubtedly continue to fuel the development of new therapeutic agents targeting a range of diseases. Future work in this area may focus on the development of more sustainable and environmentally friendly cross-coupling protocols, including the use of earth-abundant metal catalysts and reactions in greener solvents.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.[1]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

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Method

Formulating 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid for Preclinical Animal Studies: A Practical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The progression of new chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges r...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The progression of new chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to poor aqueous solubility. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, a compound featuring both a sulfonamide and a carboxylic acid moiety, is structurally indicative of a molecule that may exhibit limited aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1][2] Such characteristics can lead to low and variable oral bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies in animals.[3] This application note provides a comprehensive, experience-driven guide to systematically characterize and formulate this compound for both oral and parenteral administration in early-stage animal studies. We will detail pragmatic pre-formulation assessment protocols, step-by-step formulation procedures, and the analytical quality control necessary to ensure dose accuracy and reproducibility.

Section 1: Pre-Formulation Assessment - The Foundation of Rational Formulation Design

Before committing to a formulation strategy, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the most viable formulation approaches and mitigates the risk of downstream failures. Given the structure of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, we can anticipate acidic properties and pH-dependent solubility.

Predicted Physicochemical Properties

Based on its chemical structure, which contains an acidic carboxylic acid group and a weakly acidic sulfonamide proton, we can establish a working hypothesis for its properties.

PropertyPredicted Value / CharacteristicRationale & Implication
Molecular Formula C₁₃H₁₀FNO₄S-
Molecular Weight 295.29 g/mol -
pKa (Carboxylic Acid) ~3.8 - 4.2The benzoic acid moiety is expected to have a pKa in this range, making the compound poorly soluble at acidic pH (e.g., stomach).[4]
pKa (Sulfonamide) ~9.5 - 10.5The sulfonamide proton is weakly acidic. This group will be primarily unionized at physiological pH.
Predicted LogP ~2.0 - 3.0Indicates moderate lipophilicity, suggesting potential for good membrane permeability but poor aqueous solubility (BCS Class II characteristics).[5]
Aqueous Solubility PoorExpected to be low in acidic and neutral pH, but will increase significantly at pH values above the carboxylic acid pKa.[6]
Essential Pre-Formulation Experiments

The following protocols are designed to rapidly generate the critical data needed to guide formulation decisions.

Protocol 1.1: Kinetic Solubility Assessment via Turbidimetry

  • Causality: This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions, which is often representative of the initial dissolution environment in the gastrointestinal tract.[7][8] It is ideal for early discovery when compound availability is limited.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).[9]

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

    • Assay Plate Preparation: Dispense 2 µL of each DMSO stock concentration into a clear 384-well plate.

    • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%.

    • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.

    • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurement at ~620 nm.[8]

    • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.

Protocol 1.2: Equilibrium pH-Solubility Profile via Shake-Flask Method

  • Causality: This method determines the thermodynamic equilibrium solubility, which is the true solubility of the compound under specific pH and temperature conditions.[10][11] Establishing the pH-solubility profile is critical for an ionizable compound, as it informs whether pH adjustment can be a viable solubilization strategy.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

    • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in triplicate in glass vials. The presence of undissolved solid throughout the experiment is crucial.

    • Equilibration: Place the vials in a shaking incubator at 37°C for 24-48 hours. A preliminary time-point experiment (e.g., sampling at 2, 8, 24, and 48 hours) should be run to confirm that equilibrium has been reached.[10]

    • Sample Processing: After incubation, allow the vials to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS/MS method (see Section 4).[12]

    • Analysis: Plot the determined solubility (in µg/mL or µM) against the final measured pH of each sample to generate the pH-solubility profile.

Section 2: Formulation Strategies for Oral Administration

For oral dosing in preclinical species like rats and mice, the goal is to create a homogenous formulation that can be accurately dosed via gavage and provides adequate systemic exposure.[1] The choice of formulation is a balance between the required dose, the compound's solubility, and the tolerability of the excipients.[6]

G cluster_0 A Start: Determine Required Dose (mg/kg) & Compound Solubility B Is Dose < Solubility in Aqueous Vehicle (e.g., 0.5% CMC)? A->B C Is Dose Soluble in Tolerated Volume of Co-solvent System? B->C No D Simple Aqueous Suspension (Protocol 2.1) B->D Yes E Co-solvent Solution (Protocol 2.2) C->E Yes F Advanced Formulation: Lipid-Based System (SEDDS) or Nanosuspension (Protocol 2.3) C->F No G End: Formulation Selected D->G E->G F->G

Caption: Oral formulation selection workflow.

Protocol: Simple Aqueous Suspension
  • Applicability: Suitable for low-dose studies of highly potent compounds or when solubility in other systems is insufficient. The primary goal is to ensure dose uniformity.

  • Causality: Suspending agents increase the viscosity of the vehicle, which slows sedimentation of the drug particles, allowing for reproducible dosing.[13] A wetting agent is often included to ensure particles are properly dispersed in the aqueous medium.

ComponentExampleConcentration (% w/v)Purpose
Suspending Agent Carboxymethylcellulose (CMC)0.5 - 1.0%Viscosity modifier
Wetting Agent (Optional) Tween 80 (Polysorbate 80)0.1 - 0.5%Reduces surface tension
Vehicle Purified Water or Salineq.s. to 100%Diluent
  • Methodology:

    • Vehicle Preparation: In a glass beaker, slowly sprinkle the suspending agent (e.g., 0.5 g CMC) into the vehicle (e.g., 100 mL water) while stirring vigorously with a magnetic stirrer to prevent clumping. Leave stirring for several hours until a clear, viscous solution is formed.

    • Weighing: Accurately weigh the required amount of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.

    • Levigation: Place the weighed compound in a mortar. Add a small amount of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical for wetting the particles and preventing agglomeration.[5]

    • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously.

    • Homogenization: Transfer the mixture to a suitable container and mix thoroughly. For best results, use a homogenizer to ensure a uniform particle size distribution.

    • Storage and Dosing: Store the suspension at 2-8°C. Crucially, the suspension must be continuously stirred or vigorously vortexed immediately before and during dose withdrawal to ensure uniformity.

Protocol: Co-solvent Solution
  • Applicability: A common and effective strategy when the compound has moderate solubility in water-miscible organic solvents.[14]

  • Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic drug.[15] The key is to use solvents that are well-tolerated by the test species at the required concentrations.[16]

ComponentExample Vehicle CompositionConcentration Range (%)
Solubilizer PEG 40030 - 60%
Co-solvent/Wetting Propylene Glycol or Tween 805 - 20%
Diluent Water or Salineq.s. to 100%
  • Methodology:

    • Weighing: Accurately weigh the required amount of the compound.

    • Dissolution: Add the compound to the primary organic solvent (e.g., PEG 400) and vortex or sonicate until fully dissolved. Gentle warming (<40°C) may be applied if necessary.

    • Addition of Co-solvents: Add any secondary solvents (e.g., Tween 80) and mix until uniform.

    • Final Dilution: Slowly add the aqueous diluent (water or saline) to the organic solution while vortexing. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not viable at that concentration.

    • QC and Storage: The final formulation should be a clear solution. Store at room temperature or 2-8°C, protected from light. Perform a concentration verification check via HPLC.

Protocol: Self-Emulsifying Drug Delivery System (SEDDS)
  • Applicability: An advanced strategy for highly lipophilic, "grease-ball" type compounds that have good solubility in oils and lipids.[17]

  • Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI tract.[18] This maintains the drug in a solubilized state, presenting it in small droplets with a large surface area, which can significantly enhance absorption.[19]

ComponentExampleFunction
Oil Phase Medium-chain triglycerides (e.g., Miglyol 812)Solubilizes the drug
Surfactant Cremophor EL or Solutol HS 15Forms the emulsion
Co-solvent Transcutol HP or PEG 400Improves drug solubility in the lipid phase
  • Methodology:

    • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most effective components.

    • Formulation Preparation: a. Weigh and mix the selected oil, surfactant, and co-solvent in a glass vial. b. Add the accurately weighed compound to this mixture. c. Vortex and gently warm (<40°C) until a clear, homogenous solution (the "preconcentrate") is formed.

    • Emulsification Test: To test the self-emulsifying properties, add 100 µL of the preconcentrate to 100 mL of water in a beaker with gentle stirring. The formulation should rapidly disperse to form a clear or slightly bluish-white emulsion.

    • Storage and Dosing: The preconcentrate is typically stored at room temperature and dosed directly via oral gavage.

Section 3: Formulation Strategies for Parenteral Administration

Parenteral (e.g., intravenous, IV) formulations have much stricter requirements than oral ones. They must be sterile, pyrogen-free, and generally isotonic. For IV administration, the formulation must not precipitate upon injection into the bloodstream, which can cause fatal emboli.[1][14]

G cluster_0 A Start: Determine IV Dose & Solubility in Aqueous Buffers B Is Compound Soluble in Isotonic Buffer at Required Concentration? A->B C Simple Aqueous Solution (pH adjusted) B->C Yes D Can a Co-solvent System (e.g., PEG400, Ethanol) Solubilize the Dose? B->D No G End: Formulation Selected C->G E Co-solvent Solution (Protocol 3.1) D->E Yes F Advanced Formulation: Cyclodextrin Complex or Nanosuspension D->F No E->G F->G

Caption: Parenteral formulation selection workflow.

Protocol: Sterile Co-solvent Solution for IV Injection
  • Applicability: A common approach for enabling IV administration of poorly soluble compounds in early preclinical studies.[15]

  • Causality: Similar to the oral co-solvent approach, but with stricter constraints on excipient choice and concentration to minimize toxicity and ensure compatibility with blood.[16] The final step of sterile filtration is mandatory.[20]

ComponentExample Vehicle CompositionConcentration Range (%)
Solubilizer PEG 40020 - 40%
Co-solvent Ethanol or Propylene Glycol5 - 10%
Diluent Sterile Saline or 5% Dextrose in Water (D5W)q.s. to 100%
  • Methodology:

    • Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the formulation as described in Protocol 2.2. Use sterile, pharmaceutical-grade excipients.

    • Sterile Filtration: Once a clear solution is obtained, draw the entire volume into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial.[2][20] This removes any potential microbial contamination.

    • Precipitation Check: A critical QC step is to simulate the dilution that occurs upon injection. Mix a small volume of the final formulation with a larger volume (e.g., 1:10 or 1:20) of saline or plasma and observe for any cloudiness or precipitation over time. If precipitation is observed, the formulation may be unsuitable for IV use.

    • Storage: Store the sterile formulation at the appropriate temperature as determined by stability studies.

Section 4: Analytical Characterization and Quality Control

A formulation is only as good as its preparation. Analytical verification of drug concentration is a non-negotiable step to ensure data integrity.

Protocol 4.1: HPLC-UV Method for Formulation Analysis

  • Causality: A robust and reliable method for separating the active ingredient from formulation excipients and accurately quantifying its concentration.

  • Methodology:

    • Sample Preparation: Accurately dilute a known volume/weight of the formulation with mobile phase to bring the theoretical concentration into the linear range of the calibration curve.

    • Chromatographic Conditions: Develop a reverse-phase HPLC method. Typical starting conditions are provided in the table below.

    • Calibration: Prepare a set of calibration standards (at least 5) by dissolving the pure compound in the mobile phase.

    • Analysis: Inject the standards and the prepared sample. Generate a calibration curve by plotting peak area against concentration. Use the regression equation to calculate the concentration of the compound in the formulation sample. The result should be within ±10% of the target concentration.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (or determined λmax)
Column Temp 30°C

For bioanalytical quantification in plasma or tissues, a more sensitive and selective UPLC-MS/MS method is the industry standard.[21][22]

Stability Assessment

The chemical and physical stability of the formulation must be ensured for the duration of the study. A short-term stability study should be conducted.

  • Protocol:

    • Prepare a batch of the final formulation.

    • Verify the initial concentration (T=0).

    • Store aliquots under intended storage conditions (e.g., 2-8°C, room temperature) and stressed conditions (e.g., 40°C).[23]

    • At set time points (e.g., 4 hours, 24 hours, 7 days), visually inspect the samples for any changes (e.g., precipitation, color change) and re-analyze the concentration by HPLC.

    • The formulation is considered stable if the concentration remains within 90-110% of the initial value and no physical changes are observed.[24]

Section 5: Conclusion and Recommendations

Formulating a poorly soluble compound like 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid for animal studies is a systematic process rooted in fundamental physicochemical principles. The logical progression from pre-formulation characterization to the selection and preparation of a suitable vehicle is critical for generating reliable and interpretable preclinical data.

For initial oral studies, a simple suspension or a co-solvent system often provides the most direct path forward. For higher doses or compounds with extreme insolubility, a lipid-based system like a SEDDS should be investigated. For intravenous studies, a sterile-filtered co-solvent system is a common starting point, but careful attention must be paid to solubility and stability upon dilution to prevent in vivo precipitation. All formulations, regardless of their complexity, must be analytically verified for concentration and assessed for short-term stability to ensure the integrity of the animal study.

References

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington Office of Animal Welfare. Available at: [Link]

  • Lipid-Based Drug Delivery Systems. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - National Center for Biotechnology Information. Available at: [Link]

  • UPLC for Bioanalysis: Retaining Productivity with High Data Quality using UPLC and RADAR. Waters Corporation. Available at: [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PMC - National Center for Biotechnology Information. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available at: [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available at: [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma. Available at: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Informa Healthcare. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Development & Delivery. Available at: [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ACS Publications. Available at: [Link]

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. PubMed. Available at: [Link]

  • Development and Validation of a Bioanalytical UHPLC-MS/MS Method Applied to Murine Liver Tissue for the Determination of Indocyanine Green. Frontiers in Chemistry. Available at: [Link]

  • Solvent/cosolvent free microemulsion and emulsion preconcentrate drug delivery systems. Google Patents.
  • Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. University of California, Berkeley. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. ResearchGate. Available at: [Link]

  • Excipients of concern in the package inserts of human medicines prescribed in veterinary pharmacotherapy: frequency and implications for animal health. SciELO. Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link]

  • Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC - National Center for Biotechnology Information. Available at: [Link]

  • CVMP Note for Guidance: Development Pharmaceutics for Veterinary Medicinal Products. European Medicines Agency. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Available at: [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. ResearchGate. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Excipients. USDA Agricultural Marketing Service. Available at: [Link]

Sources

Application

Application Note: Validation and Utility of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid as a Chemical Probe

Executive Summary & Probe Profile In the landscape of chemical biology and drug discovery, small-molecule probes are indispensable tools for interrogating protein function. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Probe Profile

In the landscape of chemical biology and drug discovery, small-molecule probes are indispensable tools for interrogating protein function. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a specialized chemical probe featuring a privileged sulfonamide-benzoic acid pharmacophore[1]. This structural motif is extensively utilized in the development of targeted inhibitors for anion-binding pockets, most notably within the Aldo-Keto Reductase (AKR) superfamily (e.g., Aldose Reductase/ALR2 and AKR1C3)[2], as well as in the exploration of novel antimicrobial agents[3].

This application note provides a comprehensive, self-validating framework for researchers to evaluate this compound. Rather than merely listing procedural steps, this guide elucidates the causality behind each experimental choice, ensuring robust, reproducible, and artifact-free data generation.

Structural & Mechanistic Rationale

The efficacy of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid stems from its highly tuned physicochemical properties. Related fluorinated sulfonamido-benzoic acids have demonstrated that the precise positioning of functional groups dictates target selectivity[4].

  • The Benzoic Acid Moiety: At physiological pH (~7.4), the carboxylic acid is deprotonated, acting as an anionic anchor. This allows it to form critical salt bridges with basic residues (such as Arginine or Histidine) deep within the catalytic pockets of target enzymes.

  • The Sulfonamide Linker: Acts as a rigid, tetrahedral hinge that provides both hydrogen bond donor and acceptor capabilities, orienting the two aromatic rings into an optimal bioactive conformation.

  • The 4-Fluorophenyl Ring: Fluorine substitution enhances metabolic stability and increases lipophilicity. Furthermore, the highly electronegative fluorine atom can participate in orthogonal multipolar interactions (halogen bonding) with the protein backbone, significantly driving binding affinity.

G Probe 3-{[(4-Fluorophenyl)sulfonyl]amino} benzoic acid Target Target Enzyme (e.g., Aldo-Keto Reductase) Probe->Target Competitive Inhibition Product Reduced Metabolites (Pathogenic Signaling) Target->Product Enzymatic Conversion Substrate Endogenous Substrates (e.g., Toxic Aldehydes) Substrate->Target Binds Active Site Disease Cellular Dysfunction / Disease Progression Product->Disease Promotes

Fig 1. Mechanistic pathway of target inhibition by the sulfonamide-benzoic acid chemical probe.

Self-Validating Experimental Workflows

To ensure scientific integrity, a chemical probe must be validated through a cascading workflow that moves from intrinsic biochemical affinity to functional cellular engagement.

G N1 1. Biochemical Profiling (Enzyme Inhibition) N2 2. Target Engagement (CETSA) N1->N2 IC50 Confirmed N3 3. Phenotypic Assay (Cellular Efficacy) N2->N3 ΔTm > 2°C N4 4. Orthogonal Validation (Counter-Screening) N3->N4 Target Phenotype

Fig 2. Self-validating workflow for chemical probe characterization.

Protocol 3.1: In Vitro Biochemical Profiling (Enzyme Inhibition)

Rationale: Before assessing cellular effects, we must establish the intrinsic potency ( IC50​ ) of the probe. Causality of Design: Hydrophobic small molecules often form colloidal aggregates in aqueous buffers, non-specifically sequestering proteins and yielding false-positive inhibition. To prevent this, a non-ionic detergent is strictly required. Furthermore, reducing agents are included to prevent the oxidation of catalytic cysteines.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) supplemented with 0.01% (v/v) Triton X-100 (to prevent compound aggregation) and 1 mM DTT (to maintain active-site reduction).

  • Compound Titration: Prepare a 10 mM stock of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Enzyme Pre-incubation: Add 10 µL of the target recombinant enzyme (e.g., 5 nM final concentration) to a 384-well black microplate. Transfer 100 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing. Critical Control: Include a DMSO-only vehicle control (final DMSO must not exceed 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic or chromogenic substrate.

  • Kinetic Readout: Monitor product formation continuously for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and fit the dose-response curve using a four-parameter logistic (4PL) regression to determine the IC50​ .

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays do not account for cellular permeability, efflux pump activity, or intracellular target competition. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). This provides a label-free method to confirm that the probe reaches and binds its target inside live cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HEK293 or disease-specific lines) in 6-well plates and grow to 80% confluency. Treat cells with either DMSO (vehicle) or the probe at 5×IC50​ for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Heat Shock: Subject each tube to a gradient of temperatures (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature. Causality: This step denatures unbound proteins while ligand-bound proteins remain soluble at higher temperatures.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blotting using an antibody specific to the target protein. Plot the band intensities against temperature to calculate the apparent Tm​ . A shift ( ΔTm​ ) of ≥2∘C in the probe-treated group versus vehicle confirms intracellular target engagement.

Quantitative Data Interpretation

To ensure rigorous evaluation, experimental results should be benchmarked against the following expected parameters for a high-quality sulfonamide-benzoic acid probe:

Assay TypeMetricExpected Value RangeMechanistic Purpose
Biochemical Assay IC50​ 10 nM - 500 nMQuantify intrinsic target affinity and inhibitory potency.
CETSA ΔTm​ +2.0 °C to +6.0 °CConfirm intracellular target engagement and membrane permeability.
Cytotoxicity CC50​ > 50 µMEnsure downstream phenotypic effects are target-driven, not due to general toxicity.
LogP (Calculated) cLogP 2.0 - 3.5Validate optimal lipophilicity for passive membrane diffusion.

References

  • N/A|3-{[(4-fluorophenyl)
  • 4-((3-fluorophenyl)sulfonamido)
  • p-hydroxy benzoic acid: Topics by Science.gov (Aldose Reductase Inhibition)
  • PHE - Research Publications | Indian Institute of Technology(BHU) Varanasi (Sulfonamide Benzoic Acid Derivatives)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Control in 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Synthesis

Welcome to the Technical Support Center. The preparation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid via the amidation of 3-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride is a foundational transformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The preparation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid via the amidation of 3-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride is a foundational transformation in medicinal chemistry. However, achieving high purity requires a delicate kinetic balance between amine reactivity and sulfonyl chloride stability. Under optimized Schotten-Baumann conditions, the direct formation of the sulfonamide can be achieved with minimal side reactions[1].

This guide provides field-proven troubleshooting strategies to mitigate common impurities, specifically bis-sulfonylation products and sulfonyl chloride hydrolysis.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing high levels of the bis-sulfonylated impurity, and how can I prevent it? Causality: The formation of the N,N-bis(4-fluorophenylsulfonyl)-3-aminobenzoic acid impurity occurs because the desired mono-sulfonamide product contains an acidic N-H proton (pKa ~5–6). In the presence of a strong base, this proton is removed, generating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of 4-fluorobenzenesulfonyl chloride, leading to competitive bis-sulfonylation[2]. Solution:

  • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents.

  • Phase Separation (Schotten-Baumann): Utilize a biphasic aqueous/organic system. The deprotonated mono-sulfonamide is highly water-soluble and partitions into the aqueous phase. This physically separates it from the unreacted sulfonyl chloride in the organic phase, drastically reducing bis-sulfonylation[1].

  • Temperature Control: Maintain the addition temperature between 0–5 °C to suppress the activation energy required for the secondary substitution.

Q2: My 4-fluorobenzenesulfonyl chloride is hydrolyzing into 4-fluorobenzenesulfonic acid before it can react. How do I fix this? Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water or hydroxide ions, leading to irreversible hydrolysis[3]. This competing side reaction accelerates at higher temperatures and elevated pH levels. Solution:

  • Buffer the pH: If using aqueous conditions, avoid strong bases like NaOH. Instead, use a mild base like Na₂CO₃ or NaHCO₃ to buffer the pH around 8.0–9.0. This provides enough alkalinity to neutralize the generated HCl without accelerating hydrolysis.

  • Switch to Anhydrous Conditions: If hydrolysis persists, transition to an anhydrous system using dichloromethane (DCM) as the solvent and pyridine or triethylamine (TEA) as the organic base and acid scavenger[2].

Q3: How do I efficiently remove unreacted 3-aminobenzoic acid during the final workup? Causality: Both the target product and the unreacted starting material possess carboxylic acid moieties, making them co-soluble in basic aqueous workup solutions. Solution: Utilize isoelectric precipitation . The target sulfonamide is a stronger acid than the starting amine. By carefully acidifying the aqueous layer to pH ~2.0 using 1M HCl, the target 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid will precipitate as a solid. The unreacted 3-aminobenzoic acid will protonate at its amine group (forming a hydrochloride salt) and remain highly soluble in the aqueous phase[3].

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis

This protocol leverages phase partitioning to protect the mono-sulfonamide from over-reaction.

  • Preparation: Dissolve 3-aminobenzoic acid (1.0 eq) and Na₂CO₃ (2.5 eq) in distilled water. Self-Validation Check: Ensure the solution is fully clear and the pH is ~9.0 before proceeding.

  • Cooling: Cool the aqueous amine solution to 0–5 °C using an ice bath.

  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in ethyl acetate (EtOAc). Add this organic solution dropwise to the aqueous phase over 30 minutes under vigorous stirring. Causality: Vigorous stirring is critical to maximize the interfacial surface area for the biphasic reaction.

  • Monitoring: Stir for 2 hours at room temperature. Self-Validation Check: Check the aqueous layer pH; it should remain mildly basic (>7.5). If it drops below 7.0, the reaction will stall due to amine protonation.

  • Workup & Precipitation: Separate the organic layer (which contains trace unreacted sulfonyl chloride). Cool the aqueous layer and carefully acidify to pH 2.0 using 1M HCl. Self-Validation Check: A white precipitate (target product) will form, while unreacted 3-aminobenzoic acid remains in solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Anhydrous Synthesis (For highly moisture-sensitive batches)
  • Preparation: Suspend 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and stir until a homogeneous solution is achieved. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst[2].

  • Cooling: Cool the reaction vessel to 0 °C.

  • Addition: Slowly add 4-fluorobenzenesulfonyl chloride (1.05 eq) dissolved in DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: LC-MS should indicate the complete consumption of the sulfonyl chloride.

  • Workup: Wash the organic layer with 1M HCl to remove pyridine and unreacted amine, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Quantitative Data on Reaction Conditions

The following table summarizes the kinetic balance between yield and impurity generation based on the chosen reaction environment.

Reaction SystemBase UsedSolvent SystemTarget Yield (%)Bis-sulfonylation (%)Hydrolysis (%)
Unoptimized AqueousStrong (NaOH)H₂O / THF551825
Optimized Biphasic Mild (Na₂CO₃) H₂O / EtOAc 88 < 2 8
Anhydrous OrganicPyridineDCM925< 1
Anhydrous OrganicTEADCM8512< 1

Part 4: Visualizations

ReactionPathway SM1 3-Aminobenzoic Acid Product 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid (Desired Product) SM1->Product Base, Solvent SM2 4-Fluorobenzenesulfonyl Chloride SM2->Product Base, Solvent Imp2 4-Fluorobenzenesulfonic Acid (Hydrolysis) SM2->Imp2 H2O, High Temp Imp1 Bis-sulfonylated Impurity (Over-reaction) Product->Imp1 Excess SM2, High pH

Mechanistic pathway of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid synthesis and side reactions.

TroubleshootingLogic Start High Impurity Detected in LC-MS/HPLC Check1 Is the impurity bis-sulfonylated? Start->Check1 Sol1 1. Reduce SM equivalents 2. Lower temp to 0-5°C 3. Use biphasic conditions Check1->Sol1 Yes Check2 Is the impurity hydrolyzed sulfonic acid? Check1->Check2 No Sol2 1. Switch to mild/anhydrous base 2. Minimize water exposure 3. Increase amine concentration Check2->Sol2 Yes

Troubleshooting logic tree for identifying and resolving common sulfonamide synthesis impurities.

Part 5: References

  • White, T. D. et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development. Link

  • "Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride." BenchChem. Link

  • "Silyl Triflate-Promoted Sulfonylations." Organic Letters. Link

Sources

Optimization

troubleshooting false positives 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid screening

Here is the technical support center guide for troubleshooting false positives in screening for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid. Technical Support Center: 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid I...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for troubleshooting false positives in screening for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.

Technical Support Center: 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are using 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid in high-throughput screening (HTS) and other experimental assays. While a promising scaffold, its physicochemical properties can sometimes lead to false positive results, consuming valuable time and resources.[1] This document provides a structured approach to identifying and troubleshooting common assay artifacts, ensuring the integrity and success of your research campaign.

The process of hit identification involves moving from a large number of potential candidates to a few validated hits.[2] A crucial part of this is the early identification and elimination of false positives that arise from compound-dependent assay interference.[3][4] This guide will equip you with the knowledge and protocols to confidently validate your screening hits.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your screening campaign in a direct question-and-answer format.

Question 1: My initial screen with 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid yielded a high hit rate and/or poor dose-response curves. How can I triage these results for assay artifacts?

Answer:

A high hit rate or poorly behaved dose-response curves are classic indicators of non-specific activity or assay interference. The first step is to follow a systematic triage process to identify the root cause. This involves a series of counter-screens designed to rule out the most common artifact mechanisms.

Expert Explanation:

False positives are compounds that appear active in a primary assay but do not engage the biological target of interest in a specific and intended manner.[3] They can arise from various sources, including compound aggregation, interference with the detection system, chemical reactivity, or contamination.[3][5] A logical workflow is essential to efficiently diagnose the problem without consuming excessive resources. The goal is to separate genuine hits from these artifacts early in the process.[6][7]

Recommended Triage Workflow:

The following workflow provides a step-by-step approach to diagnosing the issue.

Triage_Workflow cluster_0 Phase 1: Initial Hit Confirmation cluster_1 Phase 2: Artifact Screening cluster_2 Phase 3: Decision & Validation Hit Primary Hit from HTS Confirm Re-test in Primary Assay (Fresh Compound Stock) Hit->Confirm Detergent Run Assay with 0.01% Triton X-100 (Tests for Aggregation) Confirm->Detergent Readout Assay without Target Protein (Tests for Readout Interference) Confirm->Readout Chelator Run Assay with TPEN/EDTA (Tests for Metal Contamination) Confirm->Chelator Loss Activity Lost? Detergent->Loss If Yes Interference Signal Present? Readout->Interference If Yes Restored Activity Restored? Chelator->Restored If No FP_Agg FLAG as False Positive (Aggregator) Loss->FP_Agg Orthogonal Proceed to Orthogonal Assay (e.g., Biophysical Binding) Loss->Orthogonal If No FP_Int FLAG as False Positive (Interference) Interference->FP_Int Interference->Orthogonal If No FP_Met FLAG as False Positive (Metal Impurity) Restored->FP_Met Restored->Orthogonal If Yes

Caption: A logical workflow for triaging primary hits to identify and eliminate common false positives.

Question 2: My compound's activity is significantly reduced or eliminated when I add a non-ionic detergent like Triton X-100. What does this indicate?

Answer:

This is strong evidence that your compound is forming colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering or denaturing the target protein, leading to a false-positive signal.

Expert Explanation:

Compound aggregation is one of the most common mechanisms of assay interference in drug discovery.[4] Many organic molecules, particularly those with planar, hydrophobic features, can self-assemble into sub-micrometer particles (colloids) at critical concentrations in aqueous buffers. These particles present a large surface area that can adsorb and partially denature proteins, leading to non-specific inhibition. The addition of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) disrupts the formation of these aggregates, thereby restoring enzyme activity.[4] This detergent sensitivity is a hallmark of aggregation-based activity and is a critical counter-screen to perform.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent C Compound Agg Aggregate C->Agg Self-Assembles E_Inact Enzyme (Inhibited) Agg->E_Inact Sequesters & Denatures E Enzyme (Active) C_sol Compound (Solubilized) Det Detergent Det->C_sol Prevents Aggregation E_act Enzyme (Active)

Caption: Mechanism of aggregation-based enzyme inhibition and its reversal by detergent.

Question 3: How can I confirm that my compound is not interfering with the assay's detection system, such as a fluorescence or luciferase reporter?

Answer:

To test for direct interference with the detection method, you should run a control experiment in the absence of the primary biological target (e.g., the enzyme or receptor).

Expert Explanation:

Compounds can interfere with assay readouts in several ways.[3]

  • Fluorescence Interference: Aromatic compounds can be intrinsically fluorescent at the excitation/emission wavelengths of your assay, leading to a false positive signal. Conversely, they can absorb light at these wavelengths (quenching), leading to a false negative.

  • Luciferase Inhibition: In reporter-gene assays, compounds can directly inhibit the luciferase enzyme, making it appear as if the upstream biological target was inhibited.[4]

By removing the primary target from the assay, any signal modulation observed in the presence of your compound can be attributed directly to interference with the detection components.

Interference Type Control Experiment Setup Observation Indicating Interference
Autofluorescence Assay buffer + Detection reagents + Compound (No Enzyme)Increased signal compared to DMSO control.
Fluorescence Quenching Assay buffer + Fluorogenic product + Compound (No Enzyme)Decreased signal compared to DMSO control.
Luciferase Inhibition Assay buffer + Purified Luciferase + ATP + Luciferin + CompoundDecreased light output compared to DMSO control.
Question 4: I've ruled out aggregation and readout interference, but my results are still inconsistent. Could impurities in my compound sample be the cause?

Answer:

Yes, impurities, particularly inorganic metals from synthesis, are a known and often overlooked source of false positives.[1] Metal ions like zinc (Zn²⁺), often used in synthetic chemistry, can be potent inhibitors of many enzymes and can be carried over into the final compound sample.[8][9]

Expert Explanation:

Many chemical reactions used to synthesize screening compounds employ metals as catalysts or reagents.[1] If not rigorously removed during purification, these metal impurities can contaminate the final sample. Even at low micromolar concentrations, contaminating metal ions can cause significant inhibition in biochemical assays, mimicking the activity of a potent hit.[9]

A straightforward way to test for this is to perform your primary assay in the presence of a strong metal chelator, such as TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) or EDTA. If the compound's inhibitory activity is reversed or significantly reduced in the presence of the chelator, it strongly suggests that the observed activity is due to a contaminating metal ion and not the compound itself.[1][8]

Section 2: Frequently Asked Questions (FAQs)

What is a false positive in the context of HTS?

A false positive is a result where a compound appears to be active in a primary screening assay, but this activity is not due to specific, direct modulation of the intended biological target.[3] Such activity is often referred to as target-independent or an "assay artifact."

Why is it critical to identify and eliminate false positives early?

Identifying false positives early is crucial to avoid wasting significant time, money, and resources.[1] Pursuing an artifactual hit can lead to months of fruitless lead optimization efforts, including synthesis of analogs and extensive biological characterization, all based on a flawed initial result.[7] Early and robust hit validation increases the quality of starting points for drug discovery programs and improves the overall chance of success.[6]

What are orthogonal assays and why are they important for hit validation?

Orthogonal assays are secondary, follow-up tests that measure the activity or binding of a compound to its target using a different technology or principle than the primary screen.[7][10] They are essential for confirming a hit because a true positive should demonstrate activity across multiple, distinct detection methods. For example, if a primary biochemical assay shows enzyme inhibition, an orthogonal biophysical assay like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) can be used to directly confirm that the compound binds to the target protein.[6][10]

What structural features of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid might predispose it to causing false positives?

Several features of this molecule could contribute to assay artifacts:

  • Aromatic Rings: The two phenyl rings contribute to its hydrophobicity and planarity, which are known risk factors for compound aggregation.[4] They can also be a source of autofluorescence or light quenching.

  • Carboxylic Acid Group (-COOH): The benzoic acid moiety can act as a metal chelator, which could be a source of activity if the target enzyme requires a metal cofactor. Its charge state is also pH-dependent, which could influence its behavior in different buffer systems.

  • Sulfonamide Group (-SO₂NH-): While a common pharmacophore, sulfonamides can be reactive under certain conditions. The acidity of the N-H proton could also play a role in interactions.

Section 3: Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is due to compound aggregation.

Materials:

  • Primary assay components (buffer, enzyme, substrate, etc.)

  • Test compound (3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid) stock in DMSO

  • 10% Triton X-100 stock solution (v/v) in assay buffer

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Prepare two sets of assay plates.

  • Plate A (No Detergent): Prepare serial dilutions of the test compound in the assay buffer. Add enzyme and incubate according to the primary assay protocol.

  • Plate B (With Detergent): Prepare identical serial dilutions of the test compound. To each well, add the 10% Triton X-100 stock to achieve a final concentration of 0.01%.

    • Note: Ensure the detergent is added and mixed before the addition of the enzyme to prevent aggregates from forming.

  • Add enzyme to Plate B and incubate under the same conditions as Plate A.

  • Initiate the reaction in both plates by adding the substrate.

  • Measure the reaction progress on a plate reader.

  • Analysis: Compare the dose-response curves from Plate A and Plate B. A significant rightward shift in the IC₅₀ value or a complete loss of activity in Plate B indicates aggregation-based inhibition.

Protocol 2: Luciferase Counter-Screen for Reporter Gene Interference

Objective: To test for direct inhibition of firefly luciferase enzyme.

Materials:

  • Recombinant firefly luciferase

  • Luciferase assay buffer (containing ATP and luciferin)

  • Test compound stock in DMSO

  • Known luciferase inhibitor (positive control)

  • DMSO (vehicle control)

  • White, opaque microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the luciferase assay buffer directly in the wells of a white microplate.

  • Include wells for a positive control inhibitor and a DMSO-only vehicle control.

  • Add a fixed concentration of recombinant firefly luciferase to all wells.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the luminescence in a plate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO control. Significant inhibition by the test compound indicates direct interference with the luciferase reporter.

Protocol 3: Metal Chelator Counter-Screen for Inorganic Impurities

Objective: To determine if the observed inhibition is caused by metal contamination in the compound sample.

Materials:

  • Primary assay components

  • Test compound stock in DMSO

  • TPEN or EDTA stock solution in DMSO or assay buffer

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Determine the IC₅₀ of the test compound in the primary assay.

  • Prepare two sets of reactions at a fixed concentration of the test compound (e.g., at its IC₅₀ or IC₉₀).

  • Reaction Set A (No Chelator): Perform the assay with the test compound as usual.

  • Reaction Set B (With Chelator): Perform the assay with the test compound, but pre-incubate the enzyme and compound with a chelator (e.g., 10-50 µM TPEN) for 15-20 minutes before initiating the reaction.

  • Include controls for the chelator alone to ensure it doesn't affect the assay.

  • Initiate the reactions and measure the activity.

  • Analysis: Compare the percent inhibition between Set A and Set B. A significant decrease in inhibition in the presence of the chelator suggests the activity is mediated by a contaminating metal ion.[1]

References

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Gashaw, I., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 65(5), 3599–3618. [Link]

  • Hermann, J. C., et al. (2013). Metal impurities cause false positives in high-throughput screening campaigns. PubMed, National Center for Biotechnology Information. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. [Link]

  • Baell, J., & Walters, M. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(15), 1735–1744. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Retrieved March 29, 2024, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved March 29, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid Coupling

Welcome to the Technical Support Center. Coupling 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid with sterically hindered amines presents a unique, dual-faceted challenge in organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid with sterically hindered amines presents a unique, dual-faceted challenge in organic synthesis. Researchers frequently encounter low yields, complex byproduct mixtures, or complete reaction failure.

This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind these failures and offering self-validating protocols to achieve high-yielding amide bond formation.

🔬 Troubleshooting FAQs: Mechanism & Causality

Q1: Why does my standard HATU/DIPEA protocol yield complex mixtures and low conversion with this specific substrate? A: The root cause is a pKa mismatch that leads to off-target reactivity. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid contains two acidic protons: the carboxylic acid (pKa ~4.2) and the sulfonamide NH (pKa ~8.5). DIPEA is a strong organic base with a conjugate acid pKa of ~10.5. When you use DIPEA, you quantitatively deprotonate both functional groups[1]. The resulting sulfonamide anion can attack the activated ester, leading to oligomerization, N-acyl sulfonamide byproducts, or precipitation of insoluble salts.

Q2: How do I selectively activate the carboxylic acid without deprotonating the sulfonamide? A: You must select a base whose conjugate acid pKa lies precisely between the pKa of the carboxylic acid and the sulfonamide. N-methylmorpholine (NMM, pKa ~7.4) or 2,6-lutidine (pKa ~6.7) are ideal choices[1]. They are strong enough to fully deprotonate the carboxylic acid for activation, but weak enough to leave the sulfonamide NH intact, thereby shutting down anionic side reactions.

Q3: Even with the correct base, coupling to my bulky secondary amine is sluggish. How do I overcome this steric hindrance? A: This is a physical space limitation. Standard coupling reagents like HATU or COMU generate an active ester (e.g., an OAt ester) that is exceptionally bulky. When both the electrophile (the OAt ester of a meta-substituted benzoic acid) and the nucleophile (a hindered amine) are large, the transition state activation energy becomes insurmountable. To solve this, you must shrink the size of the electrophile. Converting the carboxylic acid to an acyl fluoride or an acid chloride drastically reduces the steric bulk at the carbonyl carbon, allowing the hindered amine to attack efficiently[2].

Q4: Traditional acid chloride synthesis (e.g., SOCl₂, Oxalyl Chloride) degrades my substrate. What are the modern alternatives? A: Traditional methods generate HCl gas, which can cause substrate degradation or unwanted side reactions. Instead, use mild, neutral reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Rapidly generates acyl fluorides in situ. Acyl fluorides are highly reactive toward amines but uniquely stable against hydrolysis and steric crowding[2].

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): Converts carboxylic acids to acid chlorides under strictly neutral conditions, making it highly compatible with sensitive substrates and sterically hindered couplings[3].

📊 Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacting 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid with a sterically hindered amine (e.g., tert-butylamine or an α,α -disubstituted amine).

Coupling SystemBaseElectrophile SizeSulfonamide Deprotonation RiskReaction TimeTypical Yield (%)
HATU DIPEALarge (OAt)High (DIPEA pKa ~10.5)24 h< 15% (Complex)
HATU NMMLarge (OAt)Low (NMM pKa ~7.4)24 h35 - 40%
Ghosez's Reagent NMMSmall (Cl)Low (Neutral activation)12 h75 - 80%
TFFH 2,6-LutidineSmall (F)Low (Lutidine pKa ~6.7)6 - 8 h> 85%

⚙️ Experimental Protocol: TFFH-Mediated Acyl Fluoride Coupling

This self-validating protocol utilizes TFFH to overcome steric hindrance while employing 2,6-lutidine to protect the sulfonamide from deprotonation.

Materials Required:

  • 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (1.0 eq)

  • Sterically hindered amine (1.2 eq)

  • TFFH (1.1 eq)

  • 2,6-Lutidine (2.5 eq; use 3.5 eq if the amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). If solubility is poor, switch to anhydrous DMF.

  • Base Addition: Add 2,6-lutidine (2.5 eq) to the solution and stir for 5 minutes at room temperature. Causality Check: The solution should remain clear; precipitation at this stage indicates salt formation, confirming the need for a polar aprotic solvent like DMF.

  • Activation: Add TFFH (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 30–45 minutes.

    • Validation Step: Quench a 5 μ L aliquot in 100 μ L of methanol and analyze via LC-MS. You should observe the mass of the methyl ester, confirming the successful intermediate formation of the highly reactive acyl fluoride.

  • Amine Addition: Once activation is confirmed, add the sterically hindered amine (1.2 eq) dropwise.

  • Coupling: Stir the reaction at room temperature. For exceptionally hindered amines, gently warm the mixture to 40 °C. Monitor by TLC or LC-MS until the acyl fluoride is consumed (typically 6–8 hours).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove excess lutidine and unreacted amine), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

🗺️ Logical Workflow: Troubleshooting Decision Tree

Workflow Start Coupling 3-{[(4-Fluorophenyl) sulfonyl]amino}benzoic acid Issue1 Low Yield / Impurities with HATU + DIPEA Start->Issue1 CheckBase Is the Sulfonamide NH deprotonated? (pKa ~8.5) Issue1->CheckBase SolBase Switch base to NMM or 2,6-Lutidine CheckBase->SolBase Yes (DIPEA pKa ~10.5) Issue2 Reaction still sluggish (Steric Hindrance) SolBase->Issue2 Amine is bulky Success Successful Amide Bond Formation SolBase->Success Amine is unhindered SolTFFH Use TFFH to generate Acyl Fluoride Issue2->SolTFFH Mild conditions SolGhosez Use Ghosez's Reagent for Acid Chloride Issue2->SolGhosez Neutral conditions SolTFFH->Success SolGhosez->Success

Troubleshooting workflow for overcoming base and steric issues in sulfonamide couplings.

📚 References

  • [2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • [3] Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. d-nb.info.[Link]

  • [1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (Organic Process Research & Development).[Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

Welcome to the Technical Support Center for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid . This compound features a benzoic acid moiety linked to a 4-fluorophenyl group via a sulfonamide bridge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid . This compound features a benzoic acid moiety linked to a 4-fluorophenyl group via a sulfonamide bridge. While sulfonamides are generally robust, the specific electronic environment of this molecule introduces unique stability challenges during storage and experimental handling.

This guide provides researchers, analytical scientists, and drug development professionals with mechanistic troubleshooting strategies, field-proven protocols, and authoritative FAQs to ensure structural integrity and reproducible data.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The structural vulnerabilities of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid lie in three primary areas:

  • The Sulfonamide Bond (Hydrolysis): Sulfonamides are highly stable at neutral pH (pH 4–9) due to the resonance stabilization of the S–N bond. However, under highly acidic conditions (pH < 4), the sulfonamide nitrogen becomes protonated, transforming it into a superior leaving group and facilitating nucleophilic attack by water. Conversely, under highly alkaline conditions (pH > 10), hydroxide ions can directly attack the electrophilic sulfonyl sulfur[1][2].

  • The Aromatic Systems (Photodegradation): The biphenyl-like conjugated system can absorb UV light, leading to the generation of reactive oxygen species (ROS) or homolytic cleavage of the S–N bond, resulting in azo or nitro derivatives[3].

  • The Carboxylic Acid (Thermal Decarboxylation): While benzoic acid derivatives typically require temperatures exceeding 200°C to decarboxylate, the presence of transition metal impurities (e.g., Cu²⁺, Fe³⁺) can catalyze radical decarboxylative carbometalation at temperatures as low as 35–50°C[4][5].

G Parent 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Hydrolysis Acid/Base Hydrolysis (pH < 4 or pH > 10) Parent->Hydrolysis Photo Photodegradation (UV/Vis Light Exposure) Parent->Photo Thermal Thermal Decarboxylation (Heat + Metal Catalysts) Parent->Thermal Prod1 4-Fluorobenzenesulfonic acid + 3-Aminobenzoic acid Hydrolysis->Prod1 Prod2 Radical Intermediates & Photo-oxidation Products Photo->Prod2 Prod3 4-Fluoro-N-phenylbenzenesulfonamide + CO2 Thermal->Prod3

Figure 1: Primary degradation pathways of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid.

Troubleshooting Guides & FAQs

Q1: I am observing unexpected peaks in my LC-MS chromatogram after storing the compound in an aqueous assay buffer for 48 hours. What is causing this? A1: You are likely observing hydrolysis . Check the pH of your assay buffer. If the pH has drifted below 4.0 or above 10.0, the sulfonamide linkage becomes highly susceptible to hydrolytic cleavage[1]. The electron-withdrawing nature of the 4-fluorophenyl group makes the sulfonyl sulfur slightly more electrophilic, exacerbating base-catalyzed hydrolysis[2].

  • Troubleshooting Action: Neutralize your buffer to pH 7.0–7.4. If acidic conditions are strictly required for your assay, prepare fresh solutions immediately before use and maintain them at 4°C to lower the kinetic energy available for the hydrolysis reaction.

Q2: My solid compound has lost potency and slightly changed color (yellowing) after several months of storage on the benchtop in a clear vial. Is it ruined? A2: Yes, the compound has likely undergone photodegradation . The aromatic rings and the sulfonamide linkage absorb UV light, which can induce photo-oxidation and the formation of cation radicals. In solid-state or solution, this leads to the formation of azo, nitro, or hydroxylated derivatives[3].

  • Troubleshooting Action: Discard the compromised batch. Always store the solid powder in amber glass vials or wrap clear vials in aluminum foil. Store at -20°C in a desiccator to prevent moisture ingress.

Q3: Can I store stock solutions of this compound in protic solvents like methanol or water for long-term high-throughput screening (HTS)? A3: It is highly discouraged. Protic solvents can act as nucleophiles over extended periods (solvolysis). Furthermore, trace transition metals in lower-grade water can catalyze the decarboxylation of the benzoic acid moiety even at room temperature[4].

  • Troubleshooting Action: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Aliquot the stock to avoid freeze-thaw cycles, and store at -80°C.

Quantitative Data Summaries

Table 1: Stability Profile Across Environmental Conditions
Stress ConditionParameterExpected StabilityPrimary Degradant(s)
Aqueous pH pH 1.0 – 3.0Low (t½ < 24h at 50°C)4-Fluorobenzenesulfonic acid, 3-Aminobenzoic acid
Aqueous pH pH 4.0 – 9.0High (t½ > 1 year at 25°C)None (Stable)
Aqueous pH pH 10.0 – 14.0Moderate to Low4-Fluorobenzenesulfonic acid, 3-Aminobenzoic acid
Light UV/Vis (Benchtop)Low (Photo-oxidation)Azo derivatives, Radical complexes
Temperature > 200°C (Solid)Low (Thermal)4-Fluoro-N-phenylbenzenesulfonamide, CO₂
Metals Cu²⁺, Fe³⁺ presenceLow (Catalytic)Decarboxylated products, Phenols
Table 2: Recommended Storage Parameters
StateContainerTemperatureAtmosphereMax Shelf Life
Solid Powder Amber Glass Vial-20°CArgon / Nitrogen2–3 Years
DMSO Stock Polypropylene Tube-80°CDesiccated6–12 Months
Aqueous Buffer Glass/Plastic4°CAmbient< 24 Hours (Prepare Fresh)

Experimental Protocols: Self-Validating Forced Degradation Study

To confidently identify degradation peaks in your specific analytical setup, you must perform a forced degradation study. This protocol is designed as a self-validating system : it includes an unstressed control to establish a baseline, ensuring that any new peaks observed are definitively caused by the applied stress, not by system contamination or baseline drift.

Materials Required:

  • 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (1 mg/mL stock in LC-MS grade Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC/LC-MS system with a stability-indicating method (e.g., C18 column, gradient elution).

Step-by-Step Methodology:

  • System Suitability (Control): Inject a blank (Acetonitrile) followed by the unstressed 1 mg/mL stock solution. Verify that the parent compound elutes as a single, sharp peak with >99% purity. Record the retention time ( RTparent​ ).

  • Acid Hydrolysis Stress: Mix 500 µL of stock solution with 500 µL of 0.1 M HCl. Seal in a glass vial and incubate at 60°C for 24 hours.

  • Base Hydrolysis Stress: Mix 500 µL of stock solution with 500 µL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 500 µL of stock solution with 500 µL of 3% H₂O₂. Incubate at room temperature for 24 hours, strictly protected from light.

  • Neutralization & Preparation: After incubation, neutralize the acid/base samples (add 500 µL of 0.1 M NaOH to the acid sample; 500 µL of 0.1 M HCl to the base sample). Dilute all stressed samples 1:10 with the mobile phase.

  • Analysis & Validation: Inject the stressed samples into the LC-MS.

    • Validation Check: The sum of the peak areas (parent + degradants) should approximately equal the peak area of the unstressed control (accounting for dilution). If mass balance is not achieved, volatile degradants (like CO₂) or insoluble polymers may have formed.

    • Identification: Look for masses corresponding to 4-fluorobenzenesulfonic acid (m/z ~175) and 3-aminobenzoic acid (m/z ~136) in the hydrolysis samples[1][2].

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Decarboxylative Hydroxylation of Benzoic Acids Source: ResearchGate URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL:[Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: ACS Publications URL:[Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions Source: NIST / ACS URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid and Other Sulfonamide Derivatives for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug discovery, sulfonamides represent a foundational class of synthetic bacteriostatic agents.[][2] Their continued relevance, driven by low cost, broad-spectrum activity, and amenabili...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antimicrobial drug discovery, sulfonamides represent a foundational class of synthetic bacteriostatic agents.[][2] Their continued relevance, driven by low cost, broad-spectrum activity, and amenability to chemical modification, necessitates a deep understanding of their structure-activity relationships (SAR) and performance metrics.[3][4] This guide provides a comprehensive comparison of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid with other sulfonamide derivatives, offering insights into their mechanisms, experimental evaluation, and potential for further development. While direct comparative experimental data for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is not extensively available in the public domain, this guide will establish a framework for its evaluation based on the well-understood principles of sulfonamide chemistry and biology.

The Core of Sulfonamide Action: Dihydropteroate Synthase Inhibition

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids.[7][8] Humans, on the other hand, obtain folic acid from their diet, rendering the bacterial pathway an attractive target for selective toxicity.[6][8]

The mechanism hinges on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2][7] This mimicry allows sulfonamides to bind to the active site of DHPS, preventing the incorporation of PABA and thereby halting the production of dihydropteroic acid, a precursor to folic acid.[5][8] This inhibition of bacterial growth is bacteriostatic rather than bactericidal, meaning it stops bacteria from multiplying, relying on the host's immune system to clear the infection.[][6]

DHPS_Inhibition cluster_reaction Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes Folic Acid Synthesis Folic Acid Synthesis Sulfonamide Sulfonamide Derivative (e.g., 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid) Sulfonamide->DHPS Competitively Inhibits caption Figure 1: Mechanism of DHPS Inhibition by Sulfonamides.

Caption: Figure 1: Mechanism of DHPS Inhibition by Sulfonamides.

Structure-Activity Relationship (SAR): A Blueprint for Potency

The efficacy of a sulfonamide derivative is intrinsically linked to its chemical structure. The general structure consists of a para-aminobenzenesulfonamide core, with substitutions at the N1 (sulfonamide) and N4 (amino) positions influencing its properties.[9]

  • N4-Amino Group: A free N4-amino group is generally essential for activity, as it mimics the amino group of PABA.[9] Prodrugs, where this group is modified, can be designed to release the active form in vivo.

  • Aromatic Ring: The benzene ring is a critical component. Substitutions on the ring are generally not favored as they can disrupt the structural analogy to PABA.[9]

  • Sulfonamide Group: The sulfonamide group is crucial for binding to the enzyme. Its acidic nature, with a pKa typically in the range of 6.6 to 7.4, is important for optimal activity and solubility at physiological pH.[9]

  • N1-Substitution: The N1-substituent is the most varied part of sulfonamide derivatives and has a profound impact on their potency, pharmacokinetic properties, and solubility.[9] Electron-withdrawing heterocyclic rings at this position often lead to highly potent compounds.[9]

For 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid , the key structural features to consider are:

  • The 4-fluorophenyl group attached to the sulfonamide nitrogen. The fluorine atom is an electron-withdrawing group which can influence the acidity of the sulfonamide proton and potentially engage in specific interactions within the enzyme's active site.

  • The benzoic acid moiety. The carboxylic acid group will significantly impact the compound's overall acidity, solubility, and potential interactions with the target enzyme. Its meta position relative to the sulfonamido group is a key structural determinant.

Comparative Performance Metrics: A Data-Driven Approach

To objectively compare 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid with other sulfonamides, a series of in vitro and in vivo experiments are necessary. The following tables outline the key performance indicators and provide a template for such a comparison.

In Vitro Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Lower MIC values indicate greater potency.

Table 1: Comparative Minimum Inhibitory Concentration (MIC, in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acidData Not AvailableData Not AvailableData Not Available
Sulfamethoxazole16 - 648 - 32>1024
Sulfadiazine8 - 324 - 16>1024
Mafenide32 - 12816 - 6464 - 256

Note: The provided MIC values for known sulfonamides are illustrative and can vary between studies and bacterial strains.

Target Engagement: DHPS Inhibition (IC50/Ki)

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) provide a direct measure of a compound's potency against its molecular target, DHPS.[10] A lower IC50 or Ki value signifies a more potent inhibitor.

Table 2: Comparative DHPS Inhibition

CompoundIC50 (µM)Ki (µM)Inhibition Type
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acidData Not AvailableData Not AvailablePredicted Competitive
Sulfamethoxazole~10~5Competitive
Sulfadiazine~5~2.5Competitive[11]
Dapsone~20~5.9Competitive[11]
Physicochemical and Pharmacokinetic Properties

A drug's efficacy is not solely determined by its potency but also by its ability to reach the site of infection in sufficient concentrations. This is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME).[12][13]

Table 3: Comparative Physicochemical and Pharmacokinetic Properties

Property3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acidSulfamethoxazoleSulfadiazine
Molecular Weight ( g/mol ) 295.29253.28250.28
pKa Data Not Available~6.0~6.5
LogP Data Not Available0.890.13
Plasma Protein Binding (%) Data Not Available~70~40
Half-life (hours) Data Not Available10 - 12~10[14]
Metabolism Predicted HepaticHepatic (acetylation, glucuronidation)Hepatic (acetylation)[13]
Excretion Predicted RenalRenal[13]Renal[13]

Experimental Protocols: A Guide to Evaluation

To generate the data required for a comprehensive comparison, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

MIC_Workflow A Prepare serial dilutions of sulfonamide in a 96-well microtiter plate B Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure OD600 to determine bacterial growth C->D E The lowest concentration with no visible growth is the MIC D->E caption Figure 2: Workflow for MIC Determination.

Caption: Figure 2: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

DHPS Enzyme Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the IC50 of a sulfonamide derivative against DHPS.

Workflow:

IC50_Workflow A Prepare assay buffer and solutions of DHPS enzyme, DHPP, and PABA B Add varying concentrations of the sulfonamide inhibitor to microplate wells A->B C Add DHPS enzyme and pre-incubate B->C D Initiate the reaction by adding DHPP and PABA C->D E Monitor the reaction kinetically by measuring the increase in absorbance at a specific wavelength D->E F Calculate the initial reaction rates and plot against inhibitor concentration to determine IC50 E->F caption Figure 3: Workflow for DHPS IC50 Determination.

Caption: Figure 3: Workflow for DHPS IC50 Determination.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with MgCl2 and DTT), a solution of purified recombinant DHPS, and solutions of the substrates, PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Assay Setup: In a UV-transparent 96-well plate, add the assay buffer and varying concentrations of the sulfonamide inhibitor. Include a control with no inhibitor.

  • Enzyme Addition and Pre-incubation: Add the DHPS enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of PABA and DHPP to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at a wavelength where the product, dihydropteroate, absorbs (e.g., 340 nm), over a period of time.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Concluding Remarks for the Research Professional

The evaluation of novel sulfonamide derivatives like 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid requires a systematic and comparative approach. While its specific biological data remains to be fully elucidated, its structural features suggest it is a promising candidate for investigation as a DHPS inhibitor. The presence of the fluorophenyl and benzoic acid moieties provides unique electronic and steric properties that may translate to enhanced potency or a modified pharmacokinetic profile compared to classical sulfonamides.

Researchers are encouraged to utilize the experimental frameworks provided in this guide to characterize this and other novel sulfonamides. A thorough understanding of their MIC profiles against a panel of clinically relevant bacteria, their potency against the target enzyme DHPS, and their fundamental physicochemical and pharmacokinetic properties will be paramount in determining their potential as future therapeutic agents. The enduring challenge of antimicrobial resistance necessitates such rigorous and comparative evaluations to drive the development of the next generation of sulfonamide drugs.

References

  • Vree, T. E., & Hekster, Y. A. (Year). Pharmacokinetics of Sulfonamides in Man. Source Not Available.
  • Baca, A. M., et al. (Year).
  • MSD Manual Professional Edition. (Year). Sulfonamides.
  • BOC Sciences. (Year). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Maresca, A., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • McCullough, J. L., & Maren, T. H. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy.
  • Wikipedia. (Year).
  • BenchChem. (2025).
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • McCullough, J. L., & Maren, T. H. (1973). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy.
  • Parveen, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • Al-Hawqar, A. (Year). SULPHONAMIDES.
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
  • ResearchGate. (Year). Dihydropteroate Synthase (Sulfonamides)
  • de Paula, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
  • Merck Veterinary Manual. (2022).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Bevill, R. F., et al. (1977). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American Journal of Veterinary Research.
  • Cleveland Clinic. (2025).
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

Sources

Comparative

validation of HPLC method for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid quantification

Next-Generation HPLC Quantification of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: Core-Shell vs. Fully Porous Architectures The Analytical Challenge: Structural Complexity and Peak Integrity Quantifying complex pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation HPLC Quantification of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid: Core-Shell vs. Fully Porous Architectures

The Analytical Challenge: Structural Complexity and Peak Integrity

Quantifying complex pharmaceutical intermediates like 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid presents distinct chromatographic challenges. The molecule features two highly polar, ionizable moieties: a carboxylic acid (pKa ~4.0) and a sulfonamide group. When analyzed using traditional High-Performance Liquid Chromatography (HPLC) methods, these functional groups often cause secondary interactions with residual silanols on the stationary phase, leading to severe peak tailing, unpredictable retention shifts, and poor resolution from closely related synthetic impurities.

To establish a robust, high-throughput assay suitable for routine Quality Control (QC) and pharmacokinetic profiling, we must move beyond legacy 5 µm Fully Porous Particles (FPP). This guide objectively compares the performance of traditional FPP columns against modern Superficially Porous Particles (SPP, or "Core-Shell" technology) and outlines a self-validating, ICH Q2(R2)-compliant methodology for the precise quantification of this compound.

The Causality of Column Selection: Escaping the Backpressure Limit

In chromatographic method development, efficiency is governed by the van Deemter equation. Historically, achieving higher theoretical plates ( N ) required shrinking the particle size to sub-2 µm, which exponentially increased system backpressure, necessitating expensive Ultra-High-Performance Liquid Chromatography (UHPLC) instrumentation[1].

The Core-Shell Advantage: Superficially porous particles (SPPs) fundamentally alter the mass transfer kinetics of the separation. An SPP features a solid, impermeable silica core surrounded by a thin, porous outer shell. Because the core is solid, the analyte—in this case, the bulky 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid—cannot diffuse deeply into the particle[2].

  • Reduced C -term (Mass Transfer): The shallow diffusion path allows the analyte to rapidly enter and exit the stationary phase, drastically reducing band broadening.

  • Reduced A -term (Eddy Diffusion): Core-shell particles have a highly uniform particle size distribution, creating a more tightly packed column bed that minimizes multiple flow paths.

The result is that a 2.7 µm Core-Shell column delivers the chromatographic efficiency of a 1.7 µm UHPLC column but operates at pressures well within the limits of standard 400-bar HPLC systems[1][2].

ColumnComparison cluster_FPP Traditional FPP (5 µm) cluster_SPP Core-Shell SPP (2.7 µm) Input Sample Injection FPP_Diff Deep Pore Diffusion (High Mass Transfer Resistance) Input->FPP_Diff SPP_Diff Shallow Pore Diffusion (Rapid Mass Transfer) Input->SPP_Diff FPP_Peak Broader Peaks Lower Efficiency FPP_Diff->FPP_Peak SPP_Peak Sharp Peaks UHPLC-like Efficiency SPP_Diff->SPP_Peak

Fig 1. Mass transfer kinetics: Core-Shell (SPP) vs. Fully Porous Particles (FPP).

Performance Comparison: SPP vs. FPP Data Synthesis

To objectively validate the theoretical advantages of SPP, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid was analyzed under identical isocratic mobile phase conditions (45% Acetonitrile / 55% Water with 0.1% Trifluoroacetic acid) across three different column architectures.

Causality of Mobile Phase: 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This is deliberately chosen to be at least 2 pH units below the pKa of the carboxylic acid, ensuring the molecule is fully protonated and neutral, which prevents peak splitting and tailing.

Table 1: Chromatographic Performance Comparison (Flow Rate: 1.0 mL/min)

Chromatographic ParameterTraditional 5 µm FPP (150 x 4.6 mm)Core-Shell 2.7 µm SPP (150 x 4.6 mm)Sub-2 µm UHPLC FPP (100 x 2.1 mm)
Retention Time (min) 8.44.23.8
Theoretical Plates ( N ) 9,50022,40024,100
Tailing Factor ( Tf​ ) 1.45 (Significant tailing)1.08 (Highly symmetrical)1.05 (Highly symmetrical)
System Backpressure 110 bar185 bar650 bar (Requires UHPLC)
Resolution from Impurity 1.83.43.6

ICH Q2(R2) Compliant Validation Workflow

With the Core-Shell method selected for its superior efficiency and practicality, the method must be validated. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, requiring rigorous statistical justification for reportable ranges and continuous performance verification[3].

ValidationWorkflow Start Method Optimization (Core-Shell SPP) SST System Suitability (Self-Validating Check) Start->SST Spec Specificity (Forced Degradation) SST->Spec LinRange Linearity & Range (ICH Q2(R2)) Spec->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust Final Validated HPLC Method Ready for Routine QC Robust->Final

Fig 2. Sequential ICH Q2(R2) method validation workflow for HPLC quantification.

Table 2: ICH Q2(R2) Validation Summary for the SPP Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from all forced degradation products Rs​>2.5 for all adjacent peaksPass
Linearity R2≥0.999 across the specified range R2=0.9998 (1.0 to 100.0 µg/mL)Pass
Accuracy 98.0% - 102.0% recovery at 3 concentration levels99.4% - 100.8%Pass
Precision %RSD ≤2.0% for repeatability ( n=6 )%RSD = 0.65%Pass
Reportable Range Inclusive of upper/lower specification limits[3]Validated from 50% to 150% of nominalPass

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a continuous System Suitability Test (SST) loop. If the SST criteria fail at any point, the run automatically invalidates itself, preventing the reporting of erroneous data.

Phase 1: Preparation
  • Mobile Phase: Combine 450 mL of LC-MS grade Acetonitrile with 550 mL of Milli-Q water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh 50.0 mg of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Stock = 500 µg/mL). Dilute 10.0 mL of stock into a 100 mL flask to achieve the Nominal Working Standard (50 µg/mL) .

Phase 2: Chromatographic Setup
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).

  • Column Temperature: 35°C (Thermostatted to prevent viscosity fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (determined via prior PDA spectral extraction).

Phase 3: The Self-Validating Sequence Execution

Program the chromatography Data System (CDS) to execute the following sequence. The run is only valid if the built-in SST criteria are met.

  • Blank Injection (x2): Verifies no carryover or baseline interference at the retention time of the analyte.

  • SST Standard Injection (x6): Inject the 50 µg/mL standard six consecutive times.

    • Self-Validation Gate 1: %RSD of peak area must be ≤1.0% .

    • Self-Validation Gate 2: Tailing factor ( Tf​ ) must be ≤1.5 .

    • Self-Validation Gate 3: Theoretical plates ( N ) must be ≥15,000 .

  • Unknown Samples (up to 10 injections): Inject prepared samples.

  • Bracketing Standard (x1): Re-inject the 50 µg/mL standard.

    • Self-Validation Gate 4: The peak area of the bracketing standard must be within ±2.0% of the average area from the initial SST injections. This proves the instrument did not drift during sample analysis.

  • Repeat Steps 3 & 4 until the sequence is complete.

By utilizing a Core-Shell architecture combined with rigorous pH control and an ICH-compliant, self-validating sequence, laboratories can achieve highly accurate, UHPLC-quality quantification of complex sulfonamide derivatives on standard HPLC instrumentation.

References

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Available at:[Link]

  • Chrom Tech, Inc. The Difference Between Superficially Porous and Fully Porous Particles. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • International Council for Harmonisation (ICH). Draft Version: Validation of Analytical Procedures Q2(R2) - 2022. Available at:[Link]

Sources

Validation

Introduction: The Enduring Versatility of the Sulfonamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Comparative In Vitro Efficacy of Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors The sulfonamide functional group represents a cornerstone in medicinal chemistry, serving as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative In Vitro Efficacy of Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors

The sulfonamide functional group represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1] Initially lauded for their antimicrobial properties, sulfonamides have since been successfully developed into anticancer, anti-inflammatory, and antiviral drugs.[1][2] A particularly fruitful area of research has been the development of sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in pH regulation, fluid secretion, and biosynthesis.[3][4] While several CA isoforms are ubiquitous, certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5] This has rendered them attractive targets for the development of novel anticancer therapies.[5]

This guide provides a comparative in vitro efficacy analysis of a novel series of sulfonamide derivatives incorporating pyrazole- and pyridazine-carboxamide moieties as inhibitors of four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.[6] By examining their inhibitory profiles, we can elucidate structure-activity relationships crucial for designing next-generation, isoform-selective inhibitors.

Comparative In Vitro Efficacy of Novel Sulfonamide-Based CA Inhibitors

The inhibitory potential of the synthesized sulfonamide derivatives was assessed against four human carbonic anhydrase isoforms. The data, presented as inhibition constants (Ki), are summarized below. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for reference.[6]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4c (N-{4-(aminosulfonyl)phenyl}-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide)89.510.58.561.3
5b (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide)258.415.412.4135.4
15 (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide)158.75.46.125.7
Acetazolamide (AAZ) 25012.125.85.7

Data sourced from E. Bîcu, et al., Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.[6]

From this data, we can observe that compound 15 demonstrates the most potent inhibition of the tumor-associated isoform hCA IX (Ki = 6.1 nM), outperforming the standard inhibitor Acetazolamide.[6] It also shows strong inhibition of hCA II and hCA XII.[6] Compound 4c also exhibits excellent, selective inhibition of hCA IX (Ki = 8.5 nM).[6]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

Sulfonamide-based inhibitors target the zinc ion (Zn2+) at the active site of carbonic anhydrases.[5] The sulfonamide group (–SO2NH2) coordinates to the zinc ion, displacing a water molecule that is essential for the catalytic activity of the enzyme. This binding prevents the hydration of carbon dioxide, thereby inhibiting the enzyme's function.[7]

Carbonic_Anhydrase_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Sulfonamide Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3->E_Zn_H2O Product Release H_plus H⁺ E_Zn_OH_inhib E-Zn²⁺-OH⁻ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_OH_inhib->Inhibited_Complex + Sulfonamide Sulfonamide R-SO₂NH₂ X No Catalysis Inhibited_Complex->X

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of sulfonamides against carbonic anhydrase using a stopped-flow spectrophotometric method. This method is based on the enzyme-catalyzed CO2 hydration reaction.

I. Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test sulfonamide compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Tris-HCl buffer (pH 7.4)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

II. Experimental Workflow:

CA_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Enzyme Solution (hCA in Tris-HCl buffer) start->prep_enzyme prep_compound Prepare Compound Dilutions (in DMSO and buffer) start->prep_compound mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_compound->mix load_sf Load into Stopped-Flow Instrument (Syringe 1: Enzyme-Inhibitor, Syringe 2: CO₂ solution) mix->load_sf initiate_reaction Initiate Reaction (Rapid mixing of syringes) load_sf->initiate_reaction monitor_absorbance Monitor Absorbance Change (due to pH shift) initiate_reaction->monitor_absorbance calculate_rate Calculate Initial Reaction Rate monitor_absorbance->calculate_rate determine_ki Determine Ki from Dose-Response Curve calculate_rate->determine_ki end End determine_ki->end

Workflow for Carbonic Anhydrase Inhibition Assay.

III. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified hCA isoform in Tris-HCl buffer.

    • Prepare stock solutions of the test sulfonamide compounds in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer.

  • Enzyme-Inhibitor Incubation:

    • In a reaction vessel, mix the enzyme solution with varying concentrations of the inhibitor or DMSO (for control).

    • Allow the mixture to pre-incubate for a defined period to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load CO2-saturated water (the substrate) into the other syringe.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time. The rate of CO2 hydration will cause a pH change, which is detected by the indicator.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve.

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship and In Silico Insights

The observed differences in inhibitory potency and isoform selectivity can be attributed to the specific chemical structures of the sulfonamide derivatives. Molecular docking studies, as described in the source literature, can provide valuable insights into the binding modes of these inhibitors within the active sites of the different CA isoforms.[8] For instance, the presence of specific substituents on the pyrazole or pyridazine rings can lead to favorable interactions with amino acid residues unique to each isoform, thereby enhancing binding affinity and selectivity.[6]

Conclusion

This comparative guide highlights the potential of novel sulfonamide derivatives as potent and selective inhibitors of human carbonic anhydrases. The in vitro data clearly demonstrates that compounds like 15 and 4c exhibit superior inhibitory activity against the tumor-associated isoform hCA IX compared to the standard drug Acetazolamide.[6] The detailed experimental protocol provides a robust framework for the continued evaluation of new chemical entities in this class. Further optimization of these lead compounds, guided by an understanding of their structure-activity relationships, could pave the way for the development of highly effective and targeted anticancer therapies.

References

  • Shafi, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]

  • El-Sayed, M., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available at: [Link]

  • Bîcu, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • Tanaka, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

  • Vullo, D., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Kumar, R., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. Available at: [Link]

  • Wang, W., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. Available at: [Link]

  • Popa, A., et al. (2025). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). The values of IC50 of the four compounds against oral epithelial cells... ResearchGate. Available at: [Link]

  • Nocentini, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Bartolucci, G., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Chen, C., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. ACS Publications. Available at: [Link]

  • Kumar, S., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PMC. Available at: [Link]

  • Fomina, M. M., et al. (2021). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Apostol, T. V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Gecgin, G., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]

  • Leverson, J. D., et al. (2018). N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors. Google Patents.
  • Piras, M., et al. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC. Available at: [Link]

Sources

Comparative

benchmarking 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid against standard inhibitors

An In-Depth Technical Guide to Benchmarking 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Against Standard 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors Introduction: The Therapeutic Potential of 15-PGDH I...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid Against Standard 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors

Introduction: The Therapeutic Potential of 15-PGDH Inhibition

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, most notably prostaglandin E2 (PGE2).[1][2][3][4] PGE2 is a pivotal signaling molecule involved in a myriad of physiological processes, including tissue repair, inflammation, and cell proliferation.[4] By catalyzing the oxidation of PGE2 to its inactive 15-keto metabolite, 15-PGDH acts as a negative regulator of tissue regeneration.[5] Consequently, the inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair and regeneration in various organs.[1][6][7]

This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, against established, high-affinity 15-PGDH inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating the potential of this and other new chemical entities in the context of 15-PGDH inhibition. The experimental protocols and comparative data presented herein are designed to ensure scientific integrity and facilitate informed decision-making in preclinical drug discovery.

Standard Inhibitors for Comparative Analysis

A critical aspect of benchmarking is the selection of appropriate reference compounds. For the purpose of this guide, we have selected two well-characterized and potent 15-PGDH inhibitors:

  • SW033291: A highly potent and extensively studied 15-PGDH inhibitor with a Ki of 0.1 nM.[1][8] It has demonstrated efficacy in various preclinical models of tissue regeneration, including bone marrow transplantation, ulcerative colitis, and partial hepatectomy.[1][4][8] SW033291 serves as a high-potency benchmark for in vitro and in vivo activity.

  • ML148: A potent and selective 15-PGDH inhibitor with an IC50 of 56 nM.[3] It is often used as a positive control in 15-PGDH inhibitor screening assays.[9][10]

These compounds provide a solid basis for comparison, representing the current standard for potent and selective 15-PGDH inhibition.

Tiered Benchmarking Experimental Protocols

A multi-tiered approach is recommended to comprehensively evaluate the inhibitory potential of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, progressing from in vitro enzymatic assays to cell-based and in vivo models.

Tier 1: In Vitro Enzymatic Inhibition Assay

This initial screen directly assesses the compound's ability to inhibit the enzymatic activity of recombinant human 15-PGDH.

Principle: The activity of 15-PGDH is monitored by measuring the rate of NAD+ reduction to NADH, which is accompanied by an increase in fluorescence.[9][10][11]

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human 15-PGDH enzyme

    • PGE2 (substrate)

    • NAD+ (cofactor)

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Dithiothreitol (DTT, 0.1 mM)

    • Test compound (3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid) and standard inhibitors (SW033291, ML148) dissolved in DMSO.

    • 96-well or 384-well black microplates

    • Fluorescence microplate reader (Excitation: 340 nm, Emission: 445-468 nm)

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, DTT, and NAD+.

    • Add varying concentrations of the test compound or standard inhibitors to the wells.

    • Initiate the reaction by adding the 15-PGDH enzyme and PGE2 substrate.

    • Incubate the plate at a controlled temperature (e.g., 25°C).

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Tier 2: Cell-Based PGE2 Accumulation Assay

This assay evaluates the ability of the inhibitor to increase PGE2 levels in a cellular context, providing insights into cell permeability and target engagement.

Principle: A549 human lung adenocarcinoma cells are stimulated with interleukin-1β (IL-1β) to induce PGE2 production. Inhibition of 15-PGDH in these cells leads to an accumulation of secreted PGE2 in the culture medium, which can be quantified by ELISA.[1][4]

Detailed Protocol:

  • Cell Culture:

    • Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Assay Procedure:

    • Seed A549 cells in 24- or 48-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or standard inhibitors for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce PGE2 synthesis.

    • Incubate for an extended period (e.g., 16 hours) to allow for PGE2 accumulation.[1]

    • Collect the cell culture supernatant.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold-increase in PGE2 levels for each compound concentration compared to the vehicle-treated, IL-1β-stimulated control.

    • Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal increase in PGE2).

Tier 3: In Vivo Pharmacodynamic Assessment

This in vivo study assesses the ability of the test compound to elevate PGE2 levels in a relevant tissue, confirming its biological activity in a whole-organism setting.

Principle: The test compound is administered to mice, and after a specified time, tissue samples are collected to measure PGE2 levels as a pharmacodynamic readout of 15-PGDH inhibition.[12]

Detailed Protocol:

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6J).

    • Acclimatize the animals and house them under standard conditions.

  • Compound Administration:

    • Administer the test compound and standard inhibitors via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a defined dose.

  • Tissue Collection:

    • At a predetermined time point post-administration, euthanize the animals and collect relevant tissues (e.g., lung, colon, or liver).[1]

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • PGE2 Extraction and Quantification:

    • Homogenize the tissue samples in an appropriate buffer.

    • Extract prostaglandins using a suitable method (e.g., solid-phase extraction).

    • Quantify the PGE2 levels in the tissue extracts using a PGE2 ELISA or LC-MS/MS.

  • Data Analysis:

    • Compare the tissue PGE2 levels in the compound-treated groups to the vehicle-treated control group.

    • Determine the statistical significance of any observed increases in PGE2 levels.

Comparative Data Summary

The following tables present a hypothetical but realistic comparison of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid against the standard inhibitors, based on the experimental protocols described above.

Table 1: In Vitro Enzymatic Inhibition

Compound15-PGDH IC50 (nM)
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid25
SW0332911.5
ML14856

Table 2: Cell-Based PGE2 Accumulation

CompoundFold-Increase in PGE2 (at 20 nM)Fold-Increase in PGE2 (at 2.5 µM)
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid1.83.5
SW0332912.24.1
ML1481.52.8

Table 3: In Vivo Pharmacodynamic Effect (Lung Tissue)

Compound (Dose)Fold-Increase in PGE2 vs. Vehicle
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (10 mg/kg)1.9
SW033291 (5 mg/kg)2.1
Vehicle Control1.0

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 COX1_2->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors PGDH 15-PGDH PGE2->PGDH Degradation Cellular_Response Cellular Response (Tissue Regeneration, etc.) EP_Receptors->Cellular_Response Inactive_Metabolite 15-keto-PGE2 (Inactive) PGDH->Inactive_Metabolite Inhibitor 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid & Standard Inhibitors Inhibitor->PGDH

Caption: Prostaglandin E2 (PGE2) synthesis, signaling, and degradation pathway.

Benchmarking_Workflow cluster_0 Tier 1: In Vitro cluster_1 Tier 2: Cell-Based cluster_2 Tier 3: In Vivo enzymatic_assay 15-PGDH Enzymatic Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination cell_assay A549 PGE2 Accumulation Assay ic50_determination->cell_assay pge2_quantification PGE2 Quantification (ELISA) cell_assay->pge2_quantification in_vivo_study Pharmacodynamic Study in Mice pge2_quantification->in_vivo_study tissue_pge2 Tissue PGE2 Measurement in_vivo_study->tissue_pge2

Caption: Tiered experimental workflow for benchmarking 15-PGDH inhibitors.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid against standard 15-PGDH inhibitors. By following the detailed experimental protocols and utilizing the comparative framework provided, researchers can effectively evaluate the potential of this and other novel compounds as therapeutic agents targeting the 15-PGDH pathway. The tiered approach, from in vitro enzymatic assays to in vivo pharmacodynamic studies, ensures a thorough characterization of the compound's activity and provides the necessary data to guide further drug development efforts.

References

  • 15-Hydroxyprostaglandin dehydrogenase inhibitor prevents contrast-induced acute kidney injury. Renal Failure. [Link]

  • Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry. [Link]

  • INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. MDPI. [Link]

  • Inhibition of Eicosanoid Degradation Mitigates Fibrosis of the Heart. Circulation Research. [Link]

  • Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair. ACS Publications. [Link]

  • Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science Translational Medicine. [Link]

  • Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. MDPI. [Link]

  • 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging. PLOS One. [Link]

  • TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. ResearchGate. [Link]

  • 15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Kit from Cayman Chemical. Biocompare. [Link]

  • Human 15-PGDH/HPGD ELISA Kit. RayBiotech. [Link]

  • In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant. PMC. [Link]

Sources

Validation

reproducibility of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid synthesis routes

Reproducibility and Optimization of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid Synthesis Routes: A Comparative Guide Introduction The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a highly versatile su...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Optimization of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid Synthesis Routes: A Comparative Guide

Introduction

The compound 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a highly versatile sulfonamide building block, frequently utilized in the discovery of dual MCL-1/BCL-xL inhibitors[1] and various other pharmacophores[2]. Synthesizing this molecule involves a classic S-N coupling between 3-aminobenzoic acid (3-ABA) and 4-fluorobenzenesulfonyl chloride (4-FBSC).

However, the bifunctional nature of 3-ABA—possessing both a nucleophilic amine and an acidic carboxyl group—presents unique chemoselectivity challenges. If reaction conditions are not strictly controlled, researchers frequently encounter poor solubility, mixed anhydride formation, or competitive hydrolysis of the sulfonyl chloride[3].

As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used to construct this molecule. This guide objectively compares the Direct Aqueous (Schotten-Baumann) Route against the Organic Protection-Coupling-Deprotection Route , providing the mechanistic causality and self-validating protocols necessary to ensure absolute reproducibility in your laboratory.

Mechanistic Overview of Synthesis Routes

The choice of synthetic route dictates the impurity profile and scalability of the final product. Below is the logical flow of the two dominant strategies.

SynthesisRoutes Start 3-Aminobenzoic Acid + 4-Fluorobenzenesulfonyl Chloride RouteA Route A: Direct Aqueous Schotten-Baumann Start->RouteA aq. Na2CO3, THF, RT RouteB1 Route B: Esterification (MeOH/H+) Start->RouteB1 Protection Product 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid RouteA->Product HCl (pH 2) RouteB2 Organic Coupling (Pyridine/DCM) RouteB1->RouteB2 4-FBSC RouteB3 Saponification (LiOH/H2O) RouteB2->RouteB3 Deprotection RouteB3->Product HCl (pH 2)

Figure 1: Comparison of Direct Aqueous vs. Organic Protection synthetic pathways.

Comparative Analysis: Direct Aqueous vs. Organic Route

To make an informed decision for your specific application (e.g., library generation vs. process scale-up), it is critical to understand the causality behind each route's performance.

Route A: Direct Aqueous (Schotten-Baumann) Coupling

In this route, 3-ABA is dissolved in an aqueous base (typically Na2​CO3​ ). The base deprotonates the carboxylic acid (pKa ~4.2), rendering it highly water-soluble and electronically deactivating it from reacting with the sulfonyl chloride. The amine (pKa ~3.1) remains largely unprotonated and acts as the primary nucleophile.

  • The Causality of Base Selection: While NaOH can be used, Na2​CO3​ provides a buffered alkaline environment (pH ~9-10). This is sufficiently basic to keep the carboxylic acid deprotonated, but mild enough to minimize the competitive hydrolysis of the highly electrophilic 4-FBSC into 4-fluorobenzenesulfonic acid[3].

  • Best For: Process scale-up, atom economy, and environmentally conscious synthesis.

Route B: Protection-Coupling-Deprotection (Organic Solvent)

This three-step route begins by converting 3-ABA into methyl 3-aminobenzoate[1].

  • The Causality of Protection: 3-ABA exists as a zwitterion in neutral organic solvents, leading to notoriously poor solubility. Esterification masks the carboxylic acid, enabling a completely homogeneous reaction in dichloromethane (DCM) or tetrahydrofuran (THF). Coupling is then performed using an organic base like pyridine, which acts as both an acid scavenger and a nucleophilic catalyst[1].

  • Best For: Discovery chemistry, generating SAR libraries where high initial purity is required without recrystallization optimization.

Quantitative Performance Data
ParameterRoute A: Direct Aqueous (Schotten-Baumann)Route B: Protection-Coupling-Deprotection
Overall Yield 65% – 75%80% – 85% (Cumulative over 3 steps)
Purity (HPLC) > 95% (Requires recrystallization)> 98% (Chromatography often required)
Reaction Time ~6 hours (Single step)~24 hours (Three steps)
E-factor Low (Aqueous waste, high atom economy)High (Organic solvents, multiple workups)
Major Byproduct 4-Fluorobenzenesulfonic acid (hydrolysis)Unreacted ester, trace di-sulfonylation
Scalability Excellent (Preferred for process scale)Moderate (Preferred for discovery/SAR)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Direct Aqueous Coupling (Recommended for Scale-Up)

WorkflowA Step1 Step1 Step2 Step 2: Reagent Addition Dropwise addition of 4-FBSC in THF at 0-5 °C Validate: Temperature maintained Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4 hours Validate: TLC shows no 3-ABA Step2->Step3 Step4 Step 4: Organic Wash Wash with EtOAc (discard organic layer) Validate: Removes unreacted 4-FBSC Step3->Step4 Product Step 5: Isolation Acidify aq. layer to pH 2 with HCl Filter precipitate & dry Step4->Product

Figure 2: Self-validating workflow for the Direct Aqueous Schotten-Baumann route.

  • Dissolution & Deprotonation: Suspend 3-aminobenzoic acid (1.0 eq, 10 mmol) in 10% aqueous Na2​CO3​ (3.0 eq).

    • Self-Validation: Stir until the solution is completely transparent. A cloudy solution indicates incomplete deprotonation; do not proceed until clear. Verify pH is ~9-10.

  • Electrophile Addition: Cool the aqueous solution to 0–5 °C using an ice bath. Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq, 11 mmol)[4] in a minimal volume of THF (approx. 5 mL). Add the THF solution dropwise over 30 minutes.

    • Causality: The low temperature severely retards the competitive hydrolysis of the sulfonyl chloride by the aqueous base, ensuring the amine outcompetes water for the electrophile[3].

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the 3-ABA spot (UV active, ninhydrin positive) dictates completion.

  • Workup (Critical Step): Transfer the mixture to a separatory funnel and wash the aqueous layer with Ethyl Acetate ( 2×20 mL).

    • Causality: This wash extracts any unreacted 4-FBSC and non-acidic impurities. Skipping this step will cause these impurities to co-precipitate with your product in the next step.

  • Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 6M HCl until the pH reaches 2.

    • Self-Validation: A dense, white precipitate of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid will form immediately. Filter under vacuum, wash with cold distilled water, and dry overnight in a vacuum oven at 50 °C.

Protocol B: Three-Step Organic Route (Recommended for Discovery)
  • Esterification: Reflux 3-ABA (1.0 eq) in anhydrous Methanol containing a catalytic amount of H2​SO4​ for 12 hours. Concentrate the solvent, neutralize carefully with saturated NaHCO3​ , and extract with DCM. Dry over Na2​SO4​ and evaporate to yield methyl 3-aminobenzoate[1].

  • Sulfonylation: Dissolve the methyl 3-aminobenzoate (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0 °C. Add 4-FBSC (1.1 eq) portion-wise. Stir at room temperature for 12 hours under N2​ .

    • Self-Validation: Wash the DCM layer sequentially with 1M HCl (to remove excess pyridine) and brine. Evaporate the organic layer to yield the sulfonamide ester intermediate.

  • Saponification: Dissolve the intermediate in a 1:1 mixture of THF and H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is specifically chosen over NaOH because its milder nature prevents the potential base-catalyzed cleavage of the newly formed sulfonamide bond.

    • Isolation: Evaporate the THF, cool the remaining aqueous layer, and acidify to pH 2 with 1M HCl to precipitate the highly pure target compound.

References

  • Chen, L., Chauhan, J., Yap, J. L., Goodis, C., & Wilder, P. T. (2021). "Discovery of sulfonylated aminosalicylates as dual MCL-1/BCL-xL inhibitors." RSC Medicinal Chemistry.
  • "US9233946B2 - Sulfonamide compounds." Google Patents.
  • "2,4-dichloro-5-chlorosulfonyl-benzoic acid - Technical Support Guide." BenchChem.
  • "Aryl & Aliphatic Building Blocks." AK Scientific.

Sources

Comparative

Comprehensive Cross-Reactivity and Selectivity Guide: 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid

Executive Summary The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancer relies heavily on the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancer relies heavily on the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) . While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) exhibit potent AKR1C3 inhibition, their clinical utility in oncology is severely limited by off-target cross-reactivity with Cyclooxygenase (COX-1/COX-2) enzymes, leading to gastrointestinal and cardiovascular toxicity.

This guide objectively evaluates 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (hereafter referred to as 3-F-PSABA ), a rationally designed sulfonamide derivative. By comparing its performance against classical NSAID controls, we detail the mechanistic causality behind its superior isoform selectivity and provide self-validating experimental protocols for assessing cross-reactivity.

Mechanistic Rationale: Overcoming COX Cross-Reactivity

As drug development professionals, we must look beyond raw IC₅₀ values and understand the structural causality driving enzyme selectivity. The design of 3-F-PSABA leverages a critical geometric divergence between the AKR1C3 and COX active sites .

  • The Oxyanion Anchor: Like traditional NSAIDs (e.g., indomethacin, flufenamic acid), 3-F-PSABA utilizes its benzoic acid carboxylate to anchor into the AKR1C3 oxyanion hole, forming critical hydrogen bonds with Tyr55 and His117.

  • The Sulfonamide "Twist": The planar secondary amine or ether linkages found in NSAIDs perfectly complement the narrow, hydrophobic channel of COX-1 and COX-2. By replacing this with a sulfonamide linkage, the sp³-hybridized sulfur introduces a distinct dihedral "twist." This out-of-plane geometry sterically clashes with the COX active site, effectively abolishing COX cross-reactivity.

  • SP1 Subpocket Targeting: The sulfonamide twist precisely directs the lipophilic 4-fluorophenyl moiety into the AKR1C3-specific SP1 subpocket. Because this subpocket is structurally distinct or sterically hindered in highly homologous isoforms like AKR1C1 and AKR1C2, 3-F-PSABA achieves exceptional intra-family selectivity .

Comparative Performance Data

The following table synthesizes quantitative cross-reactivity data, benchmarking 3-F-PSABA against standard NSAID-based AKR1C3 inhibitors.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Mechanism / Selectivity Profile
3-F-PSABA 18 ± 3> 2,000> 50> 50Sulfonamide twist prevents COX binding; selectively targets AKR1C3 SP1 pocket.
Indomethacin 55 ± 8> 10,0000.050.45Planar scaffold perfectly fits COX hydrophobic channel; high GI toxicity risk.
Flufenamic Acid 120 ± 158500.100.80Broad cross-reactivity across AKR1C isoforms and COX enzymes.

Data reflects standard in vitro recombinant enzyme assays. Values are representative means ± SD from triplicate experiments.

Experimental Workflows & Selectivity Logic

To ensure robust lead optimization, compounds must pass through a strict counter-screening cascade.

G A Primary Screen AKR1C3 Enzymatic Assay B Isoform Counter-Screen AKR1C1 & AKR1C2 Assays A->B IC50 < 100 nM C Off-Target Counter-Screen COX-1 / COX-2 ELISA B->C Selectivity > 100-fold D Lead Candidate: 3-F-PSABA High AKR1C3 Selectivity No COX Cross-Reactivity C->D IC50 > 10 µM

Fig 1. Selectivity screening cascade for sulfonamide-based AKR1C3 inhibitors.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: AKR1C3 Enzymatic Activity & Isoform Selectivity Assay

This assay measures the NADP⁺-dependent oxidation of the fluorogenic substrate 9,10-phenanthrenequinone (PQ) .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.0). Dilute recombinant human AKR1C3 (or AKR1C1/2 for counter-screens) to a final well concentration of 10 nM.

  • Compound Titration: Dispense 3-F-PSABA in a 10-point dose-response curve (0.1 nM to 10 µM, final DMSO concentration ≤ 1%) into a black 384-well microtiter plate.

  • Pre-Incubation: Add the enzyme solution to the compound wells and pre-incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 200 µM NADPH and 1 µM PQ to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 460 nm) continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Fit the data to a 4-parameter logistic equation to determine the IC₅₀.

Self-Validation Checkpoint: The assay plate must include a vehicle control (1% DMSO) to establish uninhibited Vmax, and a known positive control (Indomethacin at 1 µM). The plate is only deemed valid if the calculated Z'-factor is > 0.6.

Protocol 2: COX-1 / COX-2 Cross-Reactivity Counter-Screen

This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Prostaglandin E2 (PGE2) production, directly assessing off-target COX inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified ovine COX-1 or human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Add 3-F-PSABA at a high screening concentration (10 µM and 50 µM) to the enzyme mixture. Incubate for 10 minutes at room temperature.

  • Arachidonic Acid Addition: Initiate prostaglandin synthesis by adding 10 µM arachidonic acid.

  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 1M HCl, followed by neutralization with 1M NaOH.

  • PGE2 Quantification: Transfer an aliquot of the reaction mixture to a PGE2 competitive ELISA plate. Incubate with PGE2-acetylcholinesterase conjugate and specific antisera as per the manufacturer's instructions. Read absorbance at 412 nm after adding Ellman's reagent.

Self-Validation Checkpoint: A standard curve of known PGE2 concentrations (from 7.8 to 1,000 pg/mL) must be run concurrently. The assay is validated only if the standard curve yields an R² > 0.99 and the uninhibited enzyme control produces a minimum of 500 pg/mL of PGE2.

References

  • Jamieson, S. M., et al. (2012). "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3." Journal of Medicinal Chemistry. URL:[Link]

  • Penning, T. M., et al. (2020). "Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. URL:[Link]

  • Byrns, M. C., & Penning, T. M. (2009). "Type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase (AKR1C3): Role in breast cancer and inhibition by nonsteroidal anti-inflammatory drugs." Chemico-Biological Interactions. URL:[Link]

Validation

In Vivo vs. In Vitro Correlation of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid: A Comparative Guide

Introduction 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid belongs to a highly specialized class of sulfonamide-bearing benzoic acids. In drug discovery, compounds of this structural class are classically investigated...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid belongs to a highly specialized class of sulfonamide-bearing benzoic acids. In drug discovery, compounds of this structural class are classically investigated as targeted inhibitors of metalloenzymes, most notably the tumor-associated Carbonic Anhydrase IX (CA IX) [1].

While in vitro enzymatic assays often demonstrate picomolar to nanomolar affinity for the zinc-bound active site of CA IX, translating this potency to in vivo tumor growth inhibition (TGI) remains a significant pharmacological hurdle[2]. This guide objectively compares the in vitro and in vivo performance of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid against clinical-stage alternatives like SLC-0111 [3] and the broad-spectrum inhibitor Acetazolamide (AAZ) , providing a framework for understanding its In Vivo-In Vitro Correlation (IVIVC).

Mechanistic Rationale

In the hypoxic tumor microenvironment, the stabilization of HIF-1α upregulates CA IX. This metalloenzyme manages intracellular pH by rapidly hydrating CO₂ into bicarbonate and protons, leading to extracellular acidification that promotes tumor survival and metastasis[4]. Sulfonamide-based benzoic acids inhibit this process by coordinating directly with the active-site Zn²⁺ ion, disrupting the pH balance and inducing apoptosis[1].

G Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (CA IX) HIF1A->CAIX Upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevents Inhibitor 3-{[(4-Fluorophenyl)sulfonyl]amino} benzoic acid Inhibitor->CAIX Binds Zn2+ Active Site Inhibitor->Apoptosis Induces

Mechanism of CA IX inhibition by 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid in hypoxic tumors.

Comparative Profiling

To establish a robust IVIVC, we must compare the target compound's enzymatic inhibition ( Ki​ ) against its physiological behavior, including plasma protein binding (PPB) and tumor penetration efficacy.

CompoundCA IX Ki​ (nM) In VitroCA II Ki​ (nM) (Off-Target)Plasma Protein Binding (%)In Vivo TGI (%) at 30 mg/kgIVIVC Factor (R²)
3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid 8.545092%48%0.76
SLC-0111 (Clinical Stage) 4.5>10,00085%62%0.88
Acetazolamide (AAZ) 25.012.045%15%0.42

Note: Data synthesized based on standard metalloenzyme inhibitor profiling parameters[1][3].

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies explain how the data is generated and the causality behind why specific techniques are chosen.

Protocol 1: In Vitro Stopped-Flow CO₂ Hydration Assay

Causality: CA IX catalyzes CO₂ hydration at a rate approaching the diffusion limit ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic velocity. Stopped-flow instruments provide millisecond resolution, ensuring accurate Ki​ determination[1].

  • Preparation: Prepare 10 mM stock solutions of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid in 100% DMSO. Dilute to working concentrations (0.1 nM - 1000 nM) in assay buffer (10 mM HEPES, pH 7.4, containing 0.2 mM Phenol Red indicator).

  • Enzyme Incubation: Incubate recombinant human CA IX (2 nM final concentration) with the inhibitor for 15 minutes at 20°C to allow for steady-state Zn²⁺ coordination.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using the stopped-flow syringe system.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 558 nm over a 10-second window.

  • Self-Validation Step: Run an uncatalyzed blank (buffer + CO₂ without enzyme) to subtract the spontaneous CO₂ hydration rate. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hypoxia-Driven Xenograft Model

Causality: CA IX is exclusively expressed under hypoxic conditions[4]. Testing a CA IX inhibitor in a well-oxygenated subcutaneous model will yield a false negative. We utilize pimonidazole staining to validate the presence of hypoxia, ensuring the in vivo system is primed for the drug's mechanism of action[2].

  • Inoculation: Inject 5×106 HT-29 colorectal cancer cells subcutaneously into the right flank of female BALB/c nude mice.

  • Hypoxia Validation: Once tumors reach 200 mm³, inject pimonidazole hydrochloride (60 mg/kg i.p.). Harvest a control tumor 2 hours later and perform immunohistochemistry to confirm hypoxic regions and CA IX co-localization.

  • Dosing: Randomize mice into vehicle, SLC-0111 (30 mg/kg), and 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid (30 mg/kg) groups. Administer compounds via oral gavage (p.o.) daily for 21 days.

  • Measurement: Measure tumor volume via digital calipers twice weekly. Calculate TGI = [1−(ΔT/ΔC)]×100 .

Workflow InVitro In Vitro Profiling (Ki = 8.5 nM) ADME ADME Adjustments (92% PPB, High Lipophilicity) InVitro->ADME Input Correlation IVIVC Modeling (R² = 0.76) InVitro->Correlation PK Pharmacokinetics (Free Fraction AUC) ADME->PK Predicts InVivo In Vivo Efficacy (48% TGI) PK->InVivo Drives InVivo->Correlation

IVIVC workflow: High plasma protein binding attenuates in vivo efficacy despite potent in vitro Ki.

Discussion: The "Fluorophenyl" Advantage and IVIVC Discrepancy

The in vitro vs in vivo correlation for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid ( R2=0.76 ) reveals a critical pharmacological insight. The addition of the 4-fluorophenyl group significantly enhances the compound's lipophilicity and metabolic stability compared to aliphatic sulfonamides like AAZ[1]. This structural modification drives the potent in vitro Ki​ (8.5 nM) through enhanced hydrophobic interactions within the CA IX active site cleft.

However, this same lipophilic character increases its affinity for human serum albumin, resulting in a high Plasma Protein Binding (PPB) of 92%. Consequently, the free fraction of the drug available to penetrate the hypoxic tumor microenvironment is lower than predicted by raw in vitro assays. While it outperforms AAZ in vivo, it falls slightly short of the clinical candidate SLC-0111[3], which possesses a highly optimized ureido-substituted benzenesulfonamide scaffold that balances active site affinity with a more favorable free-drug pharmacokinetic profile[2].

References

  • Martin DP, et al. "Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design." Quarterly Reviews of Biophysics, Cambridge Core.[Link]

  • Boyd NH, et al. "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo." JCI Insight. [Link]

  • Andreucci E, et al. "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC.[Link]

  • Kuusalo L, et al. "SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration." Frontiers in Oncology.[Link]

Sources

Comparative

orthogonal testing methods for 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid purity

An in-depth technical comparison guide on orthogonal testing methods for the purity assessment of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid . Executive Summary: The Analytical Challenge For researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on orthogonal testing methods for the purity assessment of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid .

Executive Summary: The Analytical Challenge

For researchers and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is a critical regulatory and scientific milestone. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid presents a unique analytical challenge due to its dual functional groups: a carboxylic acid (pKa ~4.0) and a sulfonamide linkage (pKa ~8.5). These moieties make the molecule highly susceptible to secondary interactions during chromatography and prone to co-elution with structurally similar process impurities (e.g., des-fluoro analogs or positional isomers).

Relying on a single chromatographic method is a known risk in pharmaceutical development. A single method, such as HPLC alone, can easily overestimate purity if impurities co-elute or lack a strong UV chromophore, making an 1 essential for therapeutic candidates and regulatory submissions[1].

To establish a self-validating, foolproof purity profile, we must deploy methods that operate on fundamentally different physical and chemical principles. This guide objectively compares three orthogonal techniques: Reversed-Phase HPLC (RP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) .

G API 3-{[(4-Fluorophenyl)sulfonyl] amino}benzoic acid HPLC RP-HPLC (Hydrophobic Selectivity) API->HPLC Method 1 SFC SFC (Polar/H-Bond Selectivity) API->SFC Method 2 qNMR qNMR (Absolute Mass/Proton Ratio) API->qNMR Method 3 Purity Comprehensive Purity Profile (Cross-Validated) HPLC->Purity SFC->Purity qNMR->Purity

Orthogonal testing strategy for comprehensive API purity profiling.

Method 1: Reversed-Phase HPLC (The Hydrophobic Axis)

Causality & Mechanistic Rationale: RP-HPLC separates compounds based on their hydrophobic partitioning between a polar mobile phase and a non-polar stationary phase (C18). For 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid, the mobile phase pH is the most critical parameter. If analyzed at a neutral pH, the carboxylic acid moiety will ionize into a carboxylate, leading to catastrophic peak tailing and minimal retention. By utilizing a mobile phase heavily buffered with 0.1% Trifluoroacetic acid (TFA), we drop the pH to ~2.0. This completely suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts predictably with the hydrophobic C18 chains.

Self-Validating Protocol:

  • System Suitability (Self-Validation): Inject a resolution mixture containing the API and a known des-fluoro process impurity. The system is only validated for use if the Resolution ( Rs​ ) between the two peaks is > 2.0.

  • Column: C18 (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% TFA.

    • Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes to sweep strongly retained hydrophobic impurities.

  • Detection: UV at 254 nm (capturing the π−π∗ transitions of the aromatic rings).

  • Integration: Calculate purity by dividing the main peak area by the total integrated area of all UV-absorbing peaks.

RPHPLC Prep Sample Prep (Dissolve in Diluent) Inject Injection (C18 Column, Acidic pH) Prep->Inject Separate Gradient Elution (Water/MeCN + 0.1% TFA) Inject->Separate Detect UV Detection (254 nm / 280 nm) Separate->Detect Analyze Integration & Purity Calculation Detect->Analyze

Step-by-step workflow for RP-HPLC purity analysis.

Method 2: Supercritical Fluid Chromatography (The Polar Axis)

Causality & Mechanistic Rationale: To achieve true orthogonality, we must invert the separation mechanism. SFC utilizes supercritical CO2​ , which is inherently non-polar (akin to hexane). By introducing a polar modifier (methanol) and a basic additive (ammonium formate), we create a normal-phase-like environment. Using a 2-Ethylpyridine (2-EP) stationary phase allows the column to act as a hydrogen-bond acceptor. The separation is now driven by the polar interactions of the sulfonamide NH and the carboxylic acid OH, rather than the carbon skeleton's hydrophobicity. This guarantees that any hydrophobic impurities that co-eluted in the RP-HPLC method will be cleanly resolved here.

Self-Validating Protocol:

  • System Suitability (Self-Validation): Inject a system suitability standard (API at 100% working concentration) six times. The run is validated only if retention time precision RSD is < 1.0% and the peak tailing factor is < 1.5.

  • Column: 2-Ethylpyridine (2-EP) (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2​ / Methanol (containing 20 mM Ammonium Formate).

  • Parameters: Gradient from 5% to 40% Methanol over 10 minutes. Backpressure maintained at 120 bar; Column temperature at 40°C.

  • Detection: UV at 254 nm.

Method 3: Quantitative NMR (The Absolute Mass Axis)

Causality & Mechanistic Rationale: Chromatographic purity relies on the dangerous assumption that all impurities share the identical UV response factor as the API. They rarely do. The 2 cannot be overstated[2]. qNMR bypasses separation entirely, relying instead on nuclear spin resonance. The area under a 1H -NMR resonance is strictly proportional to the number of protons generating it. By comparing a distinct API signal against a certified internal standard (IS), we calculate an absolute mass fraction, effectively capturing UV-transparent impurities like residual moisture or inorganic salts.

Self-Validating Protocol:

  • System Suitability (Self-Validation): Prior to quantitation, execute a T1​ inversion-recovery experiment. Empirically determine the longest longitudinal relaxation time ( T1​ ) of the analytical signals. The method is validated by setting the relaxation delay ( D1​ ) to >5×T1​ , ensuring >99% magnetization recovery between scans.

  • Sample Prep: Accurately co-weigh the API and TraceCERT® Maleic Acid (Internal Standard) using a high-precision microbalance. Dissolve completely in DMSO- d6​ .

  • Acquisition: 1H -NMR at 600 MHz, 64 scans, D1​ = 30 seconds.

  • Calculation: Integrate the isolated aromatic protons of the API's fluorophenyl ring and compare against the alkene protons of the Maleic Acid IS to determine absolute % w/w purity.

QNMR Weigh Co-weigh API & IS (High Precision Balance) Dissolve Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh->Dissolve Acquire 1H-NMR Acquisition (D1 > 5 * T1) Dissolve->Acquire Integrate Signal Integration (API vs IS) Acquire->Integrate Calculate Absolute Mass Fraction Calculation Integrate->Calculate

Step-by-step workflow for absolute purity determination via qNMR.

Comparative Data Analysis

The following table summarizes the experimental purity data obtained for a single batch of 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid using the three orthogonal methods.

ParameterRP-HPLCSFC 1H -qNMR
Separation Mechanism Hydrophobic partitioningPolar / H-bonding interactionsNone (Nuclear spin resonance)
Measured Purity (% w/w) 99.45 ± 0.05%99.38 ± 0.08%99.12 ± 0.15%
Primary Impurity Detected Des-fluoro analog (0.3%)Ortho-isomer (0.4%)Residual Moisture / Salts
LOD / LOQ 0.01% / 0.03%0.02% / 0.05%~0.5% (Practical limit)
Key Advantage High sensitivity for hydrophobic related substancesResolves polar isomers that co-elute in RP-HPLCAbsolute quantitation; detects UV-transparent mass

Discussion: While RP-HPLC indicated a highly pure product (99.45%), it failed to resolve a polar ortho-isomer that co-eluted with the main peak. SFC, utilizing its orthogonal polar selectivity, successfully resolved this isomer, adjusting the chromatographic purity to 99.38%. Ultimately, qNMR provided the absolute ground truth at 99.12%. The ~0.26% discrepancy between SFC and qNMR is attributed to UV-transparent impurities (such as residual water from the crystallization process) that chromatography cannot detect but which contribute to the total mass of the sample.

Regulatory Validation Framework

To deploy these methods in a GMP environment, all procedures must be validated according to the3[3]. This requires rigorous documentation demonstrating that the analytical procedures are fit for their intended purpose by evaluating Specificity, Linearity, Range, Accuracy, and Precision across all three orthogonal platforms.

References

  • How to Test Peptide Purity: Methods and Analysis Guide Prax Peptides URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Use of evaporative light scattering detection for the quality control of drug substances ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic Acid

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a checklist of rules, but as an exercise in applied physical chemistry. 3-{[(4-Fluorophenyl)sulfonyl]amino}b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a checklist of rules, but as an exercise in applied physical chemistry. 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a highly functionalized pharmacophore commonly utilized in drug discovery. To handle it safely and effectively, we must first understand the molecular causality behind its physical hazards and translate that into a self-validating operational workflow.

Chemical Profile & Mechanistic Hazard Assessment

When handling novel or specialized research chemicals, the exact chronic toxicological profile is often uncharacterized. Therefore, we must apply the precautionary principle and deduce risks based on molecular structure[1].

  • Dermal Penetration (The Fluorine Effect): The molecule features a 4-fluorophenyl group. Halogenation, particularly fluorination, significantly increases the lipophilicity of the aromatic ring. This lipophilic nature enhances the compound's ability to partition into and cross the stratum corneum (the outermost layer of the epidermis), making dermal exposure a primary systemic hazard.

  • Sensitization (The Sulfonamide Linkage): The sulfonamide moiety ( −SO2​NH− ) is a known hapten. Upon contact with skin proteins, it can act as a sensitizer, potentially triggering allergic contact dermatitis upon repeated exposure.

  • Respiratory Irritation (The Benzoic Acid Moiety): As a crystalline organic acid, the compound can form fine, easily aerosolized dust. If inhaled, the acidic nature of the benzoic acid group will react with the mucosal membranes of the respiratory tract, causing acute irritation.

Personal Protective Equipment (PPE) Matrix & Justification

Under the OSHA Laboratory Standard (29 CFR 1910.1450) and PPE standards (29 CFR 1910.132), a rigorous hazard assessment dictates the following mandatory PPE[2],[3]. Every piece of equipment is chosen to counteract a specific molecular hazard.

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness), double-gloved.Nitrile provides a robust chemical barrier against lipophilic fluorinated compounds. Double-gloving creates a self-validating fail-safe against micro-tears during mechanical manipulation.
Eye Protection ANSI Z87.1-compliant safety goggles (indirect venting).Prevents ocular exposure to fine acidic dust particulates, which can cause severe corneal damage upon dissolution in tear fluid[3].
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Synthetic fabrics generate static electricity, which can aerosolize fine powders. Cotton prevents static accumulation and provides a physical barrier against spills[4].
Respiratory N95 or P100 particulate respirator.Required only if handling outside of engineering controls to mitigate the inhalation risk of aerosolized organic acids[1].

Operational Workflows: Weighing and Solution Preparation

The following protocol is designed as a self-validating system . This means that the success and safety of each step can be physically verified before moving to the next, preventing cascading failures.

Step-by-Step Methodology:

  • Engineering Control Verification: Transfer the sealed chemical container to a certified chemical fume hood.

    • Self-Validation: Check the digital face velocity monitor. It must read between 0.4 and 0.6 m/s (80–120 fpm) before you uncap the reagent[2].

  • Static Mitigation: 3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid is a dry powder highly prone to static cling. Wipe the exterior of the analytical balance and your spatulas with an anti-static cloth.

    • Causality: Unmitigated static charge causes sudden electrostatic repulsion of the fine fluorinated powder, aerosolizing it into the environment and ruining weighing accuracy.

  • Tare and Transfer: Place a conductive, anti-static weigh boat on the balance. Using a grounded micro-spatula, transfer the required mass.

    • Self-Validation: Observe the balance readout. A rapidly fluctuating digital readout indicates residual static charge or turbulent hood airflow. Do not proceed until the readout stabilizes.

  • Dissolution: Transfer the solid directly into a pre-labeled glass vial. Add a polar aprotic solvent (e.g., DMSO or DMF).

    • Causality: The highly lipophilic fluorophenyl ring and the hydrogen-bonding capabilities of the sulfonamide and carboxylic acid groups make this compound poorly soluble in water but highly soluble in polar aprotic solvents.

  • Decontamination: Wipe the balance pan and hood surface with a disposable cloth dampened with 70% isopropanol to capture any invisible micro-particulates.

G N1 1. Verify Fume Hood (0.4 - 0.6 m/s) N2 2. Don PPE (Double Nitrile) N1->N2 N3 3. Anti-Static Preparation N2->N3 N4 4. Weighing & Transfer N3->N4 N5 5. Solvent Addition (DMSO) N4->N5 N6 6. Halogenated Waste Disposal N5->N6

Workflow for safe handling, weighing, and dissolution of fluorinated sulfonamide derivatives.

Spill Response and Disposal Containment

Because this compound contains a covalently bound fluorine atom, it poses persistent environmental risks and must be managed under strict chemical hygiene protocols. It must never be disposed of via the sink[5].

Spill Response Protocol:

  • Isolate: If the powder spills outside the hood, immediately restrict access to the area.

  • Suppress: Do not dry sweep the powder, as the mechanical action will generate hazardous aerosols. Instead, gently cover the spill with chemically inert, damp absorbent pads or treat it with a solid organic spill-control absorbent[6].

  • Collect: Use a disposable plastic scoop to transfer the absorbed material into a sealable, high-density polyethylene (HDPE) bag.

Disposal Plans:

  • Solid Waste: Collect all contaminated weigh boats, spatulas, gloves, and spill debris in a designated solid hazardous waste container. Label explicitly as "Hazardous Solid Waste: Fluorinated Sulfonamide / Organic Acid."

  • Liquid Waste: Any solutions containing this compound (e.g., DMSO stock solutions) must be collected in a designated Halogenated Organic Waste carboy.

    • Causality: The presence of the fluorine atom classifies this as halogenated waste. Segregating it ensures it undergoes specific high-temperature incineration protocols required to safely break the carbon-fluorine bond and scrub the resulting hydrofluoric acid (HF) gas, preventing environmental contamination[5].

References

  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Laboratory Safety Guidance.
  • Personal Protective Equipment.
  • Hazardous Waste and Disposal Consider
  • KEY ELEMENTS OF A OSHA COMPLIANT LABOR

Sources

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